methyl 4-(2-azidoacetyl)benzoate
Description
Propriétés
Numéro CAS |
860344-25-8 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
methyl 4-(2-azidoacetyl)benzoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)8-4-2-7(3-5-8)9(14)6-12-13-11/h2-5H,6H2,1H3 |
Clé InChI |
GFUKRPRHIXTRCH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
A Technical Guide to the Synthesis of Methyl 4-(2-azidoacetyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-azidoacetyl)benzoate is a valuable bifunctional molecule increasingly utilized in chemical biology and medicinal chemistry. Its structure, incorporating an α-azido ketone and a methyl ester, makes it an important building block, particularly as a photo-cross-linker and a precursor for creating complex heterocyclic scaffolds. This guide provides an in-depth, technically-focused overview of a reliable and reproducible two-step synthesis of this compound. The narrative emphasizes the mechanistic rationale behind procedural choices, detailed experimental protocols for each stage, and critical safety considerations, ensuring both scientific integrity and practical applicability for professionals in the field.
Introduction and Synthetic Strategy
The utility of methyl 4-(2-azidoacetyl)benzoate stems from the orthogonal reactivity of its functional groups. The azide moiety serves as a versatile handle for "click" chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) or as a precursor to highly reactive nitrenes upon photolysis, enabling its use in covalent labeling of target proteins. The aromatic methyl ester provides a site for further chemical modification or can act as a mimic of biological carboxylates.
Our synthetic approach is a robust two-step process, beginning with the α-bromination of a commercially available starting material, followed by a nucleophilic substitution to introduce the azide group.
Overall Synthetic Scheme:
-
Step 1: α-Bromination. Methyl 4-acetylbenzoate is selectively brominated at the α-carbon position to yield the intermediate, methyl 4-(2-bromoacetyl)benzoate.
-
Step 2: Azidation. The bromide intermediate undergoes a nucleophilic substitution reaction with sodium azide to afford the final product, methyl 4-(2-azidoacetyl)benzoate.
This strategy is favored for its high efficiency, utilization of readily available reagents, and straightforward purification procedures.
Part I: Synthesis of Methyl 4-(2-bromoacetyl)benzoate (Intermediate)
The initial step is the selective halogenation of the methyl group of the acetyl moiety. This reaction is a cornerstone of organic synthesis, providing a key electrophilic site for subsequent transformations.[1]
Mechanism and Rationale
The α-bromination of ketones like methyl 4-acetylbenzoate proceeds via an acid-catalyzed mechanism.[2] Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. This facilitates the formation of an enol intermediate. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated ketone and regeneration of the acid catalyst.[2]
The choice of brominating agent is critical. While elemental bromine (Br₂) is effective, it is highly corrosive and toxic. Safer alternatives like N-Bromosuccinimide (NBS) or pyridinium tribromide are often preferred.[1][2] For this guide, we will detail a procedure using a common and effective method.
Detailed Experimental Protocol: α-Bromination
Objective: To synthesize methyl 4-(2-bromoacetyl)benzoate from methyl 4-acetylbenzoate.
Materials:
-
Methyl 4-acetylbenzoate
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve methyl 4-acetylbenzoate in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of ice water. The crude product will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and HBr.
-
Dry the crude product. For further purification, recrystallize the solid from ethanol to yield pure methyl 4-(2-bromoacetyl)benzoate as a white to off-white crystalline solid.[3][4]
Validation: The identity and purity of the intermediate should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The molecular formula is C₁₀H₉BrO₃ and the molecular weight is 257.08 g/mol .[4]
Part II: Synthesis of Methyl 4-(2-azidoacetyl)benzoate (Final Product)
The second and final step involves the conversion of the α-bromo ketone to the corresponding α-azido ketone. This is a classic example of a nucleophilic substitution reaction.
Mechanism and Rationale
This transformation is typically achieved via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step.
The choice of solvent is crucial for Sₙ2 reactions. A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal as it can solvate the cation (e.g., Na⁺) while leaving the azide anion relatively "naked" and highly reactive. Acetone is particularly advantageous as sodium bromide (NaBr), the byproduct of the reaction, is insoluble in it, which helps drive the equilibrium towards the product according to Le Châtelier's principle.
Detailed Experimental Protocol: Azidation
Objective: To synthesize methyl 4-(2-azidoacetyl)benzoate from methyl 4-(2-bromoacetyl)benzoate.
Materials:
-
Methyl 4-(2-bromoacetyl)benzoate
-
Sodium Azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
Procedure:
-
CRITICAL SAFETY NOTE: Sodium azide is highly toxic and can form explosive compounds with heavy metals or when heated.[5][6] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7][8] Avoid contact with acids, which liberates highly toxic and explosive hydrazoic acid gas.[6]
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-(2-bromoacetyl)benzoate in anhydrous acetone.
-
Add sodium azide to the solution (typically 1.2-1.5 molar equivalents).
-
Heat the mixture to a gentle reflux and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A white precipitate of sodium bromide will be visible.
-
Remove the precipitated sodium bromide by vacuum filtration.
-
Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between deionized water and an organic solvent like diethyl ether or ethyl acetate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl 4-(2-azidoacetyl)benzoate. The product can be further purified by column chromatography on silica gel if necessary.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. A strong, characteristic absorption band around 2100 cm⁻¹ in the IR spectrum confirms the presence of the azide functional group.
Visualization of Synthesis Workflow
The following diagram illustrates the sequential two-step synthesis process.
Caption: Workflow for the synthesis of Methyl 4-(2-azidoacetyl)benzoate.
Quantitative Data Summary
This table provides a summary of the reactants, conditions, and typical outcomes for the synthesis.
| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl 4-acetylbenzoate | Bromine (Br₂) | Acetic Acid | Room Temp. | 4 - 6 | 80 - 90 |
| 2 | Methyl 4-(2-bromoacetyl)benzoate | Sodium Azide (NaN₃) | Acetone | Reflux (~56°C) | 3 - 5 | 85 - 95 |
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves.
-
Sodium Azide (NaN₃): Acutely toxic if swallowed, inhaled, or in contact with skin.[6][9] It can form highly explosive heavy metal azides; therefore, contact with metals such as lead, copper, and their salts must be avoided.[5] Do not pour azide-containing solutions down drains, as explosive lead or copper azides can form in the plumbing.[8] Contact with acid generates highly toxic and explosive hydrazoic acid.[6] All waste containing azide must be quenched and disposed of according to institutional safety protocols.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory PPE (safety goggles, lab coat, gloves) is mandatory. An eyewash and safety shower must be readily accessible.[7][8]
Conclusion
The two-step synthesis of methyl 4-(2-azidoacetyl)benzoate presented in this guide is an efficient and reliable method for producing this versatile chemical probe. By understanding the underlying reaction mechanisms and adhering strictly to the detailed protocols and safety guidelines, researchers can confidently synthesize this compound for applications in drug discovery and chemical biology. The intermediate, methyl 4-(2-bromoacetyl)benzoate, is itself a valuable building block for various heterocyclic compounds, further highlighting the utility of this synthetic pathway.[4]
References
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. [Link]
- Google Patents. (2020). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Patsnap. (2019). Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka. [Link]
- Unknown Source. Preparation of Methyl Benzoate. Please note: A direct, verifiable URL for this source is not available.
-
ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. [Link]
- Google Patents. (2022).
-
National Center for Biotechnology Information. (n.d.). Methyl 4-acetyl-2-methylbenzoate | C11H12O3 | CID 68518283 - PubChem. [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem. [Link]
-
MDPI. (2022). N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
Beilstein Journals. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. [Link]
-
ResearchGate. (n.d.). Methyl 4-methylbenzoate. [Link]
-
New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet. [Link]
-
Yale Environmental Health & Safety. (2021). Sodium Azide. [Link]
- Google Patents. (2006). CN1289456C - Method for synthesizing alpha-bromo-acetophenone.
-
DESWATER. (n.d.). Synthesis, characterization and biological activity of azides and its derivatives. [Link]
-
ACS Omega. (2025). A Green, Facile Method for Selective α-Bromination of Flavanones. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate | C12H15NO4 | CID 3104610 - PubChem. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 | Benchchem [benchchem.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uthsc.edu [uthsc.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. nj.gov [nj.gov]
Methyl 4-(2-azidoacetyl)benzoate: Chemical Mechanisms of Action and Applications in Bioconjugation
Executive Summary
Methyl 4-(2-azidoacetyl)benzoate is a highly versatile, bifunctional
Chemical Architecture and Reactivity Profile
The structural architecture of methyl 4-(2-azidoacetyl)benzoate dictates its functional utility. The molecule features a rigid benzoate core attached to an
-
Electronic Tuning: The electron-withdrawing carbonyl increases the electrophilicity of the azide, accelerating cycloaddition reactions.
-
Photochemical Tuning: The adjacent carbonyl stabilizes reactive intermediates generated during photolysis while enabling specific rearrangement pathways.
-
Chromophoric Antenna: The para-substituted benzoate ring acts as a UV antenna, enhancing photon absorption during photoactivation.
Mechanism I: Photochemical Activation (Photoaffinity Labeling)
Causality & Logic
Photoaffinity labeling (PAL) relies on the generation of a highly reactive intermediate to form a covalent bond with a target protein[1]. Upon UV irradiation (typically 300–365 nm), the
The causality behind the crosslinking involves two parallel mechanistic pathways:
-
Direct Insertion: The singlet nitrene undergoes rapid, direct insertion into adjacent C-H or N-H bonds of the target protein.
-
Wolff Rearrangement: The adjacent carbonyl facilitates a Wolff-type rearrangement, converting the nitrene into an electrophilic isocyanate. This isocyanate is then subject to nucleophilic attack by nearby lysine (
-amino) or serine (hydroxyl) residues, forming stable urea or carbamate linkages.
Photochemical activation of methyl 4-(2-azidoacetyl)benzoate yielding reactive intermediates.
Protocol: In Vitro Photocrosslinking
Self-Validating System: To ensure crosslinking is target-specific and not an artifact of thermal degradation, this protocol incorporates mandatory negative controls (No UV, No Probe, and Competitive Inhibitor)[2].
-
Equilibration: Incubate the target protein (1–10
M) with the azido probe (10–50 M) in PBS (pH 7.4) for 1 hour at 4°C.-
Causality: Maintaining 4°C minimizes off-target thermal degradation and non-specific hydrophobic aggregation prior to covalent capture.
-
-
Irradiation: Irradiate the sample using a 365 nm UV lamp for 15–30 minutes on ice.
-
Causality: The 365 nm wavelength is specifically chosen over 254 nm to prevent background UV damage to native aromatic amino acids (Tryptophan, Tyrosine)[2].
-
-
Validation (Controls): Simultaneously run a "Dark Control" (probe added, kept wrapped in foil) and a "Competition Control" (excess native ligand added prior to the probe).
-
Causality: If the Dark Control shows labeling, the probe is acting as a classical electrophile rather than a true photoprobe, invalidating the assay.
-
Mechanism II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality & Logic
In bioconjugation workflows, the
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle with the azido probe.
Protocol: CuAAC Bioconjugation
Self-Validating System: Copper(I) can generate reactive oxygen species (ROS) in the presence of oxygen and ascorbate, leading to protein degradation. This protocol utilizes THPTA as a protective ligand and aminoguanidine as a scavenger to ensure the structural integrity of the labeled protein, adhering to 4[4].
-
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix CuSO
(final concentration 100 M) with THPTA ligand (final concentration 500 M) at a 1:5 molar ratio.-
Causality: Pre-complexing Cu(II) with THPTA before reduction prevents free copper ions from catalyzing oxidative damage to the protein backbone[4].
-
-
Reaction Assembly: To the photolabeled protein lysate, add the alkyne-reporter (e.g., Alkyne-Fluor 488, 25
M), aminoguanidine (1 mM), and the pre-complexed CuSO /THPTA.-
Causality: Aminoguanidine prevents the formation of cross-linking byproducts derived from dehydroascorbate.
-
-
Initiation: Add freshly prepared sodium ascorbate (2.5 mM) to initiate the reaction.
-
Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ[4].
-
-
Incubation & Quenching: Incubate for 1 hour at room temperature in the dark. Quench the reaction by adding EDTA (5 mM).
-
Causality: EDTA aggressively chelates the copper catalyst, validating that further triazole formation is halted before downstream SDS-PAGE or LC-MS/MS analysis.
-
Integrated Experimental Workflow
To fully leverage methyl 4-(2-azidoacetyl)benzoate, researchers typically combine both mechanisms sequentially. The probe is first used to covalently capture a target via PAL, followed by CuAAC to attach a reporter tag for visualization or enrichment.
Step-by-step experimental workflow for photoaffinity labeling and bioconjugation analysis.
Quantitative Reactivity Summary
The following table summarizes the quantitative data and operational parameters for the primary chemical mechanisms of methyl 4-(2-azidoacetyl)benzoate:
| Mechanism / Reaction | Key Intermediate | Kinetic Rate / Time | Optimal Temp | Typical Yield / Conversion |
| Photoaffinity Labeling (PAL) | Singlet Nitrene / Isocyanate | 15–30 min (Irradiation) | 4°C (Ice) | 1–10% (Covalent Crosslinking) |
| CuAAC (Click Chemistry) | Cu-Metallacycle | 1–2 hours | 20–25°C (RT) | >90% (Triazole Formation) |
| Staudinger Reduction | Aza-ylide | 2–4 hours | 20–25°C (RT) | 70–95% ( |
References
- Title: Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
- Title: Photoaffinity Labeling of Plasma Proteins Source: MDPI URL
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
- Title: Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 4-(2-azidoacetyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of methyl 4-(2-azidoacetyl)benzoate. As a bifunctional molecule incorporating both an organic azide and a methyl ester, understanding its chemical liabilities is paramount for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other advanced materials. This document synthesizes established principles of organic azide chemistry with practical, field-proven insights to deliver a self-validating system for handling and storage.
Molecular Profile and Inherent Stability Considerations
Methyl 4-(2-azidoacetyl)benzoate possesses a unique structural architecture that dictates its stability profile. The molecule comprises three key functional domains: an aromatic ring, a methyl ester, and an α-azido ketone. Each of these contributes to the overall chemical behavior and potential degradation pathways.
-
The Organic Azide Moiety: This is the most critical functional group from a stability perspective. Organic azides are known for their energetic nature and can be sensitive to heat, light, and shock.[1][2][3] The stability of an organic azide is influenced by several factors, including the carbon-to-nitrogen (C/N) ratio and the electronic environment.[1][4] In methyl 4-(2-azidoacetyl)benzoate, the presence of an electron-withdrawing acetyl group adjacent to the azide may decrease its thermal stability.[4]
-
The Methyl Ester Group: Methyl esters are generally stable but can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.[5][6][7] The rate of hydrolysis can be influenced by temperature and the presence of moisture.
-
The Aromatic Ring: The benzene ring itself is a stable scaffold. However, the substituents on the ring can influence the reactivity of the other functional groups.
A critical parameter for assessing the stability of organic azides is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). While not a definitive rule, it provides a useful guideline for initial risk assessment.
Potential Degradation Pathways
Understanding the potential routes of degradation is essential for developing effective storage and handling strategies. For methyl 4-(2-azidoacetyl)benzoate, the primary degradation pathways are anticipated to be:
-
Thermal Decomposition: Upon heating, organic azides can decompose to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate.[8][9][10] This nitrene can then undergo various reactions, including intramolecular cyclization or intermolecular reactions, leading to a variety of degradation products. The thermal decomposition of azides is an exothermic process and can be rapid, posing a significant safety hazard.[11]
-
Photolytic Decomposition: Exposure to ultraviolet (UV) light can also induce the decomposition of aryl azides, leading to the formation of nitrenes.[12][13][14][15] This is a common strategy for photoaffinity labeling but an undesirable degradation pathway during storage.
-
Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, particularly in the presence of strong acids or bases, or even with prolonged exposure to moisture. This would result in the formation of 4-(2-azidoacetyl)benzoic acid.
-
Reaction with Incompatible Materials: Organic azides can react violently with a range of materials. Contact with strong acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1][3] Reactions with metals can form shock-sensitive metal azides.[1][16] It is also crucial to avoid contact with halogenated solvents like dichloromethane and chloroform, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][17]
Below is a diagram illustrating the primary anticipated degradation pathways for methyl 4-(2-azidoacetyl)benzoate.
Caption: Potential degradation pathways of methyl 4-(2-azidoacetyl)benzoate.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term stability of methyl 4-(2-azidoacetyl)benzoate, the following storage and handling procedures are strongly recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at or below -18°C.[1][16] | Minimizes thermal decomposition and reduces the rate of potential hydrolytic degradation. |
| Light | Store in a light-proof, amber-colored container.[1][3][17] | Prevents photolytic decomposition initiated by UV light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation and minimizes exposure to moisture. |
| Container | Use plastic or plastic-coated amber containers. Avoid ground glass joints and metal spatulas.[1][2][16] | Prevents the formation of shock-sensitive metal azides and avoids friction that could initiate decomposition. |
| Location | Store in a designated, well-ventilated area away from heat sources, acids, and metals.[3] | Ensures segregation from incompatible materials and provides a safe environment in case of accidental release. |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[16]
-
Work Area: Conduct all manipulations in a well-ventilated fume hood, preferably with a blast shield.[2][16]
-
Utensils: Use non-metallic spatulas (e.g., plastic or ceramic) for transferring the solid material.[2][17]
-
Scale: Whenever possible, work with the smallest practical quantities of the material.[3]
-
Heating: Avoid heating the solid material directly. If heating in solution is necessary, use a well-controlled heating mantle and monitor the temperature closely. Do not distill or concentrate solutions of organic azides to dryness.[2][17]
The following workflow diagram outlines the recommended handling procedure for methyl 4-(2-azidoacetyl)benzoate.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 8. sites.uom.ac.mu [sites.uom.ac.mu]
- 9. Organic azide - Wikipedia [en.wikipedia.org]
- 10. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ucd.ie [ucd.ie]
A Technical Guide to Methyl 4-(2-azidoacetyl)benzoate: A Versatile Tool in Bioconjugation and Drug Discovery
Executive Summary: Methyl 4-(2-azidoacetyl)benzoate is a bifunctional chemical reagent of significant interest to researchers in drug development and chemical biology. Its structure incorporates a photoreactive aryl azide group and a methyl benzoate moiety, providing a versatile platform for covalently linking molecules and identifying molecular interactions. This guide details the compound's physicochemical properties, outlines a general synthesis pathway, and explores its primary applications, with a focus on photoaffinity labeling and its role in modern drug discovery.
Introduction: The Power of Proximity-Based Labeling
In the intricate world of cellular biology and pharmacology, understanding how a drug or lead compound interacts with its protein target is paramount. Identifying these binding partners is a critical step in elucidating mechanisms of action and discovering new therapeutic targets. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose.[1][2] PAL reagents are small molecules that contain a photo-activatable group. Upon irradiation with UV light, this group forms a highly reactive, short-lived intermediate that covalently bonds to nearby molecules, effectively "tagging" the binding partners of the ligand.[3][4]
Methyl 4-(2-azidoacetyl)benzoate belongs to the aryl azide class of photo-crosslinkers.[2] The aryl azide functionality is a popular choice for PAL due to its relative stability in the dark and its efficient conversion into a highly reactive nitrene intermediate upon UV exposure.[4][5] This nitrene can then insert into C-H or N-H bonds of accessible biomolecules, creating a stable, covalent link.[3][5] This guide provides a technical overview of this valuable research tool.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃O₃ | Calculated |
| Molecular Weight | 219.20 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol) | Inferred |
| Photoactivation λmax | ~254-365 nm (typical for aryl azides) | [4][5] |
Synthesis and Characterization
The synthesis of Methyl 4-(2-azidoacetyl)benzoate typically proceeds via a two-step process starting from a commercially available precursor. The causality behind this pathway lies in the stepwise introduction of the key functional groups.
Synthesis Pathway
A common synthetic route involves the initial synthesis of an α-haloacetyl intermediate, followed by nucleophilic substitution with an azide salt.
-
Step 1: Halogenation. The synthesis begins with Methyl 4-acetylbenzoate. This starting material is subjected to a halogenation reaction, typically bromination, to form Methyl 4-(2-bromoacetyl)benzoate. This reaction specifically targets the α-carbon of the acetyl group, making it susceptible to nucleophilic attack.
-
Step 2: Azide Substitution. The resulting Methyl 4-(2-bromoacetyl)benzoate is then reacted with sodium azide (NaN₃) in a suitable polar aprotic solvent like DMF or DMSO. The azide ion (N₃⁻) acts as a nucleophile, displacing the bromide to yield the final product, Methyl 4-(2-azidoacetyl)benzoate.
Caption: Synthetic workflow for Methyl 4-(2-azidoacetyl)benzoate.
Purification and Characterization
Post-synthesis, the product must be purified, typically using column chromatography, to remove unreacted starting materials and byproducts. The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the azide group.
-
Mass Spectrometry (MS): To verify the correct molecular weight (219.20 g/mol ).
-
Infrared (IR) Spectroscopy: To detect the characteristic azide (N₃) stretching vibration, typically found around 2100 cm⁻¹.
Core Applications & Mechanism of Action
The primary utility of Methyl 4-(2-azidoacetyl)benzoate stems from its dual functionality, making it a versatile tool for bioconjugation and target identification.[6][7]
Photoaffinity Labeling (PAL)
This is the most prominent application.[1] A researcher can synthesize a derivative of a drug or a known ligand by incorporating the Methyl 4-(2-azidoacetyl)benzoate moiety. This "bait" molecule is then incubated with a complex biological sample (e.g., cell lysate, whole cells). Upon UV irradiation, the azide group is converted into a highly reactive nitrene, which covalently crosslinks the bait to its binding partners.[3][5] Subsequent analysis by techniques like mass spectrometry can identify the proteins that have been "tagged," revealing the drug's targets.
Mechanism of Photoactivation: When an aryl azide is exposed to UV light, it releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This nitrene can then undergo various reactions, including insertion into C-H and N-H bonds, making it an effective cross-linking agent.[4]
Caption: Workflow of a Photoaffinity Labeling (PAL) experiment.
Click Chemistry
The azide group is also a key functional group for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] This allows for the highly efficient and specific ligation of the azide-containing molecule to another molecule bearing an alkyne group. This has broad applications in drug discovery, such as linking a targeting moiety to a therapeutic payload to create antibody-drug conjugates (ADCs) or other targeted therapies.[6][8]
Experimental Protocol: A General Workflow for Photoaffinity Labeling
This protocol provides a generalized workflow. Causality: Each step is designed to maximize specific labeling while minimizing non-specific interactions and ensuring the stability of the reagent.
-
Probe Preparation: Dissolve the Methyl 4-(2-azidoacetyl)benzoate-derivatized probe in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution. Rationale: DMSO is a common solvent that is miscible with aqueous buffers used for biological samples.
-
Incubation: Add the probe to the biological sample (e.g., cell lysate). Incubate in the dark for a sufficient period to allow the probe to bind to its target(s). Rationale: Keeping the sample dark prevents premature photoactivation of the azide group.
-
Photo-Crosslinking: Expose the sample to UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 15-30 minutes).[5] Rationale: Performing the irradiation on ice helps to minimize heat-induced sample degradation.
-
Quenching (Optional but Recommended): Add a quenching reagent, such as DTT, to react with any remaining unreacted nitrene intermediates. Rationale: This prevents non-specific labeling after the intended irradiation period. Note that thiol-containing reagents should be avoided before photoactivation as they can reduce the azide.[4]
-
Analysis: The sample is now ready for downstream analysis. This typically involves SDS-PAGE to separate proteins, followed by western blotting or mass spectrometry to identify the covalently labeled proteins.
Important Considerations:
-
Buffer Choice: Avoid buffers containing primary amines like Tris or glycine during photoactivation, as they can quench the reactive nitrene.[4]
-
Controls: Always include control experiments, such as a sample that is not irradiated with UV light, to identify non-covalently bound proteins.
Safety, Handling, and Storage
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating or subjecting them to shock.
-
UV Light: Use appropriate personal protective equipment (PPE), including UV-blocking glasses and skin protection, when operating UV lamps.
-
Storage: Store the compound in a cool, dark, and dry place to prevent degradation and premature activation.
Conclusion
Methyl 4-(2-azidoacetyl)benzoate is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its ability to participate in both photoaffinity labeling and click chemistry reactions allows for the robust identification of drug targets and the construction of complex bioconjugates. By understanding its properties, synthesis, and mechanisms of action, scientists can effectively leverage this reagent to advance our understanding of molecular interactions and accelerate the discovery of new medicines.
References
-
Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Ge, S. S., Chen, B., Wu, Y., & Yang, S. (2018). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Methyl 4-(acetylamino)benzoate | C10H11NO3. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Methyl 4-[2-(acetylamino)ethoxy]benzoate | C12H15NO4. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Methyl 4-acetyl-2-methylbenzoate | C11H12O3. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
General procedure for the preparation of Chalcones 4(a-k). (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved March 7, 2026, from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Lander University. Retrieved March 7, 2026, from [Link]
-
Methyl 4-[2,5-bis(azidomethyl)-4-(4-methoxycarbonylphenyl)phenyl]benzoate | C24H20N6O4. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Bioconjugates: Examples & Applications. (2023, April 26). Single Use Support. Retrieved March 7, 2026, from [Link]
-
Synthesis of Methyl 4-Acetylbenzoate. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019, April 2). Google Patents.
-
Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (2019, April 2). Patsnap. Retrieved March 7, 2026, from [Link]
-
Jiang, X., Burke, T. R. Jr, & Yang, S. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. Retrieved March 7, 2026, from [Link]
-
Bioconjugated materials: preparation, characterization and therapeutic applications. (2023, May 15). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
Sources
- 1. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity Compounds - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
- 7. Bioconjugated materials: preparation, characterization and therapeutic applications - Sabanci University Research Database [research.sabanciuniv.edu]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: The Strategic Utility of Methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8) in Bioconjugation and Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug development and bioorthogonal chemistry, bifunctional scaffolds are critical for bridging small-molecule synthesis with macromolecular targeting. Methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8) is a highly versatile, dual-action building block[1]. Characterized by an
As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the mechanistic logic of this compound, explore its divergent synthetic pathways, and provide a field-proven, self-validating protocol for integrating it into advanced bioconjugation workflows.
Physicochemical Profiling & Structural Logic
To effectively utilize methyl 4-(2-azidoacetyl)benzoate, one must understand the distinct electronic environments of its two functional groups. The quantitative data defining this molecule's physical profile is summarized below[2]:
| Physicochemical Property | Value |
| Chemical Name | Methyl 4-(2-azidoacetyl)benzoate |
| CAS Number | 860344-25-8 |
| Molecular Formula | C₁₀H₉N₃O₃ |
| Molecular Weight | 219.20 g/mol |
| Topological Polar Surface Area (TPSA) | 92.13 Ų |
| LogP | 1.9662 |
| Hydrogen Bond Acceptors | 4 |
| Key Reactive Moieties |
Mechanistic Breakdown
-
The
-Azido Ketone Core: The strong electron-withdrawing nature of the adjacent carbonyl group significantly increases the acidity of the -protons. While this makes the molecule an excellent precursor for forming oxazoles and pyrroles via intramolecular aza-Wittig reactions[3], it also renders the compound sensitive to strong bases, which can trigger unwanted aldol condensations. -
The Methyl Benzoate Ester: This acts as a stable, protected carboxylate. It remains inert during the initial functionalization of the azide but can be selectively saponified to yield a free carboxylic acid. This acid is the critical anchoring point for amide-coupling to biomolecules.
Synthetic Divergence in Medicinal Chemistry
Before deploying this molecule in bioconjugation, it is essential to recognize its value in traditional medicinal chemistry. The
Caption: Divergent synthetic pathways of the α-azido ketone moiety.
As outlined in3
3[3], the reduction of the azide yieldsCore Application: ADC & Radioligand Bioconjugation
In the realm of targeted therapeutics, the azidoacetyl group is highly prized. Its compact steric profile minimizes interference with the binding affinity of the final conjugate. Recent advancements have demonstrated the efficacy of azidoacetyl linkers in synthesizing highly potent 4[4] and5[5] for PET imaging.
The Azidoacetyl Linker Workflow
Caption: Step-by-step workflow for utilizing methyl 4-(2-azidoacetyl)benzoate in bioconjugation.
Step-by-Step Methodology (Self-Validating Protocol)
To ensure scientific integrity, every step in this protocol is paired with a specific causality rationale and a self-validation checkpoint.
Step 1: Controlled Saponification
-
Procedure: Dissolve methyl 4-(2-azidoacetyl)benzoate in a 3:1:1 mixture of THF/MeOH/H₂O. Cool the reaction vessel strictly to 0°C. Add 1.05 equivalents of LiOH·H₂O dropwise over 15 minutes. Stir for 2 hours at 0°C, then acidify to pH 3 using 1M HCl and extract with ethyl acetate.
-
Causality: Why 0°C and strictly stoichiometric base? Because the
-protons of the azido ketone are highly acidic. Room temperature exposure to excess base will trigger rapid aldol-type self-condensation or decomposition of the -azido ketone[3]. -
Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried organic extract. The presence of a sharp, intense peak at ~2100 cm⁻¹ confirms the azide group survived the hydrolysis intact.
Step 2: NHS Ester Activation
-
Procedure: Dissolve the free carboxylic acid in anhydrous DMF. Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of N-Hydroxysuccinimide (NHS). Stir under an inert argon atmosphere at room temperature for 4 hours.
-
Causality: EDC is chosen over DCC to ensure that the urea byproduct is water-soluble and easily removed during aqueous workup, preventing contamination of the downstream biological assay.
-
Self-Validation Checkpoint: Analyze via LC-MS. Look for the mass shift corresponding to the loss of H₂O and the addition of the NHS moiety. The ester is stable enough for short-term storage at -20°C.
Step 3: Biomolecule Amine Coupling
-
Procedure: Prepare a 1-10 mg/mL solution of the target biomolecule (e.g., a monoclonal antibody or targeting peptide) in a mildly basic buffer (e.g., 0.1 M HEPES, pH 8.0). Avoid buffers containing primary amines (like Tris). Add 5-10 molar equivalents of the NHS-activated linker. Incubate for 2 hours at room temperature.
-
Causality: The pH of 8.0 ensures that the
-amino groups of lysine residues are primarily unprotonated and nucleophilic, driving the formation of a stable amide bond. -
Self-Validation Checkpoint: Purify via Size Exclusion Chromatography (SEC) to remove unreacted linker. Use MALDI-TOF or intact mass ESI-MS to calculate the Degree of Conjugation (DoC) based on the mass shift.
Step 4: Bioorthogonal Click Chemistry (CuAAC or SPAAC)
-
Procedure: Introduce the alkyne-functionalized payload (e.g., a DBCO-linked cytotoxin for SPAAC[4], or a terminal alkyne-CHDT chelator for CuAAC[5]). For CuAAC, add 1 mM CuSO₄, 5 mM THPTA ligand (to protect proteins from oxidative damage), and 5 mM sodium ascorbate. React for 1 hour.
-
Causality: The azidoacetyl group is highly reactive toward strained alkynes (SPAAC) without the need for copper, which is ideal for maintaining the structural integrity of sensitive in vivo biologics.
-
Self-Validation Checkpoint: Perform High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) to confirm the formation of the 1,2,3-triazole linkage and the absence of unreacted azide.
References
-
National Institutes of Health (PMC). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. URL: [Link]
-
National Institutes of Health (PMC). Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate. URL:[Link]
-
ACS Publications (Bioconjugate Chemistry). Cyclohexanediamine Triazole (CHDT) Functionalization Enables Labeling of Target Molecules with Al18F/68Ga/111In. URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methyl 4-(2-Azidoacetyl)benzoate: A Strategic α-Azido Ketone in Bioconjugation and Drug Discovery
Executive Summary
Methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8) is a highly versatile, bifunctional building block that bridges the gap between traditional organic synthesis and modern bioconjugation [1]. Featuring both an electrophilic α-azido ketone moiety and an orthogonal para-methyl ester handle, this compound serves as a critical intermediate in the synthesis of β-adrenergic receptor antagonists, complex N-heterocycles, and advanced bioconjugates. This whitepaper provides an in-depth technical analysis of its chemical reactivity, field-proven synthetic workflows, and downstream applications in drug development.
Structural Profiling and Chemical Reactivity
The utility of Methyl 4-(2-azidoacetyl)benzoate (M4AAB) stems from the synergistic electronic effects of its functional groups.
The α-Azido Ketone Moiety
Unlike standard aliphatic azides, the azide group in M4AAB is situated adjacent to a carbonyl group. This proximity induces a strong electron-withdrawing effect (-I and -M), which significantly lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO) [2].
-
Causality in Reactivity: The lowered LUMO dramatically accelerates 1,3-dipolar cycloadditions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), by facilitating a more favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the copper-acetylide intermediate.
-
Stability Considerations: While highly reactive, α-azido ketones are susceptible to base-catalyzed enolization, which can lead to unwanted side reactions (e.g., Dimroth rearrangements or cleavage). Consequently, downstream functionalization requires strictly pH-controlled or mildly buffered conditions.
The Orthogonal Ester Handle
The para-methyl ester acts as a robust, orthogonal functional handle. It remains inert during standard click chemistry or Staudinger ligations but can be selectively saponified or converted into an amide post-conjugation, allowing researchers to fine-tune the pharmacokinetic properties (e.g., solubility and target affinity) of the final drug candidate.
Mechanistic Pathways & Downstream Applications
M4AAB acts as a divergent node in organic synthesis, capable of being routed into several distinct therapeutic development pipelines.
Divergent synthetic applications of M4AAB in drug discovery and biocatalysis.
Chemoselective Bioconjugation (CuAAC)
M4AAB is an exceptional substrate for click chemistry. When reacted with terminal alkynes, it yields 1,4-disubstituted 1,2,3-triazoles. The resulting triazole is linked to an acetophenone core, a structural motif frequently utilized in enzyme inhibitors and peptidomimetics [3].
Asymmetric Biocatalysis for β-Blocker Scaffolds
The ketone moiety of M4AAB can be stereoselectively reduced using isolated enzymes (e.g., recombinant carbonyl reductases from Candida magnoliae). This biocatalytic approach yields optically pure (S)- or (R)-2-azido-1-arylethanols without prematurely reducing the azide group—a chemoselectivity that is notoriously difficult to achieve with traditional hydride reagents like NaBH4 [3]. These chiral alcohols are direct precursors to advanced β-adrenergic receptor blockers.
Heterocyclic Synthesis via Staudinger Reactivity
Through the Staudinger reaction (using triphenylphosphine) or catalytic hydrogenation, the azide is reduced to an α-amino ketone. This transient intermediate is highly prone to intermolecular condensation, making M4AAB a critical precursor for the synthesis of oxygen-rich heterocyclic scaffolds, such as isoquinolines and pyrazines, which exhibit potent antimicrobial and antitumoral activities[4, 5].
Quantitative Data: Solvent Effects on α-Azidation
The synthesis of M4AAB relies on the nucleophilic substitution of its α-bromo precursor. The choice of solvent dictates the kinetics and purity of the reaction. The table below summarizes the thermodynamic and kinetic parameters based on established α-azidation protocols [2].
| Solvent System | Temp (°C) | Time (h) | Yield (%) | Causality / Field Observation |
| DMF | 25 | 2 | 95 | Highly polar aprotic; optimally solvates NaN₃, maximizing nucleophilicity via naked azide ions. |
| Acetone | 25 | 4 | 92 | Excellent alternative; precipitation of NaBr drives the reaction forward (Le Chatelier's principle). |
| EtOH / H₂O | 60 | 6 | 75 | Protic solvent dampens nucleophilicity via hydrogen bonding; elevated risk of ester hydrolysis. |
| THF | 25 | 12 | 60 | Poor solubility of NaN₃ leads to sluggish kinetics and incomplete conversion. |
Self-Validating Experimental Workflows
Protocol 1: Synthesis of Methyl 4-(2-Azidoacetyl)benzoate
This protocol utilizes an SN2 displacement mechanism. The self-validating aspect relies on the visual precipitation of sodium bromide, confirming reaction progress.
-
Preparation: Dissolve 10.0 mmol of Methyl 4-(2-bromoacetyl)benzoate in 25 mL of anhydrous Acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Nucleophilic Addition: Add 12.0 mmol (1.2 equivalents) of Sodium Azide (NaN₃) in a single portion.
-
Causality: A slight excess of NaN₃ ensures complete consumption of the electrophile. Acetone is chosen because the byproduct, NaBr, is insoluble in it.
-
-
Reaction Monitoring: Stir the suspension at room temperature (20–25 °C) for 4 hours. The solution will gradually become cloudy as white NaBr precipitates. Monitor completion via TLC (Hexanes/EtOAc 4:1); the azide product typically runs slightly higher (less polar) than the bromo precursor.
-
Workup: Filter the suspension through a Celite pad to remove NaBr and excess NaN₃. Concentrate the filtrate under reduced pressure (bath temperature < 35 °C to prevent thermal degradation).
-
Purification: Purify the crude residue via flash column chromatography to yield M4AAB as a crystalline solid or pale oil.
-
Safety Note: M4AAB obeys the "Rule of Six" (C/N ratio > 3), making it relatively stable, but it should be stored away from light and heat.
-
Protocol 2: Chemoselective CuAAC Bioconjugation
This protocol employs a ligand-accelerated copper catalyst. The self-validating mechanism is the colorimetric shift of the copper complex, which indicates the active catalytic state.
Mechanistic cycle of the CuAAC reaction utilizing M4AAB and a terminal alkyne.
-
Substrate Solvation: Dissolve 1.0 mmol of M4AAB and 1.05 mmol of the target terminal alkyne in 4 mL of a DMSO/t-BuOH (1:1) mixture.
-
Catalyst Preparation: In a separate vial, dissolve 0.05 mmol (5 mol%) of CuSO₄·5H₂O and 0.10 mmol (10 mol%) of THPTA ligand in 1 mL of degassed DI water.
-
Causality: THPTA acts as a sacrificial reductant and coordinates the Cu(I) ion, preventing its disproportionation and protecting the sensitive α-azido ketone from side reactions caused by free copper.
-
-
Activation: Add 0.20 mmol (20 mol%) of Sodium Ascorbate (freshly prepared in 0.5 mL water) to the copper solution.
-
Validation: The solution will immediately transition from blue (Cu²⁺) to pale yellow or colorless (Cu⁺). If the solution turns green during the reaction, aerobic oxidation has occurred, and additional ascorbate must be added.
-
-
Conjugation: Add the active catalyst mixture to the substrate solution. Stir at room temperature for 2–4 hours.
-
Isolation: Dilute with 15 mL of water to precipitate the triazole product. Filter, wash with cold water, and dry under vacuum.
References
-
Patonay, T., & Hoffman, R. V. (1994). "A General and Efficient Synthesis of α-Azido Ketones". The Journal of Organic Chemistry, 59(10), 2902-2905. Available at: [Link]
-
Zhu, D., et al. (2008). "Synthesis of optically pure 2-azido-1-arylethanols with isolated enzymes and conversion to triazole-containing beta-blocker analogues employing click chemistry". Advanced Synthesis & Catalysis (via PubMed). Available at: [Link]
-
Shen, Y., et al. (2022). "Electrochemical Aerobic Oxygenation and Nitrogenation of Cyclic Alkenes via C=C Bond Cleavage or Oxygenation and Azidation of Open-Chain Alkenes". The Journal of Organic Chemistry. Available at: [Link]
-
Kwon, Y., et al. (2022). "Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide". Molecules. Available at: [Link]
Discovery and Application of Methyl 4-(2-Azidoacetyl)benzoate: A Versatile Synthon in Bioconjugation and Click Chemistry
Executive Summary
In the rapidly evolving landscape of bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), the demand for modular, highly reactive, and stable building blocks is paramount. Methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8) has emerged as a highly valuable
Structural Rationale & Mechanistic Causality
The architectural design of methyl 4-(2-azidoacetyl)benzoate is not arbitrary; it is engineered to solve specific challenges inherent to azide chemistry:
-
The
-Azido Ketone Motif: Placing the azide group adjacent to a carbonyl ( -position) significantly alters its electronic environment. The electron-withdrawing nature of the carbonyl increases the acidity of the -protons and pre-organizes the azide for rapid cycloaddition[3]. This makes -azido ketones exceptionally reactive in click chemistry and Staudinger ligations[4]. -
The Para-Ester Stabilization: Aliphatic
-azido ketones are notoriously prone to spontaneous enolization, aldol self-condensation, and degradation[4]. The inclusion of a para-methyl ester group on the phenyl ring provides extended conjugation and electron withdrawal. This stabilizes the ketone, reduces unwanted enolization, and yields a crystalline, easily purifiable solid. -
Downstream Orthogonality: The methyl ester acts as a masked carboxylic acid. Following a successful click reaction, the ester can be selectively saponified (using LiOH or NaOH) to yield a free carboxylic acid, which can then be subjected to standard EDC/NHS amidation with biological targets.
-
Safety Profile (The Rule of Six): Organic azides can be explosive. A standard safety heuristic dictates that the ratio of
must be . For methyl 4-(2-azidoacetyl)benzoate ( ), the ratio is . This places the compound well within the safe handling margin, mitigating the explosive risks typically associated with low-molecular-weight azides[5].
Physicochemical Profile
To facilitate experimental design, the core physicochemical properties of methyl 4-(2-azidoacetyl)benzoate are summarized below.
| Property | Value | Source/Validation |
| Chemical Name | Methyl 4-(2-azidoacetyl)benzoate | Standard Nomenclature[1] |
| CAS Registry Number | 860344-25-8 | Chemical Databases[2] |
| Molecular Formula | Elemental Analysis[2] | |
| Molecular Weight | 219.20 g/mol | Mass Spectrometry[6] |
| Topological Polar Surface Area (TPSA) | 92.13 Ų | Computational Prediction[1] |
| LogP (Octanol/Water) | 1.9662 | Lipophilicity Profiling[1] |
| Purity Standard | HPLC / NMR[7] |
Synthetic Methodology & Self-Validating Protocols
The synthesis of methyl 4-(2-azidoacetyl)benzoate relies on a robust two-step sequence:
Caption: Synthetic workflow for Methyl 4-(2-azidoacetyl)benzoate via α-bromination and SN2 azide displacement.
Step 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate
Causality: Bromination must be strictly controlled to prevent di-bromination at the
-
Dissolve methyl 4-acetylbenzoate (1.0 equiv) in glacial acetic acid.
-
Add a catalytic amount of 33% HBr in acetic acid to initiate enolization.
-
Dropwise add
(1.05 equiv) dissolved in acetic acid over 1 hour at room temperature. -
Stir until the red color of bromine dissipates, indicating complete consumption.
-
Pour into ice water, filter the resulting precipitate, and wash with cold water.
Step 2: Nucleophilic Substitution with Sodium Azide ( )
Causality: Acetone or DMF is selected as the solvent because it readily solubilizes the
-
Dissolve methyl 4-(2-bromoacetyl)benzoate (1.0 equiv) in anhydrous acetone (or DMF for faster kinetics).
-
Safety Note: Ensure the reaction is conducted behind a blast shield. While the product is stable,
is highly toxic and potentially explosive if exposed to heavy metals or strong acids[5]. -
Add sodium azide (
, 1.2 equiv) in a single portion at 0 °C. -
Allow the reaction to warm to room temperature and stir for 2–4 hours. The solution will become cloudy as
precipitates. -
Filter the salts and concentrate the filtrate under reduced pressure (water bath
°C to prevent thermal degradation). -
Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over
, and concentrate.
The Self-Validating System (Analytical Checks)
To ensure absolute trustworthiness of the protocol, the following analytical validations must be met before proceeding to bioconjugation:
-
Infrared (IR) Spectroscopy: A successful reaction is definitively marked by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ , which is the universal signature of the azide group.
-
¹H NMR (CDCl₃): The
-protons ( ) of the bromo-intermediate typically appear as a singlet around 4.4 ppm . Upon successful substitution, this singlet shifts downfield to approximately 4.6 ppm due to the deshielding effect of the azide group. -
TLC: Using a 4:1 Hexanes:Ethyl Acetate system, the azide product will elute slightly slower (lower
) than the bromo-intermediate due to increased polarity.
Applications in Bioconjugation (CuAAC)
Methyl 4-(2-azidoacetyl)benzoate is primarily utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form highly stable 1,4-disubstituted 1,2,3-triazoles[8]. The triazole ring is an excellent bioisostere for an amide bond, resistant to metabolic cleavage, and capable of hydrogen bonding.
Caption: CuAAC bioconjugation logic utilizing the α-azido ketone synthon to form stable triazole linkages.
Standard CuAAC Bioconjugation Protocol
Causality: The use of a Cu(I) stabilizing ligand (like THPTA) is critical when conjugating to biological molecules, as it prevents Cu(I) from generating reactive oxygen species (ROS) that could degrade the target protein or peptide. Sodium ascorbate is used in situ to reduce Cu(II) to the catalytically active Cu(I) state.
-
Preparation: In a degassed solvent system (e.g., 1:1 t-BuOH:Water or DMSO:Water), combine the alkyne-tagged target (1.0 equiv) and methyl 4-(2-azidoacetyl)benzoate (1.2 equiv).
-
Catalyst Complexation: Premix
(0.1 equiv) with THPTA ligand (0.5 equiv) in water. Add this complex to the reaction mixture. -
Initiation: Add a freshly prepared solution of sodium ascorbate (0.5 equiv) to the mixture. The solution may briefly turn brown/yellow, indicating the formation of Cu(I).
-
Incubation: Stir at room temperature for 1–12 hours. The high reactivity of the
-azido ketone often drives this reaction to completion significantly faster than standard aliphatic azides[4]. -
Downstream Processing: The resulting triazole-linked benzoate ester can be isolated and subsequently treated with 1M LiOH in THF/Water to reveal the free carboxylic acid, readying the conjugate for further functionalization.
References
- Source: chemscene.
- 860344-25-8 | Methyl 4-(2-azidoacetyl)
- 860344-25-8 | Benzoic acid, 4-(azidoacetyl)
- 141095-78-5 | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Bromides | Ambeed.
- Source: researchgate.
- Source: nih.
- Source: metu.edu.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 860344-25-8 | Benzoic acid, 4-(azidoacetyl)-, methyl ester [chemindex.com]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. 141095-78-5 | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone | Bromides | Ambeed.com [ambeed.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
potential research uses of methyl 4-(2-azidoacetyl)benzoate
As a Senior Application Scientist, I approach methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8) not merely as a catalog chemical, but as a highly programmable, trifunctional scaffold. In drug discovery and chemical biology, the ability to orthogonally manipulate specific functional groups on a single molecule is paramount. This compound offers exactly that: an
This whitepaper provides an in-depth technical analysis of the , detailing the causality behind its reactivity and providing self-validating protocols for its implementation in the laboratory.
Physicochemical & Structural Profiling
The reactivity of methyl 4-(2-azidoacetyl)benzoate is governed by the electronic interplay between its functional groups. The electron-withdrawing para-ester increases the electrophilicity of the ketone, while the adjacent carbonyl lowers the LUMO energy of the azide, subtly accelerating cycloaddition reactions compared to standard aliphatic azides[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 860344-25-8 | Standardized identifier for commercial sourcing[1]. |
| Molecular Formula | C₁₀H₉N₃O₃ | Defines the mass-to-charge ratio for LC-MS tracking. |
| Molecular Weight | 219.20 g/mol | Low molecular weight allows for fragment-based drug design. |
| TPSA | 92.13 Ų | Moderate polar surface area; requires formulation for cell permeability[1]. |
| LogP | ~1.97 | Lipophilic enough for membrane partitioning, yet aqueous compatible[1]. |
| H-Bond Acceptors | 4 | Facilitates target-protein interactions in the binding pocket[1]. |
Core Application 1: Bioorthogonal Conjugation (CuAAC)
Causality & Rationale: The terminal azide is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Because the azide is situated alpha to a carbonyl group, the electron-withdrawing nature of the ketone activates the azide dipole. This allows for highly efficient bioconjugation to alkyne-tagged fluorophores, peptides, or solid supports. Furthermore, the methyl ester can be subsequently saponified to a free carboxylic acid, allowing this molecule to act as a heterobifunctional crosslinker.
CuAAC bioorthogonal conjugation workflow for methyl 4-(2-azidoacetyl)benzoate.
Protocol: CuAAC Ligation to an Alkyne-Functionalized Peptide
Self-Validating System: This protocol includes built-in visual and analytical quality control steps.
-
Reagent Preparation: Dissolve methyl 4-(2-azidoacetyl)benzoate (1.0 eq, 10 mM) and the alkyne-tagged peptide (1.1 eq) in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v). Degassing is critical to prevent the premature oxidation of the Cu(I) catalyst.
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄ (0.1 eq) with THPTA ligand (0.5 eq) in water. Causality: THPTA stabilizes the Cu(I) oxidation state and prevents reactive oxygen species (ROS) from degrading the peptide.
-
Reaction Initiation: Add the Cu/THPTA complex to the reaction vessel, followed immediately by freshly prepared sodium ascorbate (0.5 eq).
-
Validation Check (Visual): The solution should briefly turn brown/yellow and then clear. If the solution turns blue, Cu(II) has formed; add an additional 0.2 eq of sodium ascorbate to re-reduce the catalyst.
-
Incubation & Analysis: Stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the azide peak (
220.07[M+H]⁺) and the appearance of the combined mass adduct confirms successful ligation.
Core Application 2: Synthesis of Substituted Oxazoles
Causality & Rationale:
Oxazoles are privileged pharmacophores found in numerous kinase inhibitors and natural products. However, synthesizing highly substituted oxazoles under mild conditions is notoriously difficult. Methyl 4-(2-azidoacetyl)benzoate serves as an ideal precursor for the Takeuchi intramolecular aza-Wittig synthesis[3]. By converting the
Intramolecular aza-Wittig mechanistic pathway for oxazole synthesis.
Protocol: Intramolecular Aza-Wittig Synthesis
-
Enolate Formation: Dissolve methyl 4-(2-azidoacetyl)benzoate in anhydrous THF under argon. Cool to -78 °C. Slowly add LiHMDS (1.1 eq) to generate the enolate[3].
-
Acylation: Quench the enolate with an acyl chloride (e.g., acetyl chloride, 1.2 eq) to form the (Z)-
-(acyloxy)vinyl azide intermediate. Warm to room temperature. -
Staudinger Reduction: Add triphenylphosphine (PPh₃, 1.1 eq) dropwise.
-
Validation Check (Physical): The addition of PPh₃ will immediately trigger the evolution of N₂ gas (bubbling). This is the self-validating indicator that the iminophosphorane is forming[4]. Do not proceed to heating until gas evolution completely ceases.
-
Thermal Cyclization: Reflux the mixture at 65 °C for 4 hours to drive the aza-Wittig ring closure. Purify the resulting 2,4,5-trisubstituted oxazole via silica gel chromatography.
Core Application 3: Photochemical Probes & Photoaffinity Labeling
Causality & Rationale:
Beyond standard wet-chemistry,
Protocol: Photoaffinity Labeling Workflow
-
Incubation: Incubate the target protein (10
M) with methyl 4-(2-azidoacetyl)benzoate (50 M) in PBS (pH 7.4) for 30 minutes at 4 °C to allow equilibrium binding. -
Irradiation: Transfer the sample to a quartz cuvette. Irradiate at 365 nm using a UV crosslinker (100 W) for 10 minutes on ice. Causality: Ice prevents thermal denaturation of the protein, while 365 nm specifically excites the
-azido ketone without damaging aromatic amino acids (Trp/Tyr). -
Quenching & Digestion: Quench the reaction with 10 mM dithiothreitol (DTT). Digest the crosslinked complex with Trypsin overnight and analyze via LC-MS/MS to identify the site of nitrene insertion.
Quantitative Data: Reaction Metrics Summary
To assist in experimental design, the following table summarizes the expected kinetic and yield parameters for the three core workflows discussed above, based on standard
Table 2: Comparative Reaction Metrics for Core Applications
| Application Workflow | Primary Reagents | Temp / Time | Expected Yield | Key Analytical Marker |
| CuAAC (Click) | CuSO₄, THPTA, Ascorbate | 25 °C / 2 hrs | > 85% | Loss of |
| Aza-Wittig (Oxazole) | LiHMDS, Acyl Chloride, PPh₃ | -78 °C to 65 °C / 6 hrs | 60 - 75% | N₂ gas evolution; Loss of P=O peak |
| Photoaffinity Labeling | UV Light (365 nm) | 4 °C / 10 mins | 5 - 15% (Crosslink) | Covalent mass shift on target protein |
References
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review Source: nih.gov (PMC) URL:[Link]
-
A General and Efficient Synthesis of α-Azido Ketones Source: acs.org (Journal of Organic Chemistry) URL:[Link]
Sources
safety and handling of organic azides
Organic Azides in Chemical Synthesis: A Comprehensive Guide to Stability, Safety, and Handling
Abstract
Organic azides are indispensable energetic molecules in modern chemical synthesis, renowned for their critical role in Click Chemistry (CuAAC), Staudinger ligations, and Curtius rearrangements. However, the very thermodynamic instability that makes them highly reactive also renders them potentially explosive. This technical guide provides researchers and drug development professionals with a mechanistic understanding of azide stability, detailing self-validating safety protocols, quantitative risk assessment models, and validated quenching workflows.
Mechanistic Predictors of Azide Stability
The explosive nature of organic azides stems from the thermodynamically favorable extrusion of nitrogen gas (
To preemptively evaluate the stability of a novel organic azide before synthesis, chemists must rely on two foundational heuristics: the Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six" [2].
-
Causality Insight: The inclusion of oxygen in the C/N ratio formula (
) accounts for oxygen's comparable atomic mass and heat capacity to carbon, allowing it to effectively contribute to the molecule's thermal sink[3]. -
Structural Nuance: Aliphatic azides are generally more stable than their olefinic, aromatic, or carbonyl (acyl azide) counterparts, as the latter can undergo lower-energy decomposition pathways (e.g., Curtius rearrangement or nitrene formation)[2].
Table 1: Quantitative Stability Metrics for Organic Azides
| Metric | Formula / Definition | Safe Threshold | Handling Implications |
| Stable C/N Ratio | Can be isolated and stored in pure form (up to 20g scale)[2]. | ||
| Marginal C/N Ratio | Store in solution (<1M), max 5g, below room temperature[2]. | ||
| Unsafe C/N Ratio | Never isolate. Use in situ only as a transient intermediate, <1g scale[2]. | ||
| Rule of Six | Carbons per energetic group | Provides sufficient dilution to render the compound relatively safe[1]. |
The Logic of Incompatibilities
A robust safety protocol does not merely list prohibited chemicals; it anticipates the mechanistic consequences of accidental mixing.
-
Halogenated Solvents (DCM, Chloroform): Azide ions are potent nucleophiles. Reacting sodium azide in dichloromethane (DCM) leads to sequential nucleophilic substitutions, forming azidochloromethane and ultimately diazidomethane (
). Diazidomethane has a C/N ratio of 0.16 and is notoriously explosive[4]. -
Heavy Metals (Copper, Lead, Brass): Azides must never be manipulated with metal spatulas or exposed to brass fittings. Azide anions react with heavy metals to form ionic metal azide lattices (e.g.,
, ). These salts are highly shock-sensitive primary explosives that can detonate upon the slightest friction[5]. -
Acids: Mixing azides with Brønsted acids protonates the azide ion to form hydrazoic acid (
). Hydrazoic acid is not only highly explosive but also extremely toxic and volatile, posing a severe inhalation hazard comparable to hydrogen cyanide[3].
Engineering Controls and Handling Workflows
The physical manipulation of azides requires meticulous attention to friction and pressure. Ground glass joints must be strictly avoided when working with pure organic azides; the friction generated by twisting a glass stopper against trapped azide crystals provides sufficient activation energy for homolytic bond cleavage and subsequent detonation[3].
Workflow for the safety evaluation and handling of organic azides.
Validated Quenching & Disposal Protocol
Never dispose of unquenched azides down the drain, as they will react with copper or lead plumbing to form explosive metal azides[6]. The following self-validating protocol utilizes nitrous acid to safely destroy residual azides.
Mechanism of Quenching: Nitrous acid (
Step-by-Step Methodology: Nitrous Acid Quenching Protocol[7]
-
Dilution: Transfer the azide-containing aqueous waste to a three-necked round-bottom flask in a well-ventilated fume hood. Dilute the solution with deionized water until the azide concentration is strictly below 5% (w/v).
-
Causality: Higher concentrations can lead to violent, uncontrollable exothermic gas evolution.
-
-
Nitrite Addition: Equip the flask with a mechanical stirrer. While stirring vigorously, add a 20% (w/v) aqueous solution of sodium nitrite (
). Use approximately 1.5 grams of for every 1 gram of azide present. -
Acidification: Using an addition funnel, slowly add a 20% (w/v) aqueous solution of sulfuric acid (
) dropwise.-
Caution: This step generates toxic
gases and must be done slowly to control the reaction rate.
-
-
Validation (The Self-Validating Step): After gas evolution ceases, test the solution using starch-iodide paper. A rapid color change to blue/black confirms the presence of excess nitrite, definitively indicating that all azide has been consumed. If the paper does not change color, the system is not yet safe; add more
and . -
Neutralization: Once complete azide destruction is verified, carefully adjust the pH of the solution to >9 using sodium hydroxide (
) before transferring it to the final chemical waste stream.-
Causality: Maintaining a basic pH prevents any residual trace formation of volatile hydrazoic acid[4].
-
References
1.[1] Safe Handling of Azides - University of Pittsburgh. pitt.edu. 2.[5] Technical Support Center: Safe Handling of Azides - Benchchem. benchchem.com. 3.[3] Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu. 4.[2] Azide Compounds - Environmental Health and Safety. fsu.edu. 5.[4] Sodium Azide and Organic Azides - UC Santa Barbara. ucsb.edu. 6.[7] Technical Support Center: Stability and Handling of Azide-Containing Compounds - Benchchem. benchchem.com. 7.[6] Technical Support Center: Acyl Azides - Safe Handling and Quenching - Benchchem. benchchem.com.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
using methyl 4-(2-azidoacetyl)benzoate for bioconjugation
Application Note: Utilizing Methyl 4-(2-azidoacetyl)benzoate as a Bifunctional Scaffold for Advanced Bioconjugation
Introduction & Chemical Rationale
In the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and engineered biomaterials, the choice of crosslinking scaffold dictates the efficiency, stability, and homogeneity of the final product. Methyl 4-(2-azidoacetyl)benzoate (CAS 860344-25-8) has emerged as a highly specialized heterobifunctional building block[1]. It features a protected carboxylate (methyl ester) on one end and an
As an Application Scientist, selecting this specific reagent over standard aliphatic azides (e.g., PEG-azides) is driven by three mechanistic advantages:
-
Electronic Activation (Kinetic Superiority): The azide group is situated directly adjacent to a carbonyl group, creating an electron-deficient electrophilic azide[3]. The electron-withdrawing carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the azide. This electronic perturbation significantly accelerates 1,3-dipolar cycloadditions, particularly in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), by strengthening the HOMO-LUMO interaction with electron-rich or strained alkynes[3][4].
-
Structural Rigidity: The benzoate aromatic ring acts as a rigid, hydrophobic spacer. In protein bioconjugation, flexible aliphatic or PEG linkers can sometimes collapse into the hydrophobic pockets of the protein. The rigid phenyl ring forces the azide handle to project outward into the aqueous environment, maximizing accessibility for the incoming payload.
-
Precursor Stability: The methyl ester provides a stable, unreactive form of the carboxylate, preventing spontaneous degradation or polymerization during long-term storage[1].
Mechanistic Workflow
The bioconjugation strategy utilizing methyl 4-(2-azidoacetyl)benzoate is a three-phase process: linker activation, protein modification, and bioorthogonal payload attachment.
Workflow of methyl 4-(2-azidoacetyl)benzoate activation, protein conjugation, and SPAAC.
Quantitative Data: Reactivity Comparison
The structural nature of the azide dictates its reaction kinetics and stability. The table below summarizes why
| Azide Class | Example Structure | Electronic Nature | Relative SPAAC Kinetics | Stability (Storage) | Primary Bioconjugation Utility |
| Aliphatic Azide | PEG-Azide | Neutral | Baseline ( | Excellent | Standard CuAAC, metabolic labeling |
| 4-(2-azidoacetyl)benzoate | Electron-Deficient | Accelerated (Lowered LUMO) | High (as ester) | Rapid SPAAC/CuAAC, rigid spacing | |
| Sulfonyl Azide | Tosyl Azide | Highly Electron-Deficient | Very Fast | Moderate to Low | Sulfo-click reactions, specific IEDDA |
Data synthesized from established click chemistry kinetic profiles[3][4].
Experimental Protocols (Self-Validating System)
The following methodologies are designed as self-validating systems, ensuring that each step provides measurable quality control metrics before proceeding to the next.
Phase 1: Linker Activation (Hydrolysis & NHS Esterification)
Causality: The stable methyl ester must be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester. Mild hydrolysis using LiOH is chosen over harsh acidic conditions to prevent the decomposition of the
Step-by-Step Protocol:
-
Hydrolysis: Dissolve 100 mg of methyl 4-(2-azidoacetyl)benzoate in 2 mL of THF. Add 1.5 equivalents of LiOH dissolved in 1 mL of deionized water. Stir at room temperature for 2 hours.
-
Acidification & Extraction: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 4-(2-azidoacetyl)benzoic acid with ethyl acetate (
mL). Dry over anhydrous , filter, and concentrate under vacuum. -
NHS Activation: Dissolve the free acid in 2 mL of anhydrous DMF. Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.5 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl). Stir under an inert argon atmosphere for 4 hours at room temperature.
-
Purification: Precipitate the NHS ester using cold diethyl ether, centrifuge, and dry the pellet under a high vacuum.
-
System Validation: Perform LC-MS or TLC (Hexane:EtOAc 1:1). The successful reaction is validated by the complete disappearance of the free acid mass peak and the appearance of the NHS-ester adduct
peak.
Phase 2: Protein Conjugation (Lysine Modification)
Causality: The NHS ester reacts with the
Step-by-Step Protocol:
-
Preparation: Buffer-exchange the target protein (e.g., a monoclonal antibody) into 1X PBS (pH 7.4) or 50 mM Borate buffer (pH 8.0) to a final concentration of 2–5 mg/mL.
-
Conjugation: Dissolve the activated 4-(2-azidoacetyl)benzoate NHS ester in anhydrous DMSO (10 mM stock). Add a 5- to 10-fold molar excess of the linker to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end mixing.
-
Purification: Remove unreacted linker and NHS byproducts using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal ultrafiltration (e.g., Amicon 30 kDa MWCO), washing
with 1X PBS.
-
System Validation: Analyze the purified conjugate via Intact Mass Spectrometry (MALDI-TOF or ESI-LC-MS). The Degree of Labeling (DoL) is validated by measuring the mass shift of the intact protein. Each attached linker adds a specific mass (
Da), allowing for the calculation of the average number of azides per protein.
Phase 3: Bioorthogonal Conjugation (SPAAC)
Causality: SPAAC utilizes strained cyclooctynes (e.g., DBCO or BCN) to react with the azide handle[]. This method is chosen over CuAAC to avoid copper-induced generation of reactive oxygen species (ROS), which can oxidize sensitive amino acids (like methionine) and aggregate the protein. The electron-deficient
Step-by-Step Protocol:
-
Preparation: Prepare a 5 mM stock of the DBCO-functionalized payload (e.g., DBCO-fluorophore or DBCO-MMAE) in DMSO.
-
Click Reaction: Add 2 to 3 molar equivalents of the DBCO-payload (relative to the calculated azide DoL) to the azide-functionalized protein solution.
-
Incubation: Incubate at room temperature for 2 to 4 hours. The rapid kinetics of the
-azido ketone typically drive the reaction to completion within this timeframe. -
Purification: Remove the excess unreacted DBCO-payload via SEC or centrifugal ultrafiltration.
-
System Validation: If a fluorescent payload was used, validate the conjugation via UV-Vis spectroscopy by calculating the Payload-to-Antibody Ratio (PAR) using the extinction coefficients of the protein (280 nm) and the dye (
). Alternatively, run an SDS-PAGE gel and visualize it under fluorescence before Coomassie staining to confirm that the payload is covalently bound to the protein bands.
References
-
ACS Publications. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications". Chemical Reviews. Available at:[Link]
-
ACS Publications. "Electrophilic Azides for Materials Synthesis and Chemical Biology". Accounts of Chemical Research. Available at:[Link]
-
ResearchGate. "Click Triazoles for Bioconjugation". Available at:[Link]
Sources
protein cross-linking with methyl 4-(2-azidoacetyl)benzoate
An In-Depth Technical Guide to Protein Cross-Linking with Methyl 4-(2-azidoacetyl)benzoate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl 4-(2-azidoacetyl)benzoate as a photo-affinity labeling reagent for studying protein-protein interactions. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights for troubleshooting and data interpretation.
Introduction: The Power of Photo-Affinity Labeling
Understanding protein-protein interactions is fundamental to deciphering complex biological processes. While many interactions are stable, a vast number are transient, presenting a significant challenge for their detection and characterization. Photo-affinity labeling (PAL) is a powerful technique to overcome this hurdle by "freezing" these fleeting interactions in time.[1] The PAL methodology utilizes a probe molecule that, upon photoactivation, forms a highly reactive intermediate that covalently bonds to nearby molecules.[1][2]
Methyl 4-(2-azidoacetyl)benzoate is a photo-affinity probe designed to identify and characterize binding partners of proteins that recognize benzoate or similar phenyl-containing moieties. It features two key components: a benzoate "bait" group that directs the probe to specific protein binding pockets, and a photo-activatable azido group that, upon UV irradiation, forms a covalent cross-link with the target protein. This dual-functionality allows for the specific and permanent capture of interacting proteins within their native biological context.
The Photochemical Mechanism of Aryl Azide Cross-Linkers
The utility of methyl 4-(2-azidoacetyl)benzoate hinges on the photochemistry of its aryl azide group. In its ground state, the aryl azide is chemically inert, allowing it to bind non-covalently to its target protein without reacting.[3] The cross-linking process is initiated by exposing the sample to ultraviolet (UV) light.
The key steps are:
-
Photoactivation: Upon absorbing UV light (typically long-wave UV, 250-370 nm), the aryl azide moiety undergoes photolysis, releasing molecular nitrogen (N₂).[4]
-
Nitrene Formation: This photolytic decomposition generates a highly reactive and short-lived electron-deficient intermediate called a singlet nitrene.[4][5]
-
Covalent Insertion: The singlet nitrene can rapidly and non-specifically insert into adjacent carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of the interacting protein.[4] This insertion reaction forms a stable covalent bond, effectively and permanently linking the probe to its binding partner.
-
Side Reactions: The singlet nitrene can also undergo intersystem crossing to a more stable but less reactive triplet state or undergo ring expansion to form a dehydroazepine intermediate.[4] The latter is susceptible to nucleophilic attack by primary amines, which is why amine-containing buffers like Tris and glycine must be avoided during photoactivation.[4][6]
Caption: Photochemical activation of an aryl azide to form a reactive nitrene intermediate that covalently cross-links to a target protein.
Experimental Design and Key Considerations
A successful photo-cross-linking experiment requires careful planning. The following are critical parameters that must be optimized for each specific biological system.
-
Buffer Selection: The choice of buffer is paramount. Crucially, avoid buffers containing primary amines (e.g., Tris, glycine) during the incubation and photoactivation steps , as they will quench the reactive nitrene intermediate and inhibit cross-linking.[6] Suitable amine-free buffers include PBS, HEPES, and MOPS.
-
UV Light Source: A UV lamp capable of emitting long-wave UV light (330-370 nm) is generally preferred to minimize potential UV-induced damage to proteins, which typically absorb strongly at shorter wavelengths (280 nm).[1][6] The intensity and duration of UV exposure must be empirically determined.
-
Reaction Vessel: Use UV-transparent containers, such as quartz cuvettes, for the photoactivation step to ensure efficient irradiation of the sample.[4][6] Standard polypropylene microcentrifuge tubes will block a significant amount of UV light.[6]
-
Temperature Control: UV lamps can generate significant heat. To prevent thermal denaturation of the protein sample, it is essential to perform the irradiation on ice or in a cooled chamber.[4][6]
-
Reducing Agents: Thiol-containing reducing agents like DTT or 2-mercaptoethanol will reduce the azide group to an amine, rendering the cross-linker inactive.[6] These should be excluded from all buffers used before and during the photoactivation step.
| Parameter | Recommended Range | Rationale |
| Cross-linker Concentration | 10- to 100-fold molar excess over protein | Ensures sufficient probe is available to occupy the binding site and drive the reaction forward. Must be optimized to minimize non-specific binding. |
| UV Wavelength | 254 - 370 nm | Long-wave UV (330-370 nm) is often preferred to reduce protein damage.[6] |
| Irradiation Time | 5 - 30 minutes | Must be optimized. Insufficient time leads to low yield; excessive time can cause sample damage. |
| Irradiation Temperature | 4°C (on ice) | Prevents heat-induced protein denaturation and degradation during UV exposure.[4] |
| Quenching Reagent | 20-50 mM Tris or 1-5 mM DTT | Rapidly inactivates any unreacted nitrene intermediates to prevent non-specific cross-linking after the desired time.[4] |
Detailed Experimental Protocol
This protocol provides a general workflow for a typical photo-cross-linking experiment to identify an unknown interacting partner ("Prey") for a known "Bait" protein.
Materials and Reagents
-
Purified Bait Protein: In an amine-free buffer (e.g., PBS, HEPES) at 1-5 mg/mL.
-
Prey Protein Source: Purified protein or cell lysate.
-
Cross-linker Stock: Methyl 4-(2-azidoacetyl)benzoate dissolved in DMSO or DMF to a stock concentration of 10-50 mM.
-
Buffers:
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
-
Equipment:
-
UV lamp (e.g., 365 nm).
-
Quartz cuvette or UV-transparent plate.
-
Ice bath.
-
SDS-PAGE reagents and equipment.
-
Western blot equipment or access to a mass spectrometer.
-
Step-by-Step Procedure
Caption: General experimental workflow for photo-affinity labeling.
-
Protein Interaction (Incubation) a. In a microcentrifuge tube, combine the purified "Bait" protein with the "Prey" protein source (e.g., cell lysate). b. Add the methyl 4-(2-azidoacetyl)benzoate stock solution to achieve the desired final concentration (start with a 50-fold molar excess relative to the bait protein). Note: Keep the final DMSO concentration below 5% (v/v) to avoid effects on protein structure. c. As a negative control, prepare an identical sample without the cross-linker. d. Incubate the mixture for 1-2 hours at 4°C in the dark to allow for the formation of protein-protein complexes.
-
Photocrosslinking (UV Activation) a. Transfer the sample to a UV-transparent reaction vessel (e.g., quartz cuvette). b. Place the vessel on ice at a fixed distance from the UV lamp. c. Irradiate the sample with UV light (e.g., 365 nm) for an optimized duration (start with 10-15 minutes).[4] d. Prepare a second negative control by incubating the sample with the cross-linker but without exposing it to UV light.
-
Quenching the Reaction a. Immediately after irradiation, add the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[7] b. Incubate for 15 minutes at room temperature in the dark to ensure all unreacted cross-linker is inactivated.
-
Analysis of Cross-linked Products a. SDS-PAGE: Add SDS-PAGE sample loading buffer to an aliquot of the reaction mixture. Analyze the samples by SDS-PAGE.[8][9] A successful cross-linking event will be indicated by the appearance of a new, higher molecular weight band corresponding to the Bait-Prey complex and a concurrent decrease in the intensity of the Bait protein band.[10] b. Western Blotting: Transfer the separated proteins to a membrane and probe with antibodies specific to the Bait protein to confirm its presence in the higher molecular weight complex.[11] If an antibody for a suspected Prey protein is available, it can also be used for confirmation. c. Mass Spectrometry: For unbiased identification of the Prey protein(s), the high molecular weight band can be excised from the gel, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry (MS).[12][13] This provides the most definitive identification of the cross-linked partners.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No cross-linked product observed | - Ineffective UV irradiation (wrong wavelength, low intensity, wrong vessel).- Presence of primary amines or thiols in the buffer.- Cross-linker is degraded or inactive.- Proteins are not interacting under the experimental conditions. | - Verify UV lamp output and use a quartz cuvette.[6]- Increase irradiation time.- Prepare fresh buffers (PBS, HEPES) and avoid Tris, glycine, DTT.[6]- Prepare a fresh stock solution of the cross-linker.- Optimize interaction conditions (pH, salt concentration). |
| Low cross-linking efficiency | - Sub-optimal cross-linker concentration.- Insufficient UV exposure time.- Short half-life of the reactive nitrene. | - Increase the molar excess of the cross-linker.- Perform a time-course experiment to find the optimal irradiation time.- Ensure the reaction is performed on ice to maximize the lifetime of reactive species. |
| High background or non-specific aggregation | - Cross-linker concentration is too high.- Excessive UV exposure causing protein damage.- Ineffective quenching. | - Perform a titration to find the lowest effective cross-linker concentration.- Reduce the UV irradiation time.- Ensure the quenching reagent is added immediately after UV exposure and at a sufficient concentration. |
Conclusion
Methyl 4-(2-azidoacetyl)benzoate is a valuable tool for the covalent capture and subsequent identification of protein binding partners. Its utility lies in the precise temporal control of the cross-linking reaction, which is initiated by UV light. By understanding the underlying photochemical mechanism and carefully optimizing experimental parameters such as buffer composition, UV exposure, and reagent concentrations, researchers can confidently apply this technique to elucidate novel protein-protein interactions, providing critical insights for basic research and therapeutic development.
References
-
Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. National Center for Biotechnology Information. Available from: [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
-
Synthesis, Characterization and Evaluation of Antimicrobial Activity of Some Novel Pyrimidine Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]
- New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof. Google Patents.
-
Studies on the mechanism of the antifungal action of benzoate. National Center for Biotechnology Information. Available from: [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ. National Center for Biotechnology Information. Available from: [Link]
-
SDS-PAGE analysis of cross-linked protein products. ResearchGate. Available from: [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. Available from: [Link]
-
Cross-Linking Reagents. G-Biosciences. Available from: [Link]
-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Available from: [Link]
-
Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Publications. Available from: [Link]
-
Protein Cross-linkers handbook and selection guide. The Hebrew University of Jerusalem. Available from: [Link]
-
Photoaffinity labeling in target- and binding-site identification. National Center for Biotechnology Information. Available from: [Link]
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available from: [Link]
-
Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. Available from: [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap. Available from: [Link]
-
Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife. Available from: [Link]
-
SDS-PAGE Analysis. Bio-Rad. Available from: [Link]
-
Photoaffinity Labeling Mass Spectrometry. Evotec. Available from: [Link]
-
Genetic Encoding of a Trifunctional Photo‐Cross‐Linker with a Cleavable Alkyl Ester Moiety. Wiley Online Library. Available from: [Link]
-
Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. RSC Publishing. Available from: [Link]
-
How to quench unreacted sodium azide from reaction mixture? Chemistry Stack Exchange. Available from: [Link]
-
Protein analysis SDS PAGE. QIAGEN. Available from: [Link]
-
Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Available from: [Link]
-
Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines. National Center for Biotechnology Information. Available from: [Link]
-
Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife. Available from: [Link]
-
In vitro protein labeling via aryl azides photolysis. ResearchGate. Available from: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][6]-Fused Indole Heterocycles. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Protein analysis SDS PAGE [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Methyl 4-(2-azidoacetyl)benzoate as a Bifunctional Photo-Cross-Linking Agent
Target Audience: Chemical Biologists, Proteomics Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
In the landscape of target deconvolution and interactomics, photoaffinity labeling (PAL) remains a cornerstone technique for capturing transient protein-ligand and protein-protein interactions[1]. Methyl 4-(2-azidoacetyl)benzoate is an advanced, bifunctional photoreactive probe scaffold. Structurally, it features a methyl ester—which serves as a synthetic handle for conjugation to small-molecule pharmacophores or bait peptides—and an
This application note provides a comprehensive mechanistic overview, comparative performance data, and a self-validating protocol for utilizing methyl 4-(2-azidoacetyl)benzoate in live-cell target identification workflows.
Mechanistic Insights: The Photochemistry of the Azidoacetyl Group
The efficacy of a photo-cross-linker is dictated by the half-life and reactivity of its photogenerated intermediate. Unlike traditional aryl azides that require harsh, short-wavelength UV light (often causing background protein damage), the
Causality of the Cross-Linking Cascade
-
Activation & Extrusion: Exposure to UV light triggers the rapid extrusion of nitrogen gas (
) from the azide group. -
Intermediate Generation: This photolysis yields a highly reactive singlet nitrene[3].
-
Wolff Rearrangement vs. Direct Insertion: Because the azide is situated alpha to a carbonyl group (
-azido ketone), the resulting acyl nitrene can undergo a Wolff-type rearrangement to form a reactive ketene, or it can directly insert into adjacent C-H, N-H, or O-H bonds of the target protein[4]. Both pathways result in robust covalent cross-linking.
Fig 1: Photochemical activation and covalent insertion pathway of the azidoacetyl group.
Comparative Optimization Data
When designing a PAL experiment, selecting the correct photoreactive group is critical. The table below synthesizes the quantitative parameters of the azidoacetyl group compared to other standard photo-cross-linkers used in the field[1],[5].
| Photoreactive Group | Optimal Activation Wavelength | Primary Reactive Intermediate | Reactivity / Half-Life | Typical Cross-Linking Yield |
| Azidoacetyl ( | 300 - 365 nm | Acyl Nitrene / Ketene | Highly reactive (< 1 ns) | 15 - 35% |
| Phenyl Azide | 254 - 300 nm | Aryl Nitrene / Keteneimine | Moderate (~1 ms) | 20 - 40% |
| Diazirine | 350 - 365 nm | Carbene | Extremely reactive (ps) | 30 - 50% |
| Benzophenone | 350 - 360 nm | Diradical | Reversible / Long-lived | 40 - 60% |
Note: While benzophenones offer higher yields, their bulky steric footprint often disrupts native ligand-protein binding. The linear, compact nature of the azidoacetyl group minimizes steric hindrance, preserving the native pharmacology of the bait molecule.
Self-Validating Experimental Protocol: Live-Cell Target Identification
To ensure trustworthiness and reproducibility, this protocol embeds strict control conditions. A successful PAL experiment must be a self-validating system: it must prove that cross-linking is strictly light-dependent and that the interaction is pharmacologically specific.
Phase I: Probe Preparation & Conjugation
Rationale: The methyl ester must be converted into a reactive handle to attach your drug/ligand of interest.
-
Saponification: Dissolve methyl 4-(2-azidoacetyl)benzoate in a 3:1 mixture of THF/H2O. Add 1.5 eq of LiOH and stir at room temperature for 2 hours to yield 4-(2-azidoacetyl)benzoic acid.
-
NHS-Ester Activation: React the free acid with N-Hydroxysuccinimide (NHS) and EDC·HCl in anhydrous DMF to generate the amine-reactive NHS-ester.
-
Ligand Conjugation: Incubate the NHS-activated probe with your amine-containing bait molecule (ensure the bait also contains an enrichment handle, such as an alkyne or biotin) in the presence of DIPEA for 4 hours. Purify via preparative HPLC.
Phase II: Live-Cell Incubation and Photo-Cross-Linking
-
Cell Culture: Seed target cells (e.g., HEK293T or HeLa) in 10 cm dishes until 80% confluent.
-
Probe Incubation: Treat cells with the conjugated probe (typically 1–10 µM).
-
Control A (Dark Control): Treat a parallel dish with the probe but wrap it completely in aluminum foil.
-
Control B (Competitor Control): Pre-treat a third dish with a 50-fold molar excess of the unmodified native ligand for 30 minutes prior to adding the probe.
-
-
Equilibration: Incubate all dishes at 37°C for 1–2 hours to allow target engagement.
-
UV Irradiation: Remove media and wash cells gently with ice-cold PBS. Place the dishes on ice (to minimize lateral diffusion and thermal degradation). Irradiate at 365 nm (10–15 mW/cm²) for 10 minutes.
Phase III: Enrichment and LC-MS/MS Analysis
-
Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.
-
Click Chemistry (If applicable): If the bait molecule contains an alkyne handle, perform CuAAC click chemistry with Biotin-Azide to attach the enrichment tag.
-
Affinity Enrichment: Incubate the lysate with Streptavidin magnetic beads for 2 hours at 4°C. Wash stringently (3x with RIPA, 3x with PBS) to remove non-covalently bound proteins.
-
On-Bead Digestion & MS: Perform on-bead trypsin digestion. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the cross-linked target proteins.
Fig 2: End-to-end photoaffinity labeling workflow incorporating mandatory validation controls.
Critical Success Factors & Troubleshooting
-
Premature Photolysis: Azidoacetyl compounds are sensitive to ambient light. All probe synthesis, handling, and cell incubation steps (Phase I & II) must be performed under dim red light or using amber microcentrifuge tubes.
-
Quenching by Nucleophiles: The ketene intermediate generated via Wolff rearrangement is highly susceptible to quenching by water. Performing the UV irradiation step rapidly and keeping the sample on ice minimizes aqueous quenching and maximizes cross-linking efficiency to the protein target[4].
-
Bioorthogonal Flexibility: If UV irradiation is omitted, the intact azidoacetyl group can alternatively be repurposed as a bioorthogonal handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO), making this scaffold highly versatile for dual-modality chemical biology studies[2].
References
- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC. Source: nih.gov.[https://vertexaisearch.cloud.google.
- Photoclick Chemistry: A Bright Idea - PMC - NIH. Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3G5qGPRLVBBsV5QfG6Xknhs3xFfogncrAu2Ku-93N7FXzx-xXKV0blKT4qN7hK5caWICm1k5GtgBAdzI6q6G4r3lnBvuH6qJ-J9JrTw0obbI5ALKhMBUaPu3_aWypVMgDm3LXxdW9IvuEvc=]
- Photo-Triggered Click Chemistry for Biological Applications. Source: scispace.com.[https://vertexaisearch.cloud.google.
- The chemistry of pyrazino - bis - steroids - ResearchGate. Source: researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNVl7jQasyAFQ5pb8I3xxYhzeo2WVEFzQ2gPJQevZ9ajciJKsnfIrvKB-BaE-i792FvunyyR_aHJDOiObE1hBNWHlWdyEQEHI16X_ODwmLE_hVG38t-X7IHrd0-fTNLPCMpL1epCdSNh0wfs3_piaI9Xl41sKKj2-vowcwSiDKfsFCedTg4Le3nau6suHc5NHSChW-7RDAqg==]
- WO1998022542A2 - Chemical functionalization of surfaces - Google Patents. Source: google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDAE-2fD4_gwtQbkCO3LSRd5vX4S-3H5QFM6-uLWkfXnPIcPeJWIztp7I4pkRnANBOWCuU3dIFVLDQ1RFHc9Bl8vWUMzZUXNyVRCiYnAM7NiYzJQEQlLXHoApimYTSJeQSCArc6l71MSvBYPnwNw==]
Sources
- 1. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO1998022542A2 - Chemical functionalization of surfaces - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Application Note: Experimental Protocols for the Synthesis and Reactivity of Methyl 4-(2-azidoacetyl)benzoate
Introduction & Strategic Utility
Methyl 4-(2-azidoacetyl)benzoate is a highly versatile, bifunctional building block widely utilized in chemical biology, bioconjugation, and drug discovery. Structurally, it features an
Because
Figure 1: Synthetic workflow from the brominated precursor to the azide intermediate and its downstream applications.
Synthesis of Methyl 4-(2-azidoacetyl)benzoate
Causality & Mechanism
The synthesis relies on a classic bimolecular nucleophilic substitution (SN2) where the azide anion displaces the
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It solvates the sodium cation but leaves the azide anion relatively unsolvated, drastically increasing its nucleophilicity and driving the reaction to completion at room temperature.
-
Temperature Control: The reaction is kept strictly at room temperature. Heating
-azido ketones can trigger undesired thermal decomposition or Wolff-type rearrangements.
Step-by-Step Protocol
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 mmol of methyl 4-(2-bromoacetyl)benzoate in 20 mL of anhydrous DMF.
-
Azide Addition: Cool the flask in a water bath (20 °C). Add 12.0 mmol (1.2 eq) of sodium azide (NaN3) portion-wise over 10 minutes to prevent localized heating.
-
Reaction: Stir the suspension vigorously at room temperature for 2–4 hours.
-
Quench & Extraction: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 30 mL) followed by brine (30 mL). Expert Insight: LiCl washing is highly effective at removing residual DMF from the organic phase.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (bath temperature < 30 °C).
Self-Validating System
-
Infrared (IR) Spectroscopy: Before proceeding to any downstream application, take an IR spectrum of the crude oil/solid. The appearance of a sharp, intense asymmetric stretching band at ~2110 cm⁻¹ (N3 stretch) and the disappearance of the C-Br stretch confirm successful azidation.
-
TLC: Monitor via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The azide product will typically run slightly lower (more polar) than the starting bromo-ketone.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality & Mechanism
The CuAAC reaction regioselectively yields a 1,4-disubstituted 1,2,3-triazole.
-
Catalyst Generation: Cu(I) is the active catalytic species. Rather than adding unstable Cu(I) salts directly, it is generated in situ by reducing Cu(II) sulfate with sodium ascorbate. This prevents the oxidative homocoupling of alkynes (Glaser coupling).
-
Ligand Addition: Tris(benzyltriazolylmethyl)amine (TBTA) is added to stabilize the Cu(I) oxidation state in aqueous media and accelerate the catalytic cycle.
Figure 2: Simplified catalytic cycle of the CuAAC reaction highlighting the metallacycle intermediate.
Step-by-Step Protocol
-
Solvent System: Dissolve 1.0 mmol of methyl 4-(2-azidoacetyl)benzoate and 1.1 mmol of the desired terminal alkyne in 10 mL of a tert-butanol/water mixture (1:1 v/v).
-
Catalyst Assembly: Add 0.05 mmol (5 mol%) of CuSO4·5H2O and 0.05 mmol (5 mol%) of TBTA ligand. The solution may appear pale blue.
-
Reduction: Add 0.15 mmol (15 mol%) of sodium ascorbate (freshly prepared as a 1M aqueous solution). The reaction mixture will immediately turn yellow/orange, indicating the formation of the active Cu(I) species.
-
Reaction: Stir vigorously at room temperature for 6–12 hours.
-
Workup: Dilute with 20 mL of water and extract with EtOAc (3 × 20 mL). Wash the organic layer with a 0.1 M EDTA solution to chelate and remove residual copper, preventing downstream toxicity in biological assays.
Self-Validating System
-
NMR Spectroscopy: The definitive proof of a successful CuAAC click reaction is the appearance of a sharp singlet in the 1H NMR spectrum at ~7.8–8.2 ppm , corresponding to the isolated triazole ring proton.
-
IR Spectroscopy: Complete disappearance of the ~2110 cm⁻¹ azide stretch confirms total consumption of the starting material.
Staudinger Reduction to -Amino Ketone
Causality & Mechanism
The Staudinger reaction utilizes triphenylphosphine (PPh3) to reduce the azide to a primary amine via a phosphazide intermediate, which expels N2 gas to form an iminophosphorane. Subsequent hydrolysis yields the amine and triphenylphosphine oxide .
-
Dimerization Hazard: Free
-amino ketones are highly prone to spontaneous intermolecular condensation, forming dihydropyrazines which rapidly oxidize to pyrazines. -
Prevention Strategy: To prevent this, the protocol dictates an immediate acidic quench to protonate the amine, isolating it as a stable hydrochloride salt.
Step-by-Step Protocol
-
Phosphine Addition: Dissolve 1.0 mmol of the azide in 10 mL of THF. Cool to 0 °C. Slowly add 1.1 mmol of PPh3. Caution: Effervescence will occur as N2 gas is released.
-
Iminophosphorane Formation: Stir at room temperature for 1 hour until gas evolution ceases.
-
Hydrolysis: Add 1.0 mL of distilled water (excess) and stir for an additional 4–8 hours at room temperature.
-
Acidic Trapping: Add 2.0 mL of 1M HCl to the mixture and stir for 10 minutes.
-
Separation: Extract the mixture with Dichloromethane (DCM) (3 × 15 mL). The organic layer contains the PPh3=O byproduct, while the aqueous layer contains the protonated
-amino ketone. -
Isolation: Lyophilize (freeze-dry) the aqueous layer to yield methyl 4-(2-aminoacetyl)benzoate hydrochloride as a stable powder.
Self-Validating System
-
Ninhydrin Test: Spot the aqueous layer on a TLC plate and stain with ninhydrin. Heating will produce a deep purple color (Ruhemann's purple), confirming the presence of a primary amine.
-
Mass Spectrometry (LC-MS): The product will show an [M+H]+ peak corresponding to a mass shift of -26 Da from the starting azide (loss of N2, addition of 2H).
Quantitative Data Summary
The table below summarizes the expected quantitative metrics and analytical markers for the three described protocols, ensuring rapid cross-referencing during experimental execution.
| Reaction Workflow | Key Reagents & Catalysts | Typical Yield | Reaction Time | Primary Analytical Marker (Self-Validation) |
| SN2 Azidation | NaN3, DMF | 85–95% | 2–4 h | IR: Appearance of ~2110 cm⁻¹ (N3 stretch) |
| CuAAC (Click) | CuSO4, Na-Ascorbate, TBTA | 80–99% | 6–12 h | 1H NMR: Singlet at ~8.0 ppm (Triazole C-H) |
| Staudinger Reduction | PPh3, THF/H2O, HCl trap | 75–90% | 5–9 h | Colorimetric: Positive Ninhydrin test (Purple) |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)‐Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]
-
Gololobov, Y. G. (1981). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437-472. URL:[Link]
methyl 4-(2-azidoacetyl)benzoate in drug delivery systems
Application Note & Protocol: Utilizing Methyl 4-(2-azidoacetyl)benzoate in Targeted Drug Delivery Systems
Executive Summary
The engineering of actively targeted drug delivery systems (DDSs) relies heavily on highly specific, bioorthogonal bioconjugation techniques. Methyl 4-(2-azidoacetyl)benzoate (CAS 860344-25-8) has emerged as a premier bifunctional building block for these applications. By bridging nanocarriers and targeting ligands (e.g., antibodies, peptides, folates), this molecule leverages the precision of Click Chemistry to enhance the therapeutic index of encapsulated payloads[1]. This guide details the mechanistic rationale, comparative advantages, and self-validating protocols for integrating this specific azide linker into polymeric micelle and liposomal formulations.
Mechanistic Rationale & Structural Advantages
The architectural design of methyl 4-(2-azidoacetyl)benzoate provides three distinct functional advantages over traditional aliphatic or PEG-based linkers:
-
Unhindered Azidoacetyl Handle for SPAAC: The alpha-azido ketone/amide equivalent is sterically unhindered, making it exceptionally reactive. While early bioconjugation relied on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the field has shifted toward Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to avoid copper-induced cytotoxicity and reactive oxygen species (ROS) generation in vivo[2],[3]. This linker pairs rapidly with cyclooctynes like DBCO or BCN[4].
-
Benzoate Core for UV Traceability: A major challenge in nanocarrier formulation is quantifying the degree of surface functionalization. Aliphatic azides lack a strong chromophore. The aromatic benzoate ring introduces a strong UV absorbance signature (
nm), allowing precise spectrophotometric quantification of the azide density on the carrier surface before ligand attachment. -
Methyl Ester Pro-linker: The methyl ester protects the carboxylic acid during upstream synthesis, preventing premature degradation. It is readily hydrolyzed under mild conditions to yield the active carboxylic acid for standard zero-length crosslinking (EDC/NHS).
Comparative Analytics: Azide Linkers in Nanocarrier Engineering
To justify the selection of methyl 4-(2-azidoacetyl)benzoate, the following table summarizes its performance metrics against common alternative linkers used in micelle functionalization.
| Linker Type | Click Reactivity (SPAAC) | UV Traceability ( | Core-Corona Packing | Typical Conjugation Efficiency |
| Methyl 4-(2-azidoacetyl)benzoate | High (Unhindered | Excellent (~254 nm) | Enhances rigidity | >85% |
| Azido-PEG4-NHS | Moderate | Poor (No chromophore) | Highly flexible | ~75% |
| 3-Azidopropylamine | Moderate | Poor (No chromophore) | Minimal impact | ~70% |
Self-Validating Experimental Protocols
The following workflows detail the conversion of the pro-linker into an active targeting DDS. Every step is designed with causality and built-in validation to ensure a self-correcting experimental loop.
Protocol A: Deprotection (Ester Hydrolysis)
Objective: Convert the stable methyl ester into 4-(2-azidoacetyl)benzoic acid for amine coupling.
-
Step 1: Dissolve 1.0 mmol of methyl 4-(2-azidoacetyl)benzoate in 5 mL of a THF/Methanol (1:1 v/v) co-solvent system. Causality: The co-solvent ensures complete dissolution of the hydrophobic ester while remaining miscible with the incoming aqueous base.
-
Step 2: Dropwise add 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H
O) dissolved in 2 mL of DI water. Stir at room temperature for 2 hours. -
Step 3: Acidify the mixture dropwise with 1M HCl until the pH reaches 3.0. Causality: Acidification protonates the resulting carboxylate, drastically reducing its aqueous solubility and forcing the active linker to precipitate.
-
Step 4: Extract with Ethyl Acetate (
mL), dry over anhydrous Na SO , and evaporate the solvent. -
Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the high-
ester spot and the appearance of a lower- streak (carboxylic acid) confirms complete conversion.
Protocol B: Nanocarrier Surface Functionalization (Amidation)
Objective: Decorate amine-functionalized polymeric micelles (e.g., NH
-
Step 1: Dissolve the 4-(2-azidoacetyl)benzoic acid (10 molar eq. relative to micelle amines) in MES buffer (0.1 M, pH 5.5). Add 1.2 eq. EDC·HCl and 1.5 eq. Sulfo-NHS. React for 15 minutes. Causality: EDC requires a mildly acidic environment (pH 4.7–6.0) to efficiently form the active O-acylisourea intermediate without rapid hydrolysis.
-
Step 2: Add the activated linker to the amine-functionalized micelles. Immediately adjust the pH to 7.5 using 1M NaOH or 10X PBS. Causality: While the NHS ester is stable, the incoming primary amines on the micelle must be deprotonated (free base form) to act as effective nucleophiles. pH 7.5 strikes the perfect kinetic balance.
-
Step 3: Stir in the dark for 4 hours at room temperature.
-
Step 4: Purify via dialysis (MWCO 3.5 kDa) against DI water for 24 hours to remove urea byproducts and unreacted linker.
-
Validation Check: Lyophilize a small aliquot and dissolve in a known volume of organic solvent. Measure UV-Vis absorbance at 254 nm. Using the molar extinction coefficient of the benzoate ring, calculate the exact number of azide groups per micelle.
Protocol C: Bioorthogonal Ligand Conjugation (SPAAC)
Objective: Attach a DBCO-modified targeting ligand (e.g., DBCO-Folate) to the azide-decorated nanocarrier.
-
Step 1: Resuspend the azide-decorated micelles in PBS (pH 7.4). Add 1.2 molar equivalents of the DBCO-modified targeting ligand (relative to the quantified azide groups from Protocol B).
-
Step 2: Incubate at room temperature for 4 hours under gentle agitation. Causality: SPAAC is utilized here because it proceeds efficiently in aqueous physiological buffers without the need for cytotoxic copper(I) catalysts, preserving the structural integrity of delicate biological ligands[5]. The reaction is thermodynamically driven by the release of ring strain in the DBCO alkyne.
-
Step 3: Remove excess DBCO-ligand via Size Exclusion Chromatography (SEC) or dialysis. Causality: Unreacted targeting ligands act as competitive inhibitors in vivo, binding to cellular receptors and blocking the nanocarrier from docking.
-
Validation Check: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful conjugation typically results in a slight increase in hydrodynamic diameter (e.g., +5-10 nm) and a shift in surface charge, with no secondary peaks indicating micelle aggregation.
Visualizing the Workflow and Mechanism
Caption: Workflow for nanocarrier functionalization using methyl 4-(2-azidoacetyl)benzoate.
Caption: Mechanism of receptor-mediated endocytosis for targeted nanocarriers.
References
- Source: Molecules (2019)
- Source: Journal of Materials Chemistry B (2025)
- Source: National Institutes of Health / PMC (2026)
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: National Institutes of Health / PMC URL
Sources
- 1. Click chemistry-based drug delivery systems for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB02193F [pubs.rsc.org]
- 3. Engineering polymeric micelles for targeted drug delivery: “click” chemistry enabled bioconjugation strategies and emerging applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
surface functionalization with methyl 4-(2-azidoacetyl)benzoate
Application Note: Advanced Surface Functionalization and Bioconjugation using Methyl 4-(2-azidoacetyl)benzoate
Executive Summary & Mechanistic Insights
The development of highly specific, bioorthogonal surfaces is a cornerstone of modern biosensor design, targeted drug delivery, and microarray fabrication. Methyl 4-(2-azidoacetyl)benzoate (CAS 860344-25-8) is a highly versatile, bifunctional building block designed for step-wise surface functionalization.
This molecule features two distinct chemical handles, each serving a critical mechanistic purpose:
-
The Azidoacetyl Handle: The azide group (-N₃) is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Crucially, the adjacent
-carbonyl group (the "acetyl" portion) electronically activates the azide. This inductive electron withdrawal accelerates the cycloaddition kinetics compared to standard aliphatic azides, ensuring rapid, high-yielding 1,4-disubstituted 1,2,3-triazole formation even at low surface densities[1].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
The Methyl Benzoate Ester: This acts as a robust protecting group for a terminal carboxylic acid. During the initial CuAAC "click" immobilization, the ester remains completely inert, preventing unwanted cross-reactivity or premature hydrolysis. Once the molecule is securely anchored to the surface via the triazole linkage, the ester can be subjected to on-demand, mild alkaline hydrolysis to reveal a reactive carboxylate (-COOH) for downstream EDC/NHS bioconjugation[2].
By separating the surface-anchoring step (CuAAC) from the bioconjugation step (EDC/NHS), researchers can create highly uniform, self-validating functionalized surfaces with minimal non-specific binding.
Experimental Workflow Architecture
The following diagram illustrates the logical progression from a raw alkyne-modified substrate to a fully bioconjugated surface.
Workflow for surface functionalization via CuAAC and ester hydrolysis.
Step-by-Step Methodologies
Protocol A: CuAAC Immobilization onto Alkyne-Surfaces
This protocol anchors the methyl 4-(2-azidoacetyl)benzoate to an alkyne-functionalized surface (e.g., alkyne-silane treated glass or alkyne-PEG gold nanoparticles).
Causality Check: We utilize the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Pre-mixing CuSO₄ with THPTA is a mandatory step. It forms a catalytic complex before reduction by sodium ascorbate, preventing the generation of uncoordinated Cu(I). Uncoordinated Cu(I) rapidly reduces oxygen to form reactive oxygen species (ROS), which can degrade the surface architecture and cause non-specific oxidation[3][4].
Steps:
-
Prepare the Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA ligand (1:2.5 molar ratio). Incubate at room temperature for 15 minutes.
-
Prepare the Reaction Master Mix: In a separate vial, dissolve 1 mM of Methyl 4-(2-azidoacetyl)benzoate in a 1:1 mixture of DMSO and 1X PBS (pH 7.4).
-
Initiate Catalysis: Add the pre-incubated CuSO₄/THPTA complex to the master mix.
-
Add Reducing Agent: Add sodium ascorbate to a final concentration of 5 mM. The solution should turn very pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.
-
Surface Incubation: Submerge the alkyne-functionalized surface in the reaction mixture. Incubate in the dark at room temperature for 2 hours with gentle orbital shaking.
-
Wash: Wash the surface sequentially with DMSO, Milli-Q water, and Ethanol (3x 5 mins each) to remove unreacted azide and copper complexes. Dry under a stream of N₂.
Protocol B: On-Surface Ester Hydrolysis
To expose the carboxylic acid for bioconjugation, the methyl ester must be cleaved.
Causality Check: Lithium Hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH). The Li⁺ cation coordinates highly effectively with mixed aqueous/organic solvent systems (like THF/Water), driving the hydrolysis forward at lower concentrations. This provides a milder environment that prevents the hydrolytic cleavage of underlying silane bonds or thiol-gold anchors, which are sensitive to harsh, highly concentrated alkaline conditions.
Steps:
-
Prepare Hydrolysis Buffer: Prepare a fresh solution of 0.1 M LiOH in a 3:1 mixture of Tetrahydrofuran (THF) and Milli-Q water.
-
Incubation: Submerge the triazole-linked surface in the LiOH solution for 4 hours at room temperature.
-
Neutralization & Wash: Remove the surface and immediately immerse it in 0.1 M HCl for 1 minute to protonate the newly formed carboxylates. Wash extensively with Milli-Q water until the wash stream reaches pH 7.0. Dry under N₂.
Protocol C: Bioconjugation via EDC/NHS
This two-step process couples primary amines (-NH₂) on target proteins or peptides to the newly generated surface carboxylates.
Causality Check: The activation step is strictly performed in MES buffer at pH 6.0, because the O-acylisourea intermediate formed by EDC is highly unstable and hydrolyzes rapidly at physiological pH. Conversely, the coupling step is shifted to PBS at pH 7.4. At this higher pH, the primary amines on the target protein are largely unprotonated (free base form), making them potent nucleophiles capable of efficiently displacing the NHS leaving group[2][5].
Steps:
-
Surface Activation: Submerge the carboxylate-surface in 0.1 M MES buffer (pH 6.0) containing 2 mM EDC-HCl and 5 mM Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Rinse: Quickly rinse the surface with ice-cold MES buffer to remove excess crosslinkers. (Do not use water, as it accelerates NHS ester hydrolysis).
-
Protein Coupling: Immediately transfer the activated surface into a solution of the target biomolecule (e.g., 1 mg/mL antibody) dissolved in 1X PBS (pH 7.4). Incubate for 2 hours at room temperature.
-
Quenching: Quench unreacted NHS esters by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes.
-
Final Wash: Wash the surface with PBS containing 0.05% Tween-20, followed by pure PBS. Store at 4°C.
Quantitative Data & Troubleshooting Summary
The following table summarizes the stoichiometric parameters, expected outcomes, and mechanistic troubleshooting for the functionalization workflow.
| Reaction Phase | Key Parameters / Stoichiometry | Expected Outcome | Troubleshooting & Causality |
| CuAAC Click | 1 mM Azide, 0.1 mM Cu, 0.25 mM THPTA, 5 mM Ascorbate | >95% alkyne conversion to triazole within 2 hrs. | Issue: Low yield / No click.Cause: Copper chelation by trace thiols or oxidation.Fix: Degas buffers with N₂; ensure THPTA:Cu ratio is at least 2:1[3][6]. |
| Hydrolysis | 0.1 M LiOH in 3:1 THF/H₂O, 4 hrs | Complete conversion of methyl ester to -COOH. | Issue: Surface delamination.Cause: Base concentration too high for silane anchors.Fix: Reduce LiOH to 0.05 M and extend incubation to 8 hrs. |
| EDC/NHS | 2 mM EDC, 5 mM Sulfo-NHS (pH 6.0) | Stable amide bond formation (Surface density: ~1-5 pmol/cm²). | Issue: Poor protein coupling.Cause: NHS ester hydrolysis prior to protein addition.Fix: Limit activation time to exactly 15 mins; do not delay the transfer to the pH 7.4 protein solution[2]. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition.[Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry.[Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.[Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press / Elsevier.[Link]
Sources
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Methyl 4-(2-azidoacetyl)benzoate
As bioconjugation and targeted protein degradation (e.g., PROTACs) advance, the demand for rapid, bioorthogonal, and copper-free click chemistry has surged. While standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) eliminates the cytotoxicity of copper catalysts, it often suffers from sluggish kinetics compared to its copper-catalyzed counterpart (CuAAC).
To overcome this kinetic bottleneck, application scientists leverage electron-deficient azides . This guide provides an authoritative, in-depth protocol for utilizing methyl 4-(2-azidoacetyl)benzoate (CAS: 860344-25-8)[1], a highly reactive
Mechanistic Causality: The -Azido Ketone Advantage
The fundamental driving force of SPAAC is the relief of ring strain in cycloalkynes (such as DBCO or BCN)[2]. However, the reaction rate is heavily dictated by the frontier molecular orbital (FMO) interactions between the azide and the alkyne.
Methyl 4-(2-azidoacetyl)benzoate features an azide group immediately adjacent to a carbonyl moiety (
Mechanistic pathway of accelerated SPAAC using an electron-deficient α-azido ketone.
Comparative Kinetic Data
To inform experimental design, the table below summarizes the expected second-order rate constants (
| Azide Type | Partner Alkyne | Approx. | Primary Application |
| Aliphatic Azide (Standard) | OCT | ~0.0012 | Baseline labeling |
| Aliphatic Azide (Standard) | DBCO | ~0.3 | Routine bioconjugation |
| DBCO | ~0.9 - 1.2 | Rapid PROTAC assembly | |
| BCN | ~0.5 - 0.8 | Sterically hindered targets [3] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the reaction's integrity, preventing downstream failures in complex drug development pipelines.
Protocol A: Small Molecule Synthesis (e.g., PROTAC Linker Assembly)
This protocol is optimized for organic solvents, typically used when conjugating methyl 4-(2-azidoacetyl)benzoate to a target-binding ligand modified with a strained alkyne.
Materials:
-
Methyl 4-(2-azidoacetyl)benzoate (MW: 219.20 g/mol )
-
DBCO-modified ligand (e.g., DBCO-PEG4-Target Ligand)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Dissolve the DBCO-modified ligand (1.0 eq, typically 10-50 mM) in anhydrous DMF.
-
Initiation: Add methyl 4-(2-azidoacetyl)benzoate (1.05 eq) dropwise to the stirring solution at room temperature. Causality note: A slight excess of the azide ensures complete consumption of the highly reactive and often more expensive DBCO-ligand.
-
Incubation: Stir the reaction at room temperature for 1 to 2 hours. Because of the
-azido ketone activation, heating is unnecessary and should be avoided to prevent thermal degradation of sensitive ligands. -
Validation Gate (LC-MS): Sample 1
L of the reaction mixture and dilute in 100 L of Acetonitrile/Water (1:1). Analyze via LC-MS at 254 nm.-
Self-Validation: The benzoate chromophore provides strong UV absorbance. Confirm the disappearance of the DBCO peak and the emergence of a single product peak corresponding to the exact mass of the triazole adduct
.
-
-
Purification: Purify the crude mixture via preparative HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Lyophilize to obtain the pure conjugate.
Protocol B: Aqueous Bioconjugation (Protein Labeling)
When labeling a DBCO-functionalized protein (e.g., an antibody) with methyl 4-(2-azidoacetyl)benzoate, maintaining the native protein structure is paramount.
Materials:
-
DBCO-functionalized Protein (1-5 mg/mL in PBS, pH 7.4)
-
Methyl 4-(2-azidoacetyl)benzoate stock (100 mM in DMSO)
Step-by-Step Workflow:
-
Buffer Optimization: Ensure the protein is in a thiol-free buffer (e.g., PBS). Causality note: Strained alkynes like DBCO are susceptible to nucleophilic attack by free thiols (e.g., DTT or
-mercaptoethanol) via thiol-yne addition, which will outcompete the SPAAC reaction and quench the alkyne[4]. -
Conjugation: Add the azide stock solution to the protein to achieve a final molar ratio of 10:1 (Azide:DBCO). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Gently rotate the mixture at room temperature for 2-4 hours.
-
Validation Gate (Intact Mass Spectrometry): Analyze a small aliquot via Intact Mass ESI-TOF.
-
Self-Validation: The mass of the protein should shift by exactly +219.20 Da per conjugated azide.
-
-
Clean-up: Remove excess unreacted azide using a size-exclusion spin column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS.
Troubleshooting and Workflow Validation
Self-validating workflow for SPAAC bioconjugation and small molecule synthesis.
Critical Troubleshooting Matrices
-
Issue: Incomplete Reaction (Unreacted DBCO remaining after 4 hours).
-
Causality: Steric hindrance from the target molecule may be blocking the alkyne.
-
Solution: Switch from DBCO to BCN. BCN is less sterically demanding and often exhibits superior reactivity with bulky
-azido ketones.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-
-
Issue: Multiple Product Masses in Aqueous Conjugation.
-
Causality: The presence of reducing agents or free cysteines in the buffer caused thiol-yne side reactions[4].
-
Solution: Perform a buffer exchange into strict 1X PBS prior to the addition of the DBCO reagent, and cap free cysteines with iodoacetamide if they are not required for protein function.
-
References
-
AIP Publishing . "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging". Biophysics Reviews. Available at:[Link]
-
Freie Universität Berlin . "Precision crosslinking and active-site modifications via site-specific protein engineering". Refubium Institutional Repository. Available at:[Link]
-
Organic & Biomolecular Chemistry (RSC) . "Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation". Royal Society of Chemistry. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Buy Azido-PEG1-Hydrazide HCl Salt [smolecule.com]
- 4. Key role of cycloalkyne nature in alkyne-dye reagents for enhanced specificity of intracellular imaging by bioorthogonal bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01032A [pubs.rsc.org]
Technical Support Center: Troubleshooting the Synthesis of Methyl 4-(2-Azidoacetyl)benzoate
Welcome to the technical support guide for the synthesis of methyl 4-(2-azidoacetyl)benzoate. As a key building block in bioconjugation and click chemistry, successful and safe synthesis of this α-azido ketone is critical for many research applications. This guide, structured in a question-and-answer format, is designed to provide you, the researcher, with practical, field-proven insights to overcome common challenges encountered during this synthesis.
Section 1: Critical Safety Considerations & Reagent Handling
The use of azide reagents necessitates a stringent focus on safety. Organic azides can be energetic and potentially explosive, while inorganic azides like sodium azide are highly toxic.[1] This section addresses the most critical safety protocols that must be implemented before, during, and after the experiment.
Q1: What are the primary hazards associated with sodium azide (NaN₃) and my organic azide product, and how must I handle them?
A1: Both the reagent, sodium azide (NaN₃), and the product, methyl 4-(2-azidoacetyl)benzoate, present distinct hazards that require specific handling procedures.
-
Sodium Azide (NaN₃): This reagent is acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3] Contact with acids rapidly generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[2][4] Crucially, NaN₃ can react with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[1][3][5] This is particularly relevant for disposal, as pouring azide solutions down drains can lead to explosive buildup in metal pipes.[3]
-
Handling Protocol: Always handle NaN₃ in a certified chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[6] Use only plastic or ceramic spatulas for transferring the solid reagent; never use metal spatulas .[1][7]
-
-
Methyl 4-(2-azidoacetyl)benzoate (Organic Azide): The primary hazard of organic azides is their potential for explosive decomposition when subjected to energy sources like heat, shock, friction, or light.[1][4][8] The stability of an organic azide is highly dependent on its molecular structure.[9]
-
Handling Protocol: Avoid concentrating the final product to dryness using high-heat methods like rotary evaporation, as this has been documented to cause explosions.[7] When purifying, avoid using ground glass joints where possible, as friction can be an ignition source.[1][7] Store the synthesized azide below room temperature and away from light.[1][4]
-
A fundamental safety workflow should always be followed:
Q2: How do I assess the stability of my product, methyl 4-(2-azidoacetyl)benzoate, before I even start the synthesis?
A2: A pre-synthesis risk assessment is mandatory. The stability of an organic azide can be estimated using two widely accepted guidelines: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][4][10]
| Guideline | Calculation / Rule | Application to Methyl 4-(2-azidoacetyl)benzoate | Stability & Handling Recommendation |
| Carbon/Nitrogen Ratio | (No. of Carbon atoms + No. of Oxygen atoms) / (No. of Nitrogen atoms) | (10 Carbons + 3 Oxygens) / 3 Nitrogens = 4.33 | The ratio is ≥ 3, which is considered the minimum for isolating and storing the compound in its pure form (with appropriate precautions).[4][10] |
| "Rule of Six" | At least six carbon atoms (or atoms of similar size) for each energetic functional group (e.g., azide, nitro). | The molecule has 10 carbons for one azide group. | The rule is satisfied, suggesting the compound has sufficient "ballast" to be relatively safe for careful handling.[1][4] |
Section 2: The Synthetic Pathway & Starting Material Quality
The synthesis is a nucleophilic substitution reaction where an azide ion displaces a halide from an α-haloketone. The quality of the starting material is paramount for success.
Q3: My azidation reaction is giving a low yield. Could the problem be my starting material, methyl 4-(2-bromoacetyl)benzoate?
A3: Absolutely. The purity and stability of the α-haloketone starting material are critical.
-
Purity: The precursor, methyl 4-(2-bromoacetyl)benzoate, is typically synthesized by brominating methyl 4-acetylbenzoate.[12] Incomplete bromination will leave unreacted methyl 4-acetylbenzoate, which will not participate in the azidation reaction and will complicate purification. Conversely, over-bromination could lead to di-brominated species. Verify the purity of your starting material by ¹H NMR before beginning the azidation.
-
Stability: α-haloketones are potent lachrymators and alkylating agents.[13] They can degrade over time, especially if exposed to moisture or nucleophiles. Hydrolysis of the ester or the α-haloketone can occur. It is best to use freshly prepared or recently purchased starting material. If in doubt, purify the methyl 4-(2-bromoacetyl)benzoate by recrystallization before use.
Section 3: Troubleshooting the Azidation Reaction
This section focuses on solving problems during the reaction itself.
Q4: My reaction shows little to no conversion of the starting material by TLC. What are the most common causes and how do I troubleshoot?
A4: This is a frequent issue that can almost always be traced back to reagents or reaction conditions. Use the following logic to diagnose the problem.
-
Cause 1: Inactive Sodium Azide: Sodium azide is hygroscopic. If it has absorbed moisture, its nucleophilicity can be reduced. Use freshly opened, dry, free-flowing NaN₃ powder.[14]
-
Cause 2: Inappropriate Solvent: The reaction is an Sₙ2 displacement. A polar aprotic solvent is ideal.
-
Acetone: A good choice as it dissolves the organic starting material well and sodium bromide byproduct precipitates, driving the reaction forward. However, NaN₃ has limited solubility.
-
DMF or DMSO: Excellent solvents that dissolve NaN₃ well, often leading to faster reaction rates. However, they are high-boiling and can be difficult to remove during work-up.
-
Halogenated Solvents (e.g., DCM, Chloroform): DO NOT USE. Reactions of sodium azide in halogenated solvents can form extremely explosive diazidomethane or triazidomethane.[1][10]
-
-
Cause 3: Insufficient Stirring: Since NaN₃ is often not fully dissolved, the reaction occurs at the solid-liquid interface. Vigorous stirring is essential to ensure a good reaction rate.
Experimental Protocol: Synthesis of Methyl 4-(2-azidoacetyl)benzoate
This protocol is a representative procedure. Always perform a thorough risk assessment before starting.
-
Setup: In a fume hood, add methyl 4-(2-bromoacetyl)benzoate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetone (or DMF) to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2–1.5 eq) portion-wise. Caution: Use a plastic or ceramic spatula.
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes (see Section 4 for visualization). The reaction is typically complete in 2-4 hours.
-
Work-up: Once the starting material is consumed, carefully filter the mixture to remove the precipitated sodium bromide and any excess sodium azide. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine to remove the solvent (e.g., DMF) and any remaining salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure. Crucially, do not evaporate to complete dryness with heating. [7] It is safer to leave a small amount of solvent and remove the final traces under high vacuum at room temperature.
Section 4: Reaction Monitoring, Work-up, and Purification
Properly tracking the reaction and purifying the product are essential for obtaining a high-quality final compound.
Q5: My product and starting material have similar Rf values on TLC, and the azide doesn't show up under UV light. How can I effectively monitor the reaction?
A5: This is a very common challenge. While the starting α-haloketone is UV-active, many organic azides are not, or they are weak chromophores. A highly effective method is to use a chemical stain that selectively visualizes the azide after converting it to an amine on the TLC plate.[15][16]
Protocol: Staining Organic Azides on a TLC Plate
This two-step process first reduces the azide to an amine, which is then stained with ninhydrin.[15]
-
Develop TLC: Spot the reaction mixture on a silica gel TLC plate and develop using an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Reduction Step: After drying the plate, dip it into a solution of triphenylphosphine (PPh₃) in a non-polar solvent (e.g., 10% PPh₃ in dichloromethane) for ~30 seconds.
-
Activation: Remove the plate and heat it gently with a heat gun or in an 80°C oven for 5 minutes. This completes the Staudinger reduction of the azide to an amine.[15]
-
Staining Step: Dip the plate into a ninhydrin staining solution (e.g., 0.3% ninhydrin in n-butanol/acetic acid).
-
Visualization: Gently heat the plate again. The amine (and thus the original azide spot) will appear as a distinct colored spot (usually purple or yellow).[15][16]
Q6: My product seems to be decomposing during column chromatography on silica gel. What's happening and what are my options?
A6: Silica gel is acidic and can sometimes promote the decomposition of sensitive compounds, including some organic azides.[10] If you observe streaking or the appearance of new spots during column chromatography, consider the following:
-
Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in your eluent before packing the column. This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying sensitive compounds.
-
Minimize Contact Time: Do not let the purified fractions sit in solution for extended periods. Combine the relevant fractions and remove the solvent promptly (but carefully, as noted before).
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent, non-destructive purification method that avoids silica gel entirely.
Section 5: Product Characterization and Validation
Final confirmation of your product's identity and purity is a non-negotiable step.
Q7: I've isolated a product. How can I be certain that I have successfully synthesized methyl 4-(2-azidoacetyl)benzoate?
A7: A combination of spectroscopic techniques is required for unambiguous structure confirmation.
| Technique | Expected Result for Methyl 4-(2-azidoacetyl)benzoate | Rationale |
| ¹H NMR | ~8.1 ppm (d, 2H) , ~7.9 ppm (d, 2H) : Aromatic protons. ~4.5 ppm (s, 2H) : Methylene protons (CH₂) adjacent to the azide and carbonyl. ~3.9 ppm (s, 3H) : Methyl ester protons (OCH₃). | The key is the appearance of the singlet around 4.5 ppm, replacing the signal for the CH₂-Br (typically ~4.8 ppm). The chemical shift is slightly upfield due to the replacement of bromine with the azide group. |
| ¹³C NMR | ~190 ppm : Ketone carbonyl carbon. ~166 ppm : Ester carbonyl carbon. ~130-135 ppm : Aromatic carbons. ~55 ppm : Methylene carbon (CH₂-N₃). ~52 ppm : Methyl ester carbon (OCH₃). | Confirms the presence of all carbon environments in the molecule. |
| FT-IR | ~2100 cm⁻¹ (strong, sharp) : Asymmetric stretch of the azide (N₃) group. ~1720 cm⁻¹ (strong) : Ester C=O stretch. ~1690 cm⁻¹ (strong) : Ketone C=O stretch. | The appearance of a strong, sharp peak around 2100 cm⁻¹ is the most definitive diagnostic evidence for the successful introduction of the azide functional group. |
By cross-referencing these expected data points with your experimental spectra, you can confidently validate the structure and purity of your synthesized methyl 4-(2-azidoacetyl)benzoate.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]
-
Environment, Health & Safety. (2017). Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. [Link]
-
Division of Research Safety - Illinois. (2019). Sodium Azide NaN3. University of Illinois Urbana-Champaign. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium azide. [Link]
-
Yale Environmental Health & Safety. (n.d.). Sodium Azide. Yale University. [Link]
-
Gautam, G., & Kappe, C. O. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. PMC. [Link]
-
Wikipedia. (n.d.). Organic azide. [Link]
-
Professor Steven V. Ley Research Group. (n.d.). Azide Synthesis. University of Cambridge. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. [Link]
-
Cegielska, B., & Kacprzak, K. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 83, 1925-1928. [Link]
-
Smith, C. J., et al. (2013). Flow synthesis of organic azides and the multistep synthesis of imines and amines using a new monolithic triphenylphosphine reagent. Organic & Biomolecular Chemistry, 11(13), 2154-2161. [Link]
-
Bräse, S., & Banert, K. (Eds.). (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. [Link]
-
Kamal, A., et al. (2010). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Current Organic Chemistry, 14(1), 51-69. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
-
ResearchGate. (2015). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. [Link]
-
Reddit. (2025). Staudinger Reaction Troubleshooting. r/Chempros. [Link]
-
Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. uthsc.edu [uthsc.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for Methyl 4-(2-azidoacetyl)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks encountered during the synthesis of methyl 4-(2-azidoacetyl)benzoate. This target molecule is synthesized via a two-step sequence: the electrophilic
This guide moves beyond simple procedural steps to explain the causality behind experimental choices, providing you with self-validating systems to ensure high-yield, reproducible results.
Two-step synthetic workflow for methyl 4-(2-azidoacetyl)benzoate.
Section 1: Troubleshooting the -Bromination Step
Q1: I am observing a significant amount of the dibrominated byproduct (methyl 4-(2,2-dibromoacetyl)benzoate). How can I prevent over-bromination?
Expert Insight: Over-bromination occurs because the monobrominated product can still undergo acid-catalyzed enolization[1]. Although the electron-withdrawing bromine atom decreases the nucleophilicity of the enol, local excesses of
Q2: The bromination is sluggish and leaves unreacted starting material. What is the cause?
Expert Insight: The
Section 2: Troubleshooting the Azidation Step
Q3: My azidation yield is low, and TLC shows a complex mixture of side products. What causes this degradation?
Expert Insight:
Q4: What are the critical safety and solvent considerations for the
Section 3: Quantitative Data Comparison
To guide your experimental design, the following table summarizes the expected yields and reaction profiles based on different reagent systems.
| Transformation | Reagent System | Solvent | Temp (°C) | Expected Yield | Key Advantage / Disadvantage |
| Bromination | Acetic Acid | 0 to 25 | 74% - 85% | Cost-effective, but risks over-bromination[3][7]. | |
| Bromination | NBS / | Dichloromethane | Reflux | >85% | Mild conditions, high regioselectivity[4]. |
| Azidation | Acetone / | 0 to 20 | 75% - 80% | Safe, minimizes basic side-reactions. | |
| Azidation | 25 | >80% | Excellent scalability, suppresses aldol byproducts[5]. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Synthesis of Methyl 4-(2-bromoacetyl)benzoate
-
Preparation: Suspend methyl 4-acetylbenzoate (8.91 g, 50.0 mmol) in glacial acetic acid (80 mL) in a round-bottom flask equipped with a dropping funnel and a drying tube[3]. Stir until a clear solution is achieved.
-
Catalysis: Add 1-2 drops of 33% HBr in acetic acid (or catalytic
) to initiate enolization[2]. -
Addition: Cool the solution to 0-5 °C in an ice bath. Place bromine (8.39 g, 52.0 mmol) in the dropping funnel. Add the bromine dropwise over 2 hours[2][3].
-
Validation & Monitoring: Observe the reaction mixture. Each drop of bromine should decolorize rapidly. If the orange color persists, pause the addition until it fades to prevent dibromination.
-
Workup: Once the addition is complete and the strong orange color has disappeared, pour the mixture into ice water (0 °C)[3]. Collect the resulting white precipitate via vacuum filtration. Wash with 50% aqueous methanol and dry under vacuum to yield the intermediate (approx. 74% yield)[3].
Protocol B: Synthesis of Methyl 4-(2-azidoacetyl)benzoate
-
Preparation: Dissolve methyl 4-(2-bromoacetyl)benzoate (30.0 mmol) in 60 mL of acetone.
-
Azide Solution: In a separate flask, dissolve sodium azide (36.0 mmol, 1.2 eq) in 15 mL of distilled water.
-
Addition: Cool the acetone solution to 0 °C. Add the aqueous
solution dropwise over 30 minutes to prevent a sudden exotherm and control the local pH. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes/Ethyl Acetate 4:1) until the starting material spot disappears.
-
Workup: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove the acetone. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to afford the -azidoketone. Caution: Do not subject the concentrated azidoketone to high heat or shock.
References
- -Bromoketone synthesis by bromination - Organic Chemistry Portal. 4
- -Azidoketone or acid synthesis by azidation - Organic Chemistry Portal. 6
-
Synthetic Access to Arom
-Haloketones - National Institutes of Health (NIH). 1 -
4-(2-BROMO-ACETYL)-BENZOIC ACID METHYL ESTER - Use and Manufacturing - Echemi. 3
-
Synthesis of Novel Retinoid X Receptor-Selective Retinoids - ACS Publications. 7
-
Iodobenzene-C
-Azidoketones and -Thiocyanatoketones from Aryl Ketones with MCPBA as a Cooxidant - ResearchGate. 5 -
Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 - BenchChem. 2
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 4-(2-bromoacetyl)benzoate | 56893-25-5 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. α-Azidoketone or acid synthesis by azidation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
side reactions of methyl 4-(2-azidoacetyl)benzoate in bioconjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex reactivity profile of methyl 4-(2-azidoacetyl)benzoate .
This bifunctional reagent features both an
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why did my click reaction fail completely when using DTT or TCEP in the conjugation buffer?
A: You have inadvertently destroyed your reactive handle. Both Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are potent reducing agents that rapidly reduce aliphatic azides to primary amines ()[1]. Because methyl 4-(2-azidoacetyl)benzoate contains an
Q2: Mass spectrometry reveals a -14 Da mass shift on my conjugated protein. What caused this? A: A -14 Da mass shift is the diagnostic signature of ester hydrolysis. The methyl ester moiety of methyl 4-(2-azidoacetyl)benzoate is highly susceptible to base-catalyzed hydrolysis (loss of a -CH₃ group [15 Da] and gain of a proton [+1 Da] yields a net -14 Da shift, converting the ester to a carboxylic acid). Corrective Action: Ensure your conjugation buffer does not exceed pH 7.5. Avoid prolonged incubations (>4 hours) at room temperature.
Q3: Why am I seeing non-specific background labeling in my cell lysates during CuAAC? A: You are observing a ubiquitous, yet frequently overlooked, Cu-catalyzed azide–alkyne–thiol side reaction ()[2]. Free cysteine thiols in your lysate react directly with the copper-triazole intermediate. This interrupts the standard CuAAC pathway and covalently links the alkyne probe to endogenous cysteines via a thiotriazole byproduct, resulting in false-positive protein hits. Corrective Action: Alkylate free thiols prior to the click reaction. Pre-incubating the lysate with iodoacetamide (IAM) caps the cysteines, preventing both Cu-catalyzed thiotriazole formation and direct thiol-yne additions ()[3].
Q4: My reagent degraded into an unreactive mixture in a slightly basic buffer (pH 8.5). Why?
A: The
Part 2: Mechanistic Pathways Visualization
Mechanistic pathways of methyl 4-(2-azidoacetyl)benzoate side reactions versus desired CuAAC.
Part 3: Quantitative Data Summary
| Side Reaction | Triggering Condition | Mechanistic Consequence | Mass Shift (Da) | Kinetic Impact |
| Azide Reduction | DTT, TCEP, or high endogenous thiols | Conversion of azide to | -26 Da (Loss of N₂, +2H) | Complete loss of click reactivity. |
| Ester Hydrolysis | Buffer pH > 8.0 | Cleavage of methyl ester to carboxylic acid | -14 Da (-CH₃, +H) | Alters conjugate charge and hydrophobicity. |
| Thiotriazole Formation | Free Cysteines + Cu(I) | Covalent C-S bond between thiol and triazole | + Mass of Alkyne Probe | High background noise / false positives. |
| Enolization | Basic pH | Variable | Loss of reagent structural integrity. |
Part 4: Validated Experimental Protocol
To guarantee scientific integrity, the following protocol acts as a self-validating system. By sequentially capping thiols, desalting, and pre-complexing the copper catalyst, you eliminate the variables that cause the side reactions detailed above.
Objective: Achieve high-yield bioconjugation while suppressing azide reduction, ester hydrolysis, and thiotriazole background labeling.
Materials Required:
-
Protein sample (1-5 mg/mL) in pH 7.4 PBS.
-
Iodoacetamide (IAM), 500 mM stock in ultrapure water.
-
Methyl 4-(2-azidoacetyl)benzoate, 10 mM stock in anhydrous DMSO.
-
Alkyne-probe (e.g., Alkyne-PEG4-Fluorophore).
-
CuSO₄ (10 mM), THPTA ligand (50 mM), Sodium Ascorbate (100 mM).
Step-by-Step Methodology:
-
Thiol Capping (Background Suppression): Add IAM to the protein solution to a final concentration of 5 mM. Incubate in the dark at room temperature for 30 minutes. Causality: This irreversibly alkylates free cysteines, preventing them from reducing the azide or participating in Cu-catalyzed thiotriazole formation.
-
Desalting (Reagent Clearance): Pass the reaction mixture through a Zeba Spin Desalting Column pre-equilibrated with pH 7.4 PBS to remove excess IAM. Causality: Unreacted IAM left in the buffer will interfere with downstream copper catalysis or inadvertently alkylate the target alkyne probe.
-
Reagent Addition: Add methyl 4-(2-azidoacetyl)benzoate (final 100 µM) and the alkyne probe (final 150 µM) to the desalted protein. Keep total DMSO content below 5% v/v to prevent protein denaturation.
-
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio. Incubate for 5 minutes. Causality: Pre-complexing copper with the THPTA ligand prevents free Cu(II) from generating destructive reactive oxygen species (ROS) upon the addition of ascorbate.
-
Reaction Initiation: Add the Cu-THPTA complex (final Cu 100 µM) to the protein mixture. Immediately add Sodium Ascorbate (final 2.5 mM) to reduce Cu(II) to the catalytically active Cu(I) and initiate the reaction.
-
Incubation & Quenching: Incubate for 1 hour at room temperature. Quench the reaction by adding EDTA (final 5 mM). Causality: EDTA rapidly chelates the copper catalyst, halting the catalytic cycle and preventing late-stage oxidative damage.
-
Final Purification: Remove small molecules via size exclusion chromatography or dialysis against your desired storage buffer.
Optimized bioconjugation workflow to prevent thiol-driven side reactions and ester hydrolysis.
References
-
Gao, C., Fisher, Z. B., & Edgar, K. J. (2019). Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Cellulose, 26(1), 445-462.[Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151-2159.[Link]
-
van Geel, R., Pruijn, G. J., van Delft, F. L., & Boelens, W. C. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 392–398.[Link]
Sources
preventing degradation of methyl 4-(2-azidoacetyl)benzoate during storage
Welcome to the Technical Support Center for reactive chemical intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of methyl 4-(2-azidoacetyl)benzoate . This compound is a highly valuable building block for click chemistry and photoaffinity labeling, but its
Below, you will find in-depth troubleshooting guides, mechanistic FAQs, quantitative stability data, and self-validating protocols to ensure the integrity of your compound.
Core FAQs: Mechanistic Stability & Causality
Q: Does methyl 4-(2-azidoacetyl)benzoate pose an explosive risk during storage, and why does it require strict temperature control (-20°C)?
A: The compound contains 10 carbons and 3 nitrogens, yielding a Carbon-to-Nitrogen (C/N) ratio greater than 3. According to the "Rule of Six," which dictates that organic azides are generally stable if they possess at least six carbons per energetic functional group, this molecule is not considered a primary explosive under standard handling[1][2]. However, the azide is positioned adjacent to a carbonyl group, forming an
Q: How does light exposure compromise the compound's structural integrity?
A: Azides are intrinsically photolabile. Exposure to UV or strong ambient laboratory light induces photochemical cleavage of the azide moiety, releasing
Q: What is the mechanistic reason for storing this compound under argon in a desiccator?
A: The molecule possesses two distinct moisture-sensitive domains. First, ambient moisture can catalyze the hydrolysis of the methyl benzoate ester into a carboxylic acid, altering the molecule's solubility and binding properties. Second, the
Troubleshooting Guide: Identifying and Resolving Degradation
Issue 1: The lyophilized powder has changed from off-white to a distinct yellow/brown color.
-
Root Cause: Discoloration is a primary macroscopic indicator of photolytic or thermal degradation. It signifies the formation of conjugated imines or oligomers resulting from nitrene insertion reactions following
loss[3][4]. -
Resolution: Discard the compromised batch; it cannot be rescued. For future aliquots, ensure the use of amber glass vials and maintain a strict cold chain (-20°C) during transit and storage. Do not use ground glass joints, which can cause friction-induced decomposition[2].
Issue 2: The compound fails to conjugate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
-
Root Cause: The azide group has been reduced or degraded.
-Azido ketones are highly reactive and can be inadvertently reduced to -amino ketones if exposed to reducing agents (e.g., DTT, TCEP) or incompatible heavy metals (e.g., copper/brass spatulas) during improper weighing and storage[1][2]. -
Resolution: Verify azide integrity using FTIR. If the characteristic asymmetric azide stretch (~2100 cm
) is absent, the azide has degraded. Always use PTFE or ceramic spatulas for handling[1].
Issue 3: Appearance of new, unexpected peaks in HPLC or NMR spectra.
-
Root Cause: If stored in protic solvents or exposed to freeze-thaw cycles, the ester group undergoes hydrolysis, or the compound undergoes aldol-like condensation[4].
-
Resolution: Never store the compound in solution for extended periods. Prepare fresh solutions immediately before use. If short-term solution storage is unavoidable, use anhydrous, non-halogenated solvents (avoid dichloromethane, which can react with azides to form explosive diazidomethane)[1][2].
Quantitative Stability Data
The following table summarizes the stability profile of methyl 4-(2-azidoacetyl)benzoate under various environmental conditions based on
| Storage Condition | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradation Pathway |
| -20°C (Solid) | Argon / Nitrogen | Dark (Amber Vial) | > 12 Months | Negligible (Optimal Condition) |
| 4°C (Solid) | Ambient Air | Dark (Amber Vial) | 1 - 3 Months | Slow ester hydrolysis due to trace moisture |
| 25°C (Solid) | Ambient Air | Ambient Light | < 1 Week | Photolytic nitrene formation & |
| 25°C (Solution) | Ambient Air | Ambient Light | < 24 Hours | Rapid hydrolysis & carbanion formation |
| -20°C (Solution) | Argon / Nitrogen | Dark | 1 - 2 Weeks | Solvent-dependent degradation (freeze-thaw stress) |
Self-Validating Experimental Protocols
Protocol 1: Aliquoting and Lyophilization for Long-Term Storage
Causality: Repeated opening of a master vial introduces atmospheric moisture and oxygen, accelerating hydrolysis and oxidation. Aliquoting into single-use vials isolates the risk.
-
Preparation: Equilibrate the master vial of methyl 4-(2-azidoacetyl)benzoate to room temperature inside a desiccator before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical.
-
Handling: Using a ceramic or PTFE spatula (never metal)[1], weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried amber glass vials.
-
Purging: Insert an argon gas line into the vial, hovering just above the solid. Purge gently for 30 seconds to displace oxygen and moisture[5].
-
Sealing & Self-Validation: Cap tightly with a PTFE-lined septum. Place the vials in a secondary container (e.g., a sealed mylar bag) containing a color-changing indicating desiccant (blue to pink).
-
Self-Validation Check: Monitor the desiccant. If it turns pink during storage, the primary seal has failed, moisture has entered, and the batch must be re-purged and re-desiccated immediately.
-
-
Storage: Store the secondary container at -20°C[4].
Protocol 2: Quality Control (QC) via FTIR and HPLC-MS
Causality: Visual inspection cannot detect early-stage ester hydrolysis or partial azide reduction. Analytical QC is required to confirm structural integrity.
-
FTIR Analysis (Azide Integrity): Place 1 mg of the solid directly onto an ATR-FTIR crystal. Scan from 4000 to 400 cm
.-
Validation: Confirm the presence of a sharp, intense peak at ~2100 cm
(asymmetric stretch) and a carbonyl peak at ~1720 cm (ester/ketone C=O). Loss of the 2100 cm peak confirms azide degradation.
-
-
HPLC-MS Analysis (Purity & Hydrolysis): Dissolve 1 mg of the compound in 1 mL of anhydrous acetonitrile (do not use halogenated solvents)[1].
-
Self-Validation Check: Run a blank injection of pure acetonitrile first. If any peaks appear in the blank, the column or injector is contaminated, which invalidates the subsequent sample run.
-
-
Execution: Inject 10
L onto a C18 reverse-phase column. Run a gradient of 10-90% Acetonitrile/Water (with 0.1% Formic Acid) over 15 minutes. -
Analysis: Extract the mass chromatogram for the expected
ion. Look for a secondary peak with a mass of (loss of methyl group + addition of H), which indicates ester hydrolysis to the corresponding carboxylic acid.
Visualizations of Workflows and Degradation Pathways
Logical workflow for the receipt, processing, and long-term storage of the azide compound.
Mechanistic degradation pathways triggered by environmental stress factors.
References
-
Safe Handling of Azides - University of Pittsburgh. pitt.edu. 1
-
Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu. 2
-
Azides - University of Victoria. uvic.ca. 6
-
Stability and Storage of m-PEG10-azide: A Technical Guide - Benchchem. benchchem.com. 5
-
How to prevent degradation of alpha-ketovaleric acid during storage - Benchchem. benchchem.com. 4
-
Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC. nih.gov. 3
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uvic.ca [uvic.ca]
Bioconjugation Technical Support Center: Troubleshooting Methyl 4-(2-azidoacetyl)benzoate
Welcome to the Application Scientist Support Portal. Methyl 4-(2-azidoacetyl)benzoate is a highly versatile, heterobifunctional building block used to introduce azide functionalities onto proteins for downstream Click Chemistry (CuAAC or SPAAC). However, its specific chemical structure—an unreactive methyl ester coupled with a base-sensitive
This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate your bioconjugation workflows.
Part 1: Mechanistic Workflow & Causality
A common critical error in bioconjugation is assuming that methyl 4-(2-azidoacetyl)benzoate can be directly conjugated to protein amines. This is chemically impossible under mild aqueous conditions. The methoxide group is a poor leaving group, making the ester inert to lysine primary amines at physiological pH [1].
To utilize this molecule, the ester must first be saponified into a free carboxylic acid, followed by in situ activation into an N-hydroxysuccinimide (NHS) ester [2].
Workflow for converting inert methyl 4-(2-azidoacetyl)benzoate into an amine-reactive linker.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I incubated methyl 4-(2-azidoacetyl)benzoate directly with my monoclonal antibody in PBS (pH 7.4) for 12 hours. Mass spectrometry shows 0% conjugation. What went wrong?
-
Causality: Methyl esters are highly stable in aqueous buffers and do not undergo spontaneous amidation with primary amines. Unlike NHS esters or pentafluorophenyl (PFP) esters, the methyl ester lacks the necessary leaving group energetics to drive the reaction [1].
-
Solution: You must perform a two-step activation. First, hydrolyze the methyl ester using a mild base. Second, activate the resulting 4-(2-azidoacetyl)benzoic acid using EDC/NHS before adding it to your protein.
Q2: During the ester hydrolysis step, my azide signal disappeared on NMR/IR. What caused this degradation?
-
Causality: The 2-azidoacetyl group is an
-azido ketone. While azides are generally stable, -azido ketones are highly sensitive to harsh basic conditions. Strong bases (like NaOH at elevated temperatures) can trigger enolization, aldol condensations, or base-catalyzed decomposition of the azide[3]. -
Solution: Use mild saponification conditions. We recommend 1.5 equivalents of LiOH in a THF/Water mixture at room temperature, monitoring strictly via TLC or LC-MS [2].
Q3: My protein precipitates immediately when I add the activated NHS-ester intermediate. How do I prevent aggregation?
-
Causality: Methyl 4-(2-azidoacetyl)benzoate and its derivatives are highly hydrophobic (LogP ~ 1.96). Introducing a high molar excess of this hydrophobic linker directly into an aqueous protein solution causes "solvent shock" and exposes hydrophobic patches on the protein core, leading to irreversible aggregation.
-
Solution: Dissolve the activated linker in anhydrous DMSO. Add it dropwise to the protein solution while vortexing gently. Ensure the final DMSO concentration does not exceed 5-10% (v/v).
Q4: Can I use TCEP or DTT to reduce my protein's disulfide bonds before performing the Click reaction with the azide?
-
Causality: No. Both TCEP and DTT will rapidly reduce the azide group to a primary amine via the Staudinger reaction mechanism, destroying your click handle [3].
-
Solution: If disulfide reduction is necessary, perform it before conjugating the azide linker, and thoroughly desalt the protein to remove all traces of TCEP/DTT.
Part 3: Quantitative Optimization Matrix
To balance conjugation efficiency with protein stability, adherence to optimized stoichiometric ratios and cosolvent limits is critical.
| Linker Molar Excess (Linker:Protein) | Final DMSO Concentration (v/v) | Expected Degree of Labeling (DoL) | Protein Aggregation Risk | Application Scientist Recommendation |
| 5x | < 2% | 1 - 2 | Low | Ideal for delicate enzymes or ADCs requiring low DoL. |
| 10x | 5% | 3 - 5 | Moderate | Standard starting point for most monoclonal antibodies. |
| 20x | 10% | 6 - 8 | High | Requires strict dropwise addition; monitor via SEC. |
| >30x | > 15% | > 8 | Severe | Not recommended. High risk of irreversible precipitation. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Mild Saponification and NHS-Activation
Self-Validation Checkpoint: This protocol intentionally isolates the activation step from the protein to prevent exposing the biomolecule to EDC byproducts or unoptimized pH levels.
-
Hydrolysis: Dissolve 10 mg of methyl 4-(2-azidoacetyl)benzoate in 500 µL of THF. Add 500 µL of 0.1 M LiOH (aqueous). Stir at room temperature for exactly 2 hours[2].
-
Validation 1: Spot the mixture on a TLC plate (Hexane:EtOAc) to confirm the complete disappearance of the methyl ester starting material.
-
Quenching: Neutralize the mixture to pH 5.0 using 0.1 M HCl. Extract the 4-(2-azidoacetyl)benzoic acid intermediate with ethyl acetate, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Activation: Dissolve the dried intermediate in 200 µL of anhydrous DMSO. Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of NHS. Incubate at room temperature for 30 minutes[1].
-
Validation 2: Analyze a 1 µL aliquot via LC-MS to confirm the formation of the NHS ester (Observe an M+97 Da shift from the free acid).
Protocol B: Protein Conjugation and Click Chemistry (SPAAC)
-
Amine Coupling: Buffer exchange your target protein into PBS (pH 7.4). Crucial: Ensure the buffer is completely free of primary amine contaminants (e.g., Tris or glycine buffers will quench the reaction).
-
Conjugation: Add the activated NHS-ester (from Protocol A) dropwise to the protein solution to achieve a 10x molar excess, ensuring final DMSO is ≤5%. Incubate for 2 hours at room temperature.
-
Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column or overnight dialysis.
-
SPAAC Click Reaction: Add a DBCO-functionalized payload (e.g., DBCO-fluorophore) at a 2-3x molar excess relative to the azide. Incubate at 37°C for 4 hours [4]. No copper catalyst is required, preserving protein integrity.
Part 5: Click Chemistry Reaction Pathways
When utilizing the azide handle, researchers must choose between Strain-Promoted (SPAAC) and Copper-Catalyzed (CuAAC) pathways. For delicate proteins, SPAAC is heavily prioritized to avoid copper-induced reactive oxygen species (ROS) denaturation.
Comparison of SPAAC and CuAAC click chemistry pathways for azide-tagged proteins.
References
-
Base-catalysed hydrolysis of methyl esters. Thieme Connect. URL:[Link]
-
Tagging-via-Substrate Strategy for Probing O-GlcNAc Modified Proteins. ACS Publications. URL:[Link]
-
Conjugation of CRAMP18–35 Peptide to Chitosan and Hydroxypropyl Chitosan via Copper-Catalyzed Azide–Alkyne Cycloaddition and Investigation of Antibacterial Activity. MDPI. URL:[Link]
Sources
dealing with poor solubility of methyl 4-(2-azidoacetyl)benzoate conjugates
Technical Support Center: Troubleshooting Solubility Issues with Methyl 4-(2-azidoacetyl)benzoate Conjugates
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the aqueous solubility of bioconjugates. Methyl 4-(2-azidoacetyl)benzoate is a highly valuable reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, with a calculated LogP of approximately 1.97 [1], its hydrophobic phenyl ring and lack of ionizable groups at physiological pH often lead to severe solubility bottlenecks when conjugated to biomolecules or hydrophobic payloads.
This guide provides field-proven, mechanistically grounded solutions to prevent precipitation, rescue aggregated conjugates, and optimize your click chemistry workflows.
Frequently Asked Questions (FAQs)
Q1: My methyl 4-(2-azidoacetyl)benzoate conjugate immediately precipitates when I add the organic stock solution to my aqueous reaction buffer. Why does this happen, and how can I prevent it? A1: This is a classic case of "solvent shock" or hydrophobic collapse. When a concentrated organic stock (e.g., in DMSO or DMF) is rapidly introduced into an aqueous environment, the local concentration of the hydrophobic azide exceeds its critical solubility limit before bulk mixing can occur [2].
-
The Fix (Order of Addition): Never add the aqueous buffer to the organic stock. Instead, add the concentrated organic stock dropwise to a vigorously stirring aqueous buffer [2]. This ensures rapid dispersion and prevents localized supersaturation.
-
The Fix (Co-solvents): Maintain a final concentration of a water-miscible organic co-solvent (DMSO or DMF) between 10% and 20%[3]. This lowers the dielectric constant of the medium just enough to keep the hydrophobic methyl 4-(2-azidoacetyl)benzoate moiety solvated without denaturing most robust proteins [3].
Q2: I am performing a CuAAC reaction, but my yields are near zero, and I observe a cloudy suspension. Is the copper catalyst failing? A2: The catalyst is likely failing because of the suspension. CuAAC requires both the azide and alkyne to be fully solvated for the Cu(I) intermediate to coordinate effectively. If the methyl 4-(2-azidoacetyl)benzoate precipitates, steric hindrance and phase separation completely halt the cycloaddition [4].
-
The Fix (Ligand Optimization): Use a highly water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA not only maintains Cu(I) in a reactive, soluble state but also acts as a sacrificial protectant against reactive oxygen species (ROS) that can degrade your biomolecule [4].
-
The Fix (Detergents): If co-solvents are insufficient, introduce a mild, non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100) to form micelles that can encapsulate the hydrophobic benzoate moiety, keeping it accessible for the reaction.
Q3: I successfully synthesized the conjugate, but the final purified product aggregates over time in PBS (pH 7.4). How can I improve its long-term solubility? A3: Methyl 4-(2-azidoacetyl)benzoate lacks any groups that can ionize at pH 7.4 (like carboxylates or amines). Once conjugated, if the payload is also hydrophobic, the overall molecule will inevitably aggregate to minimize exposed hydrophobic surface area [5].
-
The Fix (Structural Modification): If you are designing the linker, incorporate a polyethylene glycol (PEG) spacer (e.g., PEG4 to PEG8) between the benzoate moiety and your payload [5]. PEG chains are highly hydrated (each ethylene glycol unit binds 2-3 water molecules), which provides a massive thermodynamic barrier against aggregation [6].
-
The Fix (Formulation): Store the final conjugate in a buffer containing a cryoprotectant/lyoprotectant (like 5% trehalose or sucrose) or formulate it as a lyophilized powder rather than an aqueous solution.
Data Presentation: Co-Solvent & Additive Optimization
To systematically troubleshoot precipitation, refer to the following empirically derived parameters for solubilizing methyl 4-(2-azidoacetyl)benzoate during bioconjugation.
| Solubilizing Agent | Recommended Final Concentration | Mechanism of Action | Biomolecule Compatibility |
| DMSO / DMF | 5% – 20% (v/v) | Decreases solvent polarity; disrupts hydrophobic interactions [3]. | Good for most antibodies and stable proteins; may denature sensitive enzymes >15%. |
| THPTA Ligand | 5x molar excess over Cu | Keeps Cu(I) soluble and reactive; prevents copper-induced aggregation [4]. | Excellent; highly biocompatible and protects against ROS. |
| Tween-20 | 0.05% – 0.5% (v/v) | Micellar encapsulation of the hydrophobic benzoate moiety. | Excellent; prevents non-specific binding to tube walls. |
| PEG Spacers | PEG4 to PEG12 (Structural) | Increases hydrodynamic radius and hydrogen bonding with water [5]. | Excellent; improves pharmacokinetics in in vivo applications. |
Experimental Protocol: Optimized CuAAC Bioconjugation for Hydrophobic Azides
This self-validating protocol is designed to maximize the solubility of methyl 4-(2-azidoacetyl)benzoate during conjugation to an alkyne-modified protein.
Reagents Required:
-
Alkyne-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
Methyl 4-(2-azidoacetyl)benzoate (50 mM stock in anhydrous DMSO)
-
CuSO₄ (20 mM in water)
-
THPTA ligand (50 mM in water)
-
Sodium ascorbate (100 mM in water, must be freshly prepared)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures Cu(II) is fully coordinated before reduction, preventing the formation of insoluble copper salts.
-
Protein Preparation: To 500 µL of the alkyne-protein solution, add DMSO to achieve a 10% final volume (e.g., add 55 µL DMSO). Stir gently.
-
Azide Addition (Critical Step): While placing the protein solution on a magnetic stirrer (moderate speed), add the methyl 4-(2-azidoacetyl)benzoate DMSO stock dropwise to achieve a 5- to 10-fold molar excess over the alkyne. Causality: Dropwise addition into a moving buffer prevents localized supersaturation and subsequent precipitation [2].
-
Reaction Initiation: Add 30 µL of the Cu-THPTA complex to the reaction mixture.
-
Reduction: Add 50 µL of freshly prepared 100 mM sodium ascorbate. The solution may briefly turn very pale yellow. Self-Validation: If the solution turns cloudy or brown at this stage, the azide has precipitated, or the copper has oxidized. Stop and increase DMSO concentration.
-
Incubation: Protect from light and incubate at room temperature for 1–2 hours on a slow rotator.
-
Purification: Remove excess small molecules and copper using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your final storage buffer.
Troubleshooting Workflow Visualization
The following diagram maps the logical decision tree for resolving precipitation issues when working with methyl 4-(2-azidoacetyl)benzoate.
Caption: Diagnostic workflow for resolving methyl 4-(2-azidoacetyl)benzoate precipitation during bioconjugation.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. Retrieved from [Link]
Technical Support Center: Minimizing Non-Specific Binding of Methyl 4-(2-azidoacetyl)benzoate
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting background noise, off-target labeling, and non-specific binding (NSB) in bioorthogonal assays utilizing methyl 4-(2-azidoacetyl)benzoate.
Welcome to the Technical Support Center. Methyl 4-(2-azidoacetyl)benzoate is a highly versatile bioorthogonal probe, but its unique chemical anatomy requires precise experimental handling to prevent false positives. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you achieve high signal-to-noise ratios in your bioconjugation and pull-down assays.
Mechanistic Causes of Non-Specific Binding (The "Why")
Q: Why does methyl 4-(2-azidoacetyl)benzoate exhibit high background even before the click reaction occurs? A: The NSB of this specific probe is driven by its bipartite chemical structure, which interacts with complex proteomes through two distinct pathways:
-
Lipophilic Partitioning: The methyl benzoate core is highly hydrophobic. In aqueous biological buffers, it thermodynamically favors partitioning into the hydrophobic pockets of abundant proteins (e.g., serum albumins) or cellular lipid bilayers.
-
Electrophilic Reactivity: The azide is situated on an acetyl group, forming an
-azido ketone. While -azido ketones are valuable synthetic intermediates[1], the ketone moiety can act as an electrophile in biological environments. Over prolonged incubations, it can undergo Schiff base formation with unprotonated primary amines (such as the -amino groups of lysine residues), creating a covalent, non-specific linkage.
Q: How do the click chemistry reagents (CuAAC vs. SPAAC) contribute to the NSB of this specific probe? A: The secondary detection step (reacting the azide with an alkyne) is a major source of background:
-
SPAAC (Copper-Free): Strain-promoted alkyne-azide cycloaddition uses cyclooctynes (e.g., DBCO). However, cyclooctynes are known to react with cysteine sulfhydryl (SH) groups via a Michael addition pathway that is entirely independent of the azide[2]. This leads to massive off-target labeling of highly abundant cysteine-rich proteins.
-
CuAAC (Copper-Catalyzed): While highly specific, the Cu(I) catalyst can generate reactive oxygen species (ROS) that crosslink proteins. Furthermore, terminal alkynes can react with unidentified protein functional groups or bind non-specifically in a copper-mediated manner[2]. The choice of buffer is also critical; for instance, HEPES buffer results in significantly higher cysteine reactivity of alkyne-tags, making PBS or TEA the preferred alternatives[3].
Experimental Troubleshooting & Protocols (The "How")
Q: What is the optimal blocking and washing strategy to minimize this background?
A: You must address both the hydrophobic and covalent drivers of NSB. Do not rely solely on BSA for blocking, as the lipophilic benzoate core may bind directly to it. Instead, utilize a multi-pronged buffer strategy (see Table 1) and ensure your quenching step utilizes an amine-rich buffer (like Tris) to scavenge unreacted
Q: How can I design a self-validating experiment to identify the exact source of my background? A: Every labeling experiment must be a self-validating system. Implement a 4-way control matrix to isolate the variable causing the NSB.
-
Control 1 (Matrix): No Probe + No Click Reagents
Establishes baseline autofluorescence or endogenous background. -
Control 2 (Probe NSB): Probe + No Click Reagents
Isolates hydrophobic/Schiff base sticking of the methyl 4-(2-azidoacetyl)benzoate. -
Control 3 (Click NSB): No Probe + Click Reagents
Isolates DBCO-thiol reactivity or Cu-mediated alkyne sticking. Weak nonspecific protein labeling often correlates directly with the excess concentration of the alkyne reagent[2]. -
Test (Total Signal): Probe + Click Reagents
Specific signal + cumulative NSB.
Step-by-Step Methodologies
Protocol A: Thiol-Blocked SPAAC Workflow (Copper-Free)
Use this protocol to prevent DBCO from reacting with off-target cysteines[3].
-
Thiol Alkylation: Lyse cells in PBS (avoid HEPES[3]). Add Iodoacetamide (IAA) or N-ethylmaleimide (NEM) to a final concentration of 10 mM. Incubate for 30 minutes at room temperature in the dark to block free cysteines.
-
Quench Alkylation: Add DTT to 10 mM for 15 minutes to quench excess IAA/NEM.
-
Probe Incubation: Add methyl 4-(2-azidoacetyl)benzoate (typically 10-50 µM). Incubate for 1-2 hours.
-
Amine Quenching: Add Tris-HCl (pH 7.4) to a final concentration of 100 mM. Incubate for 30 minutes to consume unreacted
-azido ketones[4]. -
SPAAC Reaction: Add the cyclooctyne (e.g., DBCO-fluorophore) at the lowest effective excess (typically 5x-10x) to minimize concentration-dependent background[2]. Incubate for 1 hour.
-
Stringent Wash: Wash 3x with PBS containing 0.1% Tween-20 and 300 mM NaCl to disrupt hydrophobic benzoate interactions.
Protocol B: High-Stringency CuAAC Workflow (Copper-Catalyzed)
Use this protocol to prevent Cu-mediated aggregation and alkyne sticking.
-
Probe Incubation: Incubate sample with methyl 4-(2-azidoacetyl)benzoate in PBS or TEA buffer[3].
-
Amine Quenching: Quench with 100 mM Tris-HCl (pH 7.4) for 30 minutes[4].
-
Catalyst Preparation (Critical): Pre-mix CuSO
(1 mM final) with THPTA ligand (5 mM final) for 5 minutes before adding to the reaction. The 5:1 ligand-to-copper ratio prevents Cu-induced ROS generation. -
CuAAC Reaction: Add the alkyne-probe, followed by the Cu/THPTA complex, and finally Sodium Ascorbate (5 mM final) to initiate the reaction. Add Aminoguanidine (5 mM) to prevent oxidative crosslinking. Incubate for 1 hour.
-
Chelating Wash: Wash 3x with PBS containing 10 mM EDTA (to strip copper) and 0.1% Triton X-100 (to remove hydrophobic probe aggregates).
Quantitative Data Summaries
Table 1: Buffer Additives for Minimizing Non-Specific Binding
| Additive | Optimal Concentration | Target Mechanism | Causality / Rationale |
| Tris-HCl (pH 7.4) | 50 - 100 mM | Acts as a primary amine sink to competitively inhibit Schiff base formation with protein lysines[4]. | |
| Iodoacetamide (IAA) | 10 mM | SPAAC (DBCO) NSB | Alkylates free cysteines, preventing off-target thiol-yne Michael addition by cyclooctynes[2][3]. |
| NaCl | 300 - 500 mM | Electrostatic NSB | High ionic strength disrupts electrostatic interactions between the probe and charged cellular constituents. |
| Tween-20 / Triton X-100 | 0.1% - 0.5% (v/v) | Hydrophobic NSB | Disrupts lipophilic partitioning of the methyl benzoate core into non-target hydrophobic pockets. |
| THPTA Ligand | 5x relative to Cu | CuAAC NSB | Coordinates Cu(I) to prevent non-specific binding to histidine-rich domains and minimizes ROS generation. |
| EDTA | 10 mM | CuAAC Wash | Chelates residual copper post-reaction, preventing continuous background generation during analysis. |
Table 2: Troubleshooting Matrix
| Symptom | Primary Cause | Recommended Action |
| High background in "Probe + No Click" control | Hydrophobic sticking of benzoate core | Increase detergent stringency (0.5% Triton X-100); avoid BSA blocking. |
| High background in "No Probe + Click" (SPAAC) | DBCO reacting with cysteines | Pre-treat lysate with 10 mM IAA or NEM before adding DBCO[3]. |
| High background in "No Probe + Click" (CuAAC) | Cu-mediated alkyne sticking | Switch buffer from HEPES to PBS/TEA[3]; increase THPTA:Cu ratio to 5:1. |
| Signal degradation over time | Unquenched | Introduce a 30-min 100 mM Tris-HCl quench step prior to click reaction[4]. |
Pathway and Workflow Visualizations
Mechanistic pathways of non-specific binding for methyl 4-(2-azidoacetyl)benzoate and solutions.
Optimized self-validating workflow to minimize non-specific binding during azide-alkyne labeling.
References
- Click Chemistry in Proteomic Investig
- Does nonspecific protein labeling exist in click chemistry reactions? - Lumiprobe
- Synthesis and Consecutive Reactions of -Azido Ketones: A Review - NIH PMC
- Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry - Benchchem
Sources
Technical Support Center: Safe Disposal of Methyl 4-(2-azidoacetyl)benzoate Waste
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals handling methyl 4-(2-azidoacetyl)benzoate. While organic azides are indispensable for click chemistry and synthetic transformations, their terminal azide groups pose latent thermodynamic and kinetic hazards. This guide bypasses generic safety advice, offering a mechanistic, self-validating framework for quenching and disposing of this specific
Thermodynamic Hazard Assessment (The "Why")
Before engaging in disposal, we must analyze the molecule's stability. Methyl 4-(2-azidoacetyl)benzoate (
-
C/N Ratio: 10/3 = 3.33. Organic azides with a C/N ratio greater than 3 are generally considered stable enough to handle without immediate risk of spontaneous detonation, unlike low-molecular-weight azides[1].
-
Rule of Six: The molecule possesses 10 carbons per energetic explosophore (the azide group), satisfying the "Rule of Six" (which dictates a minimum of six carbons per energetic group for baseline stability)[1].
-
Causality: Despite these favorable metrics, the compound remains an energetic material. The presence of the adjacent ketone (
-azido ketone) can increase electrophilicity and reactivity. If unquenched waste is improperly mixed with heavy metals (e.g., poured down a drain), it can form highly shock-sensitive metal azides. Therefore, chemical quenching via reduction is mandatory before disposal[1].ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
Frequently Asked Questions (FAQs)
Q: Can I dispose of methyl 4-(2-azidoacetyl)benzoate in my standard acidic aqueous waste carboy?
A: Absolutely not. Mixing organic azides with Brønsted acids protonates the azide, generating hydrazoic acid (
Q: Why do we use Triphenylphosphine (
Q: I spilled a solution of this azide. Can I just wipe it up with paper towels and throw them in the solid waste? A: No. Wiping up an active azide makes the paper towels "Extremely Hazardous Waste" prone to friction-based decomposition[2]. You must quench the spill in place. Avoid using metal spatulas or tools, as friction or reaction with the metal can trigger decomposition or form unstable metal azides[4].
Troubleshooting Guide
Issue: Vigorous foaming and gas evolution during the quenching process.
-
Causality: The Staudinger reduction proceeds via a phosphazide intermediate, which rapidly undergoes electrocyclization and extrudes nitrogen gas (
) to form an iminophosphorane[3]. -
Solution: This is a mechanistically expected outcome, but thermal runaway is a risk. Always perform the quench in a vented fume hood behind a blast shield[4]. Control the rate of
evolution by adding the solution dropwise at 0 °C. Do not seal the waste container until gas evolution has completely ceased for at least 24 hours[5].
Issue: The reaction stalls, and residual azide is detected during validation.
-
Causality: The final step of the Staudinger reduction is the hydrolysis of the iminophosphorane intermediate into the primary amine and triphenylphosphine oxide (
). This requires water[3]. If your waste stream is strictly anhydrous, the reaction will stall at the iminophosphorane stage. -
Solution: Ensure a co-solvent system containing water (e.g., THF/Water or CPME/Water) is used[5]. If stalled, add an additional 10% volume of saturated aqueous sodium bicarbonate and stir vigorously.
Quantitative Safety & Stoichiometry Data
To ensure complete quenching, stoichiometric excess is required. Below is the standardized data for quenching methyl 4-(2-azidoacetyl)benzoate.
| Parameter | Value / Metric | Mechanistic Rationale |
| Azide C/N Ratio | 3.33 | Marginally > 3; stable for handling, but requires chemical quenching[1]. |
| 1.5 to 2.0 eq | Ensures complete consumption of the azide; excess | |
| Water Equivalents | > 10.0 eq | Drives the hydrolysis of the iminophosphorane intermediate to completion[3]. |
| Temperature | 0 °C to 25 °C | Mitigates the exothermic nature of phosphazide decomposition and |
| Validation Metric | IR: ~2100 | The asymmetric azide stretch must be completely absent before disposal. |
Self-Validating Experimental Protocol: Staudinger Quench
This protocol is designed as a self-validating system. You will not transfer the material to the final waste stream until spectroscopic evidence confirms the absence of the explosophore.
Step 1: Preparation and Engineering Controls Conduct all operations in a certified fume hood with the sash lowered. Place a portable blast shield in front of the reaction vessel[4]. Ensure no metal tools (spatulas, needles) or halogenated solvents (like dichloromethane, which can form explosive diazidomethane with azide salts) are present in the hood[4].
Step 2: Solvent Dilution Transfer the methyl 4-(2-azidoacetyl)benzoate waste into a round-bottom flask equipped with a magnetic stir bar. Dilute the waste with Cyclopentyl methyl ether (CPME) or Tetrahydrofuran (THF) to ensure the azide concentration is below 0.5 M[5].
Step 3: Phosphine Addition
Cool the flask to 0 °C using an ice-water bath. Slowly add 1.5 equivalents of triphenylphosphine (
Step 4: Hydrolysis Once gas evolution slows, add a 10-fold volumetric excess of water (relative to the azide molarity) to hydrolyze the resulting iminophosphorane[5]. Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Crucial: Do not cap the flask tightly during this period.
Step 5: Self-Validation (IR Spectroscopy) Take a 0.1 mL aliquot of the organic layer, evaporate the solvent, and analyze it via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy.
-
Pass Condition: Complete disappearance of the strong asymmetric azide stretch at ~2100
. -
Fail Condition: Presence of the ~2100
peak. If present, add an additional 0.5 eq of and stir for another 12 hours.
Step 6: Final Disposal Once validated, the mixture now contains methyl 4-(2-aminoacetyl)benzoate and triphenylphosphine oxide. Transfer this quenched mixture to a standard, explicitly labeled organic waste container[1].
Workflow Visualization
Workflow for Staudinger reduction-based quenching of organic azide waste.
References
1.1 Sodium Azide and Organic Azides - UC Santa Barbara. ucsb.edu. 1.2 Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu. 1.4 Safe Handling of Azides - University of Pittsburgh. pitt.edu. 1.8 “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC - NIH. nih.gov. 1.11 Staudinger Azide Reduction: Synthesis of Amine - Organic Chemistry Reaction. chemistry-reaction.com.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. chemistry-reaction.com [chemistry-reaction.com]
Comparative Guide: Mass Spectrometry Analysis of Methyl 4-(2-azidoacetyl)benzoate
Executive Summary & Analytical Bottlenecks
The structural characterization of methyl 4-(2-azidoacetyl)benzoate (C₁₀H₉N₃O₃, Exact Mass: 219.064 Da) presents a unique analytical challenge for researchers and drug development professionals. The molecule features a highly reactive and thermolabile azide (-N₃) group , alongside an acetyl linker and a methyl ester.
When subjected to mass spectrometry (MS), the azide moiety acts as a structural "weak link." The primary analytical bottleneck is preventing the premature, in-source extrusion of nitrogen gas (N₂) before the intact molecular ion can be detected. This guide objectively compares the performance of three primary ionization platforms—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI)—providing self-validating protocols to ensure scientific integrity during analysis.
Mechanistic Background: The Fate of the Azide Group
Organic azides are notoriously sensitive to both thermal energy and collisional activation. Upon photon absorption, thermal heating, or electron bombardment, the azide system rapidly relaxes, driving an exothermic nitrogen extrusion process to produce a highly reactive nitrene or imine 1[1].
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data demonstrate that organic azides typically undergo exothermic decomposition at temperatures exceeding 150–200°C 2[2]. Consequently, ionization techniques that rely on high-temperature vaporizers (like APCI) or high-energy electron beams (like EI) will artificially degrade the molecule before it reaches the mass analyzer.
Workflow comparing ESI, APCI, and EI ionization platforms for azide preservation.
Comparative Ionization Performance
ESI-MS: The Gold Standard for Intact Azides
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from the solution phase to the gas phase with minimal residual energy3[3]. Because it does not require extreme heat to vaporize the analyte, ESI is highly effective at preserving the intact pseudo-molecular ion [M+H]+ at m/z 220.074[4].
APCI-MS: The Compromised Middle Ground
Atmospheric Pressure Chemical Ionization (APCI) is typically used for less polar compounds. However, the APCI probe utilizes a heated vaporizer (often set between 350°C and 450°C). This thermal stress reliably induces the loss of N₂ before the corona discharge can ionize the molecule, resulting in a convoluted MS1 spectrum dominated by the [M-N2+H]+ peak at m/z 192.06.
EI-MS: Deep Structural Elucidation
Electron Impact (EI) utilizes a harsh 70 eV electron beam. This energy vastly exceeds the ~2 kcal/mol activation energy required for nitrogen extrusion. Consequently, the intact molecular ion (m/z 219) is virtually undetectable. However, EI is unparalleled for mapping the stable aromatic backbone and the methyl ester group via predictable alpha-cleavage pathways.
Experimental Protocols (Self-Validating Systems)
Protocol A: ESI-MS/MS Optimization for Intact Azide Preservation
Objective: Detect the intact molecular ion and map its collision-induced dissociation (CID) pathways.
-
Sample Preparation: Dilute methyl 4-(2-azidoacetyl)benzoate to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid to promote protonation.
-
Source Tuning (Critical Step):
-
Capillary Voltage: +3.0 kV
-
Desolvation Gas Temperature: Strictly ≤ 200°C
-
Cone/Fragmentor Voltage: 20 V (Keep low to prevent in-source CID).
-
-
MS/MS Fragmentation: Isolate m/z 220.07 in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 30 eV using Argon as the collision gas.
Causality & Self-Validation: The desolvation temperature is strictly capped at 200°C because organic azides thermally degrade at higher temperatures. By keeping the source temperature low, we prevent in-source decay. Validation: If the protocol is executed correctly, the intact [M+H]+ (m/z 220.07) will be the base peak in MS1. If the source temperature was set too high, the m/z 192.06 peak will artificially dominate the MS1 spectrum, indicating protocol failure.
Protocol B: EI-MS for Backbone Elucidation
Objective: Utilize hard ionization to strip the azide and map the stable aromatic core.
-
GC Introduction: Use a short, non-polar capillary column (e.g., DB-5MS, 15m) with a fast temperature ramp (20°C/min) to minimize the analyte's thermal residence time. Set the injection port to 250°C.
-
Ionization: Set the electron beam to standard 70 eV. Set the ion source temperature to 230°C.
-
Detection: Scan from m/z 50 to 300.
Causality & Self-Validation: The 70 eV electron beam shatters the azide functionality immediately upon impact. Validation: A successful EI run will yield a base peak at m/z 163 (alpha cleavage of the acetyl group) and a prominent m/z 191 peak ([M-N2]•+). The absence of m/z 219 validates that hard ionization successfully bypassed the labile functional group to probe the core structure.
ESI-MS/MS collision-induced dissociation pathway for methyl 4-(2-azidoacetyl)benzoate.
Quantitative Data & Fragmentation Profiles
The table below summarizes the expected quantitative mass-to-charge (m/z) ratios across the three methodologies, allowing researchers to benchmark their instrument's performance.
| Fragment / Ion Assignment | Exact Mass (Da) | ESI-MS (Soft) Relative Abundance | APCI-MS (Medium) Relative Abundance | EI-MS (Hard) Relative Abundance |
| [M+H]+ (Intact Azide) | 220.07 | 100% (Base Peak) | 15% | 0% (Not observed) |
| [M-N2+H]+ (Nitrene) | 192.06 | 15% (at low CE) | 100% (Base Peak) | 40% (as radical cation) |
| [C9H7O3]+ (Acylium Ion) | 163.04 | 45% (at high CE) | 60% | 100% (Base Peak) |
| [M-N2-CH3OH+H]+ | 160.04 | 20% | 35% | 10% |
| [C8H7O]+ (Loss of CO) | 135.04 | 5% | 10% | 65% |
Note: ESI-MS abundances assume a properly optimized desolvation temperature (≤ 200°C). APCI abundances reflect standard heated vaporizer conditions (350°C).
References
- Mass spectrometric studies of azides: Reactions of Ar+ with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer Source: ResearchGate URL
- An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes Source: PubMed URL
- Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI Source: MetwareBio URL
- A comparative study on the thermal stability of different organic azides Source: BenchChem URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
alternatives to methyl 4-(2-azidoacetyl)benzoate for protein labeling
- 1. chemscene.com [chemscene.com]
- 2. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 7. medium.com [medium.com]
A Senior Application Scientist's Guide to Validating Methyl 4-(2-azidoacetyl)benzoate Conjugation Efficiency
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the precise and efficient covalent linking of molecules is paramount. Reagents such as methyl 4-(2-azidoacetyl)benzoate offer a versatile platform for introducing an azide moiety onto biomolecules, enabling subsequent ligation through bioorthogonal chemistries. However, the successful implementation of this reagent hinges on the rigorous validation of its conjugation efficiency. This guide provides an in-depth, technically-focused comparison of methodologies to validate the conjugation of methyl 4-(2-azidoacetyl)benzoate, grounded in scientific principles and field-proven insights.
The Central Role of the Azide Moiety
Methyl 4-(2-azidoacetyl)benzoate is a bifunctional linker. The methyl benzoate portion can be derivatized or used as is, while the 2-azidoacetyl group provides the reactive handle for conjugation. The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and selective reactivity.[1] Its primary conjugation pathways are the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation, both of which can proceed in complex biological environments with minimal side reactions.[2][3]
Comparative Overview of Conjugation Strategies
The choice of conjugation strategy for the azide group on methyl 4-(2-azidoacetyl)benzoate will significantly impact the overall efficiency and the characteristics of the final conjugate. Below is a comparison of the two main pathways.
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Staudinger Ligation |
| Reactants | Azide, Strained Cycloalkyne (e.g., DBCO, BCN) | Azide, Phosphine |
| Catalyst | None | None |
| Reaction Rate | Very fast (k up to 3.60 M⁻¹s⁻¹)[4] | Generally slower (k ≈ 10⁻³ M⁻¹s⁻¹)[4] |
| Biocompatibility | High; no metal catalyst required[4] | High; no metal catalyst required[4] |
| Byproducts | Minimal | Phosphine oxide (in non-traceless versions)[4] |
| Yield | Generally high to quantitative[4] | Generally high[4] |
| Orthogonality | High[4] | High[4] |
Expert Insight: For applications requiring rapid conjugation kinetics, such as in vivo labeling or when dealing with low concentrations of reactants, SPAAC is generally the superior choice. The Staudinger ligation, while slower, remains a robust and valuable tool, particularly in scenarios where the presence of a cyclooctyne is undesirable.
Validating Conjugation Efficiency: A Multi-faceted Approach
Validating the efficiency of conjugation is not a single measurement but a process of gathering evidence from multiple analytical techniques. The primary goal is often to determine the degree of labeling (DoL) or, in the context of antibody-drug conjugates (ADCs), the drug-to-antibody ratio (DAR).[][6]
Chromatographic Methods: The Workhorse of Conjugation Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing conjugation efficiency. The choice of chromatography mode is critical.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity.[7] Since conjugation with methyl 4-(2-azidoacetyl)benzoate and a subsequent ligation partner will increase the hydrophobicity of a protein, RP-HPLC can be used to separate conjugated from unconjugated species.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing alternative to RP-HPLC, HIC is considered the gold standard for determining the DAR of cysteine-linked ADCs.[6] It separates species with different numbers of conjugated molecules based on subtle differences in hydrophobicity.[8]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. While not ideal for resolving species with different DoL, it is useful for assessing aggregation of the protein conjugate.
Experimental Protocols
Protocol 1: Conjugation of a Model Protein with Methyl 4-(2-azidoacetyl)benzoate via SPAAC
This protocol describes the conjugation of a model protein (e.g., Bovine Serum Albumin, BSA) containing a strained alkyne (e.g., DBCO) with methyl 4-(2-azidoacetyl)benzoate.
Materials:
-
DBCO-functionalized BSA (in PBS, pH 7.4)
-
Methyl 4-(2-azidoacetyl)benzoate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare a stock solution of methyl 4-(2-azidoacetyl)benzoate (e.g., 10 mM) in DMSO.
-
To the DBCO-functionalized BSA solution , add a 10 to 20-fold molar excess of the methyl 4-(2-azidoacetyl)benzoate stock solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the conjugate by removing excess, unreacted methyl 4-(2-azidoacetyl)benzoate using a desalting column equilibrated with PBS.
-
Characterize the conjugate using UV-Vis spectroscopy, HPLC, and Mass Spectrometry.
Protocol 2: HPLC Analysis of the Conjugate
Instrumentation:
-
HPLC system with a UV detector
-
C4 or C8 reverse-phase column suitable for protein separation
Mobile Phases:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the purified conjugate and the unconjugated protein control.
-
Elute the proteins using a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20-80% B over 30 minutes).
-
Monitor the chromatogram at 280 nm. Successful conjugation will be indicated by a shift in retention time for the conjugated protein compared to the unconjugated control. The peak area can be used to estimate the percentage of conjugated protein.
Protocol 3: Mass Spectrometry Analysis for DAR Determination
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Perform an LC separation of the conjugate as described in Protocol 2.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectrum of the intact protein conjugate.
-
Deconvolute the resulting spectrum to obtain the zero-charge mass of the different conjugated species.
-
Calculate the DAR by comparing the masses of the conjugated and unconjugated protein. The mass shift will correspond to the mass of the attached molecules. The weighted average DAR can be calculated from the relative abundance of each species.[]
Data Presentation and Interpretation
Table 1: Expected HPLC and Mass Spectrometry Data
| Sample | Expected HPLC Retention Time | Expected Mass (Da) | Calculated DoL/DAR |
| Unconjugated Protein | X min | M | 0 |
| Conjugate (1 label) | > X min | M + Mass of linker + Mass of alkyne | 1 |
| Conjugate (2 labels) | >> X min | M + 2x(Mass of linker + Mass of alkyne) | 2 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency (HPLC) | Insufficient molar excess of reagent; Inactive reagent; Suboptimal reaction conditions (pH, temp). | Increase molar excess of methyl 4-(2-azidoacetyl)benzoate; Use fresh reagent; Optimize reaction parameters. |
| Multiple Peaks in HPLC | Heterogeneity of conjugation; Protein aggregation. | Use HIC for better resolution of DAR species; Analyze by SEC to check for aggregates. |
| Poor MS Signal | Sample is not clean (salts, detergents); Protein is not ionizing well. | Ensure thorough desalting of the sample; Optimize MS source parameters. |
| Inaccurate DAR Calculation | Incomplete separation of DAR species in LC; Different ionization efficiencies of species. | Optimize LC gradient; Use native MS conditions to minimize differences in ionization.[8] |
Visualization of Workflows and Mechanisms
Conclusion
The validation of conjugation efficiency for reagents like methyl 4-(2-azidoacetyl)benzoate is a critical step in the development of robust and reproducible bioconjugates. A combination of chromatographic and mass spectrometric techniques provides a comprehensive picture of the conjugation outcome. By understanding the underlying chemical principles and employing systematic validation protocols, researchers can confidently utilize this versatile reagent to advance their scientific objectives in targeted therapeutics, diagnostics, and fundamental research.
References
- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
- Google Patents. (2022). CN115477577B - New method for preparing 2-methyl-4-acetyl benzoic acid and derivatives thereof.
- Creative Biolabs. (2024, March 26). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sikorski, M., et al. (2018). Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin. Molecules, 23(10), 2475.
- Li, J., & Chen, P. R. (2016). Designing Bioorthogonal Reactions for Biomedical Applications. Chemical Society Reviews, 45(18), 5037-5051.
- D'hautcourt, B., & Garmy-Susini, B. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(7), 444.
- Chun, I. K., et al. (2012). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1365-1375.
- Google Patents. (2011). CN102093247B - Preparation method of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid.
- Wang, B., et al. (2020). Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. Journal of Pharmaceutical and Biomedical Analysis, 188, 113398.
- Wishart, D. S. (2020).
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate.
- Vocadlo, D. J., & Bertozzi, C. R. (2004). Specific Enrichment and Identification of Azide Modified Glycoproteins using the Staudinger Ligation. Methods in Enzymology, 389, 414-429.
- BenchChem. (n.d.). Synthesis of Methyl 4-(sulfamoylmethyl)benzoate: A Detailed Protocol.
- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- A. A. DeGruyter, et al. (2019). Bioorthogonal chemistry.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- Kalkhof, S., et al. (2020). Fast and Highly Efficient Affinity Enrichment of Azide-A-DSBSO Cross-Linked Peptides. Journal of Proteome Research, 19(5), 2042-2051.
- SCIEX. (n.d.). A streamlined workflow for the determination of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs).
- BOC Sciences. (2025, March 18). Advanced Protein Conjugation Techniques.
- BenchChem. (n.d.). Staudinger Ligation vs. Click Chemistry: A Comparative Guide for the Conjugation of 5-Azidoindole.
- BenchChem. (n.d.). Technical Support Center: ADC Production & DAR Consistency.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. 3(4), 325.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- LCGC International. (2020, November 12). Addressing the Challenges of Drug-to-Antibody Measurement.
- Al-Bazi, S. J. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Critical Reviews in Analytical Chemistry, 48(1), 1-13.
- SciSpace. (2020). Top 13 papers published in the topic of Staudinger reaction in 2020.
- Aguilar, M. I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Götze, M., et al. (2020). Fast and highly efficient affinity enrichment of Azide-A-DSBSO cross-linked peptides. Journal of Proteome Research, 19(5), 2042-2051.
Sources
- 1. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Functional Analysis of Proteins Modified with Methyl 4-(2-azidoacetyl)benzoate
Introduction: Capturing Molecular Interactions with Precision
In the intricate dance of cellular processes, transient protein-protein interactions are the choreographers of signaling pathways, metabolic regulation, and structural assemblies. The ability to capture these fleeting interactions is paramount to understanding protein function and dysfunction. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose, transforming transient associations into stable, covalent bonds.[1][2] At the heart of this technique are heterobifunctional crosslinkers, and this guide focuses on a specific, yet representative, member of the aryl azide family: methyl 4-(2-azidoacetyl)benzoate .
This molecule is a potent tool for molecular biologists and drug developers. It contains two key functionalities: a reactive group (e.g., an N-hydroxysuccinimide ester, not shown but typically added for amine reactivity) that allows it to be conjugated to a "bait" protein, and a photo-activatable azido group that, upon exposure to UV light, forms a highly reactive nitrene intermediate capable of inserting into adjacent C-H, N-H, or O-H bonds of a "prey" protein.[2][3] This process effectively "freezes" the protein-protein interaction for subsequent analysis.
However, the act of covalent modification and crosslinking is not without consequence. It can potentially alter the native conformation, stability, or active site of the target protein, thereby affecting its function.[4] Therefore, a critical and often overlooked step is the functional validation of the modified protein and the resulting complex. This guide provides a comparative overview of essential functional assays, offering field-proven insights and detailed protocols to help researchers validate their findings and ensure the biological relevance of their crosslinking studies.
The Mechanism: From Inert Probe to Covalent Link
The utility of methyl 4-(2-azidoacetyl)benzoate and other aryl azide-based probes lies in their controllable reactivity. In the absence of UV light, the azido group is chemically inert, allowing the modified protein to be introduced into a biological system (e.g., cell lysate or purified protein mixture) to find its binding partners without premature reaction.[1] Upon irradiation with long-wavelength UV light (typically ~320-370 nm to minimize protein damage), the aryl azide group undergoes photolysis, releasing nitrogen gas and generating a highly reactive nitrene species.[3][5] This intermediate rapidly forms a new covalent bond with a nearby amino acid residue of the interacting protein.
Figure 1. Workflow for photoaffinity labeling and functional analysis.
PART 1: Assays for Interaction Integrity and Binding Kinetics
The primary goal of photo-crosslinking is to capture a specific interaction. The first line of inquiry, therefore, is to verify that the interaction still occurs post-modification and to quantify its strength. It is crucial to assess whether the modification itself, even before UV activation, has perturbed the binding interface.
Comparison of Binding Assays
| Assay | Principle | Pros | Cons | Key Consideration for Crosslinking |
| Co-Immunoprecipitation (Co-IP) | An antibody targets the bait protein, pulling it and its bound partners out of solution for analysis by Western Blot. | In vivo/in situ context preserved; widely accessible. | Often qualitative; prone to non-specific binding. | Essential to compare UV-treated vs. non-UV-treated samples to confirm covalent capture. |
| ELISA | One protein is immobilized on a plate; the binding of a partner is detected with an antibody-conjugated enzyme. | Quantitative; high-throughput; relatively inexpensive. | Requires purified components; immobilization can affect protein conformation. | Allows for direct comparison of binding affinity (apparent Kd) before and after MAB modification. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as one protein binds to an immobilized partner, providing real-time kinetics. | Label-free; provides on/off rates (kon, koff) and affinity (KD).[6] | Requires specialized equipment; protein immobilization is critical. | Ideal for precisely quantifying how MAB modification alters binding kinetics prior to UV activation. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip as proteins bind. | Label-free; real-time kinetics; high-throughput compatible.[6] | Lower sensitivity than SPR for small molecules. | Excellent for screening multiple conditions or modified constructs to assess binding integrity. |
Featured Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to compare the binding affinity of a MAB-modified bait protein to its prey protein against the unmodified control.
Rationale: This assay provides quantitative data on whether the chemical modification of the bait protein with methyl 4-(2-azidoacetyl)benzoate has disrupted the non-covalent binding interaction with its prey. A significant increase in the apparent dissociation constant (Kd) would suggest steric hindrance or conformational changes at the binding interface.
Materials:
-
High-binding 96-well microplate
-
Purified Prey Protein
-
Purified Bait Protein (unmodified)
-
Purified Bait Protein (MAB-modified, kept in dark)
-
Primary antibody against the Bait Protein
-
HRP-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 1M H2SO4)
-
Coating Buffer (e.g., 100 mM sodium bicarbonate, pH 9.6)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
Step-by-Step Methodology:
-
Coating: Dilute the Prey Protein to 2 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.
-
Binding Reaction:
-
Wash the plate 3 times as in step 2.
-
Prepare serial dilutions of both unmodified Bait and MAB-modified Bait proteins in Blocking Buffer (e.g., from 100 nM down to 0.1 nM).
-
Add 100 µL of each dilution to the appropriate wells. Include wells with Blocking Buffer only as a negative control.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Wash the plate 5 times.
-
Dilute the primary antibody against the Bait Protein in Blocking Buffer. Add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 5 times.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well.
-
Incubate for 1 hour at room temperature (protect from light).
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well. Incubate until a blue color develops (typically 5-15 minutes).
-
Add 100 µL of Stop Solution. The color will turn yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance vs. concentration for both unmodified and MAB-modified bait proteins and fit to a saturation binding curve to determine the apparent Kd.
PART 2: Assays for Biological Activity and Function
Confirming that a crosslinked complex forms is only half the story. The ultimate goal is to understand its functional consequence. Does the interaction activate or inhibit an enzyme? Does it trigger a downstream signaling event? Functional assays are essential to connect the structural event of crosslinking to a biological outcome.
Case Study: Assessing an Enzyme-Inhibitor Interaction
Imagine a scenario where a kinase ("Bait") is modified with methyl 4-(2-azidoacetyl)benzoate to capture its interaction with a putative regulatory subunit ("Prey"). The hypothesis is that this interaction inhibits kinase activity.
Figure 2. Logic diagram for a kinase inhibition functional assay.
Featured Protocol: In Vitro Kinase Activity Assay (Spectrophotometric)
This protocol measures the activity of the kinase by monitoring the consumption of ATP, which is coupled to the oxidation of NADH, a process that can be tracked by the decrease in absorbance at 340 nm.
Rationale: This assay directly measures the functional consequence of the protein-protein interaction. By comparing the activity across different conditions (with/without Prey, with/without MAB modification, with/without UV crosslinking), one can dissect the effects of the interaction itself from any artifacts of the chemical modification. A successful experiment would show that the MAB-modified, UV-crosslinked complex is functionally indistinguishable from the non-covalent, inhibited complex.
Materials:
-
Purified Kinase (Bait) and Regulatory Subunit (Prey)
-
Kinase-MAB conjugate (kept in dark)
-
Kinase-MAB-Prey crosslinked complex (prepared beforehand by UV irradiation)
-
Kinase-specific peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
ATP solution
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) coupling enzymes
-
Phosphoenolpyruvate (PEP)
-
NADH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Methodology:
-
Prepare Reaction Mix: Create a master mix in Assay Buffer containing PK, LDH, PEP, and NADH at their optimal concentrations.
-
Set Up Experimental Conditions: In separate tubes, prepare the different kinase conditions:
-
A (Baseline): Kinase alone
-
B (Inhibition): Kinase + Prey (allow to pre-incubate)
-
C (Modification Control): Kinase-MAB + Prey (allow to pre-incubate, no UV)
-
D (Crosslink Test): Pre-formed Kinase-MAB-Prey covalent complex
-
-
Initiate Reaction:
-
Aliquot the Reaction Mix into the wells of the microplate.
-
Add the peptide substrate to each well.
-
Add each of the kinase conditions (A, B, C, D) to their respective wells.
-
Equilibrate the plate to the desired reaction temperature (e.g., 30°C).
-
-
Start Kinase Activity: Add ATP to each well to start the reaction.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve for each condition.
-
The rate is proportional to the rate of NADH oxidation, which is stoichiometric with ADP production, and thus kinase activity.
-
Compare the rates: Expect Rate A > Rate B ≈ Rate C ≈ Rate D.
-
Data Summary and Interpretation
| Condition | Description | Expected Relative Activity | Interpretation |
| 1 | Kinase Alone | 100% | Baseline maximal activity. |
| 2 | Kinase + Prey (No UV) | ~20% | The Prey protein inhibits kinase activity non-covalently. |
| 3 | Kinase-MAB + Prey (No UV) | ~20% | The MAB modification on the kinase does not interfere with the inhibitory interaction. This is a critical control. |
| 4 | Kinase-MAB + Prey (+UV) | ~20% | The covalently crosslinked complex is locked in an inhibited state, confirming the functional relevance of the captured interaction. |
| 5 | Kinase-MAB Alone (+UV) | 95-100% | Control showing that UV irradiation of the modified kinase alone does not inactivate it. |
Conclusion: Beyond Identification to Functional Understanding
The use of photo-crosslinkers like methyl 4-(2-azidoacetyl)benzoate provides an exceptional opportunity to stabilize and identify transient protein-protein interactions.[7] However, the data generated from pull-downs and mass spectrometry are only the starting point. A rigorous functional characterization is not merely a supplementary step but a mandatory one for validating the biological significance of the findings.
References
-
Li, Z., et al. (2018). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. Journal of Pharmaceutical Sciences. [Link]
-
Schäfer, H. J. (1990). Photoaffinity labeling and photoaffinity crosslinking of enzymes. Biological Chemistry Hoppe-Seyler. [Link]
-
Sartorius Group. Protein-Protein Interactions. Sartorius. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
-
Sartorius Group. Methods for Analyzing Protein-Protein Interactions. Sartorius. [Link]
-
Dormán, G., & Prestwich, G. D. (2000). Photoaffinity labeling in target- and binding-site identification. Trends in Biotechnology. [Link]
-
Gutierrez, C. B., et al. (2021). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. [Link]
-
Van Niel, G., et al. (2013). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. Journal of Agricultural and Food Chemistry. [Link]
-
Geurink, P. P., et al. (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega. [Link]
-
Steigenberger, B., et al. (2024). Visible-Light-Controlled Residue-Selective Cross-Linking for Deciphering Protein Complexes and Dynamic Protein-Protein Interactions in Live Cells. bioRxiv. [Link]
-
Luo, X., et al. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Methods in Molecular Biology. [Link]
-
Nakashima, H., et al. (2011). A Method for Protein Photo-cross-linking in Living Cells Facilitating Analysis of Physiological Interactions of Proteins. Journal of Biochemistry. [Link]
-
TeachMePhysiology. (2024). Enzyme Kinetics. [Link]
-
Kim, D. Y., & Kim, Y. (2017). Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). Archives of Pharmacal Research. [Link]
-
van der Woude, J. G., et al. (2023). A photoaffinity glycan-labeling approach to investigate immunoglobulin glycan-binding partners. Glycobiology. [Link]
-
Gasteiger, E., et al. (2021). Enhanced photo-crosslinking in living cells with high-intensity longwave ultraviolet light. bioRxiv. [Link]
-
Duggleby, R. G. (2022). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. International Journal of Molecular Sciences. [Link]
-
Wikipedia. (2024). Enzyme kinetics. [Link]
-
Van der Spoel, D., et al. (2018). Effects of Chemical Cross-Linking on the Structure of Proteins and Protein Assemblies. Analytical Chemistry. [Link]
-
Northrop, D. B. Enzyme Assays and Kinetics. University of Wisconsin-Madison. [Link]
-
Saquet, A., & Streif, J. (2017). Kinetic modelling: an integrated approach to analyze enzyme activity assays. BMC Biochemistry. [Link]
-
PubChem. Methyl 4-acetyl-2-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-[2-(acetylamino)ethoxy]benzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Methyl 4-[2-(acetylamino)ethoxy]benzoate | C12H15NO4 | CID 3104610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
A Technical Guide to Assessing the Stability of Methyl 4-(2-azidoacetyl)benzoate Cross-links for Researchers and Drug Development Professionals
In the intricate world of structural biology and drug development, chemical cross-linking serves as a powerful tool to elucidate protein-protein interactions and stabilize macromolecular complexes. The choice of a cross-linking agent is paramount to the success of these experiments, with its stability under various experimental conditions being a critical determinant. This guide provides an in-depth technical comparison of methyl 4-(2-azidoacetyl)benzoate, a photo-reactive cross-linker, with other commonly used alternatives, and offers detailed protocols for assessing the stability of the resulting cross-links.
Introduction to Methyl 4-(2-azidoacetyl)benzoate: A Photo-inducible Cross-linker
Methyl 4-(2-azidoacetyl)benzoate belongs to the family of aryl azide-based photo-reactive cross-linkers. These reagents remain inert until activated by ultraviolet (UV) light, offering precise temporal control over the cross-linking reaction.[1] Upon photo-activation, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond.[1][2] This non-specific reactivity allows for the capture of interactions that may not be accessible to traditional amine- or sulfhydryl-reactive cross-linkers.
The structure of methyl 4-(2-azidoacetyl)benzoate incorporates a benzophenone-like moiety which can be photo-activated, and an azide group which can also be used for "click" chemistry applications, offering a dual-functionality that is attractive for complex experimental designs.[3][4]
The Crucial Question of Stability: A Comparative Overview
The stability of a chemical cross-link is not an absolute property but is highly dependent on the chemical nature of the linkage and the experimental conditions to which it is subjected. Here, we compare the expected stability of cross-links derived from methyl 4-(2-azidoacetyl)benzoate with those from other common cross-linking chemistries.
Aryl Azide-Based Cross-links (e.g., from Methyl 4-(2-azidoacetyl)benzoate)
-
Mechanism and Bond Type: Photo-activated aryl azides form covalent C-N or C-C bonds through nitrene insertion. These bonds are generally considered stable and are not susceptible to cleavage by common laboratory reagents such as reducing agents or changes in pH.
-
Potential for Cleavage: While the primary cross-link is robust, the azide group itself can be reduced to an amine by thiol-containing reagents like dithiothreitol (DTT) or 2-mercaptoethanol prior to photo-activation, which would prevent cross-linking.[5][6] Some specialized azide-containing linkers are designed with cleavable elements, such as disulfide bonds or acid-labile groups, to facilitate downstream analysis.[3][7] However, the fundamental cross-link formed by the nitrene insertion is chemically stable.
N-hydroxysuccinimide (NHS)-Ester Cross-linkers
-
Mechanism and Bond Type: NHS-esters react with primary amines (e.g., lysine side chains and N-termini) to form stable amide bonds.[8]
-
Stability Comparison: Amide bonds are highly stable under most physiological and denaturing conditions used in protein analysis. They are resistant to cleavage by reducing agents and a wide range of pH. The stability of the cross-link itself is comparable to that of an aryl azide-derived cross-link. However, the reactivity of the NHS-ester prior to cross-linking is sensitive to hydrolysis, especially at alkaline pH, which can reduce cross-linking efficiency.[8]
Maleimide Cross-linkers
-
Mechanism and Bond Type: Maleimides react specifically with sulfhydryl groups (e.g., from cysteine residues) to form stable thioether bonds.
-
Stability Comparison: Thioether bonds are very stable. However, the maleimide ring itself can undergo hydrolysis at high pH, which can lead to a loss of reactivity. The formed thioether linkage is generally considered non-cleavable under standard proteomics workflows.
Cleavable Cross-linkers
For certain applications, particularly in mass spectrometry-based proteomics, cleavable cross-linkers are advantageous. These reagents contain a labile bond (e.g., disulfide, ester, or a specialized MS-cleavable bond) that can be broken under specific conditions.[3][9][10] This allows for the separation of cross-linked peptides and simplifies data analysis. The stability of the overall cross-linker is, by design, lower than that of their non-cleavable counterparts.
Experimental Assessment of Cross-link Stability
To empirically determine the stability of cross-links formed by methyl 4-(2-azidoacetyl)benzoate, a series of controlled experiments can be performed. The primary methods for analysis are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).
Workflow for Assessing Cross-link Stability
The following diagram outlines a general workflow for comparing the stability of different cross-linkers.
Caption: General workflow for comparing cross-link stability.
Detailed Protocol: SDS-PAGE Analysis of Cross-link Stability
SDS-PAGE is a straightforward method to visualize the presence and stability of cross-linked protein complexes.[11][12] Cross-linking results in the formation of higher molecular weight species, which can be observed as a band shift on the gel. The disappearance of this higher molecular weight band under specific challenge conditions indicates cross-link cleavage.
Materials:
-
Purified protein complex
-
Methyl 4-(2-azidoacetyl)benzoate
-
Alternative cross-linker (e.g., a non-cleavable NHS-ester like BS3)
-
Cross-linking buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV lamp (for photo-activation, typically 365 nm)[5]
-
Challenge buffers:
-
High pH buffer (e.g., 100 mM sodium carbonate, pH 11)
-
Low pH buffer (e.g., 100 mM glycine-HCl, pH 2.5)
-
Reducing buffer (e.g., PBS with 10 mM DTT)
-
Control buffer (e.g., PBS, pH 7.4)
-
-
2x Laemmli sample buffer[11]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie stain or other protein visualization method
Procedure:
-
Cross-linking Reaction:
-
Prepare solutions of your protein complex at a suitable concentration (e.g., 1 mg/mL) in the cross-linking buffer.
-
Add the cross-linker (methyl 4-(2-azidoacetyl)benzoate or the alternative) to the protein solution at a predetermined molar excess.
-
For methyl 4-(2-azidoacetyl)benzoate, irradiate the sample with a UV lamp for a specified time (e.g., 15-30 minutes) on ice.[5]
-
For the NHS-ester cross-linker, incubate the reaction for a set time (e.g., 30-60 minutes) at room temperature.
-
Prepare a "no cross-linker" control under the same conditions.
-
Quench the reaction by adding the quenching solution.
-
-
Stability Challenge:
-
Aliquot the cross-linked samples and the control.
-
Add an equal volume of each challenge buffer (high pH, low pH, reducing, and control) to the respective aliquots.
-
Incubate the samples for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C).
-
-
SDS-PAGE Analysis:
-
Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Heat the samples at 95°C for 5 minutes.[13]
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Stain the gel to visualize the protein bands.
-
Data Interpretation:
-
The un-cross-linked protein should run at its expected molecular weight.
-
The cross-linked samples in the control buffer should show higher molecular weight bands, indicating successful cross-linking.
-
If the higher molecular weight band disappears or diminishes in intensity under a specific challenge condition, it suggests that the cross-link is not stable under that condition.
Detailed Protocol: Mass Spectrometry Analysis of Cross-link Stability
Mass spectrometry provides a more detailed analysis of cross-link stability at the peptide level.[14][15] This technique can identify the specific cross-linked peptides and, by extension, the amino acid residues involved in the cross-link.
Materials:
-
Cross-linked and challenged protein samples (from the protocol above)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
C18 spin columns for desalting
-
LC-MS/MS system
Procedure:
-
Sample Preparation for MS:
-
Take the cross-linked and challenged samples.
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteines by adding IAA to 20 mM and incubating for 30 minutes in the dark at room temperature.
-
Dilute the sample with ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Digest the proteins with trypsin overnight at 37°C.
-
Quench the digestion with formic acid.
-
Desalt the peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized cross-linking software (e.g., pLink, XlinkX, MeroX) to identify the cross-linked peptides from the MS/MS data.
-
Compare the number and intensity of identified cross-linked peptides across the different challenge conditions.
-
Data Interpretation:
-
A decrease in the number or intensity of identified cross-linked peptides in a challenged sample compared to the control indicates instability of the cross-links under those conditions.
-
This method allows for a quantitative assessment of the stability of specific cross-links.
Data Presentation and Comparison
The results from the stability assessments should be presented in a clear and comparative manner.
Table 1: Comparative Stability of Cross-linkers under Different Chemical Conditions (SDS-PAGE Analysis)
| Cross-linker | Control Buffer | High pH (11) | Low pH (2.5) | Reducing Agent (DTT) |
| Methyl 4-(2-azidoacetyl)benzoate | Stable | Expected: Stable | Expected: Stable | Expected: Stable |
| BS3 (NHS-ester) | Stable | Stable | Stable | Stable |
| DSSO (MS-cleavable) | Stable | Stable | Stable | Cleaved |
Table 2: Quantitative Comparison of Cross-link Stability (Mass Spectrometry Analysis)
| Cross-linker | Challenge Condition | Number of Unique Cross-linked Peptides | Relative Abundance of Cross-linked Peptides |
| Methyl 4-(2-azidoacetyl)benzoate | Control Buffer | [Experimental Value] | 100% |
| High pH (11) | [Experimental Value] | [Relative %] | |
| Low pH (2.5) | [Experimental Value] | [Relative %] | |
| Reducing Agent (DTT) | [Experimental Value] | [Relative %] | |
| BS3 (NHS-ester) | Control Buffer | [Experimental Value] | 100% |
| High pH (11) | [Experimental Value] | [Relative %] | |
| Low pH (2.5) | [Experimental Value] | [Relative %] | |
| Reducing Agent (DTT) | [Experimental Value] | [Relative %] |
Conclusion and Recommendations
The stability of cross-links formed by methyl 4-(2-azidoacetyl)benzoate is expected to be high due to the formation of robust covalent bonds. This makes it a suitable reagent for applications where the integrity of the cross-linked complex is critical during subsequent analytical steps. However, researchers must be mindful of the sensitivity of the azide group to reducing agents prior to photo-activation.
For applications requiring the cleavage of cross-links to facilitate analysis, such as certain mass spectrometry workflows, an alternative cleavable cross-linker should be considered. The experimental protocols provided in this guide offer a robust framework for researchers to empirically assess the stability of methyl 4-(2-azidoacetyl)benzoate cross-links and compare them to other reagents in the context of their specific biological system and analytical workflow. This empirical validation is crucial for ensuring the reliability and interpretability of data derived from chemical cross-linking experiments.
References
-
Gutiérrez, C., Salituro, L. J., Yu, C., Wang, X., DePeter, S. F., Rychnovsky, S. D., & Huang, L. (n.d.). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. eScholarship.org. [Link]
-
Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry. PMC. [Link]
-
Marekov, L. N. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current protocols in protein science, Chapter 19, Unit 19.16. [Link]
-
Kramer, K., et al. (2014). Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins. Nature Methods, 11(10), 1064–1070. [Link]
-
Liko, D., et al. (2018). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. PMC. [Link]
-
Iacobucci, C., et al. (2018). Photo-crosslinkers boost structural information from crosslinking mass spectrometry. PMC. [Link]
-
McMahan, S. A., & Burgess, R. R. (1997). Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. Biochemistry, 36(40), 12094–12103. [Link]
-
Hagiya, Y., et al. (2024). Photo-cross-linking reactions in RNA–DNA heteroduplexes using photoreactive DNA incorporated with diazirine and aryl azide warheads. Bioscience, Biotechnology, and Biochemistry, 88(9), 1145–1151. [Link]
-
de la Torre, B. G., & Albericio, F. (2018). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?. Tetrahedron Letters, 59(38), 3481–3483. [Link]
-
Yang, B., et al. (2012). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. PMC. [Link]
-
Matzinger, M., et al. (2024). A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. bioRxiv. [Link]
-
(n.d.). SDS-PAGE of protein. [Link]
-
Creative Biolabs. (n.d.). SDS-PAGE Protocol & Troubleshooting. [Link]
-
(n.d.). Preparation of Methyl Benzoate. [Link]
-
PubChem. (n.d.). Methyl 4-(2-bromoacetyl)benzoate. [Link]
-
Patel, D. R., et al. (2012). Synthesis, characterization and antimicrobial screening of some novel pyrimidine derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 325-333. [Link]
-
PubChem. (n.d.). Methyl 4-acetyl-2-methylbenzoate. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. [Link]
-
Eureka | Patsnap. (2019). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Zhang, Y., et al. (2021). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers [escholarship.org]
- 11. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 12. iitg.ac.in [iitg.ac.in]
- 13. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photo-cross-linking and high-resolution mass spectrometry for assignment of RNA-binding sites in RNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Strategies for Determining the Stoichiometry of Methyl 4-(2-azidoacetyl)benzoate Conjugation
Determining the exact conjugation stoichiometry—often referred to as the Degree of Labeling (DoL) or Drug-to-Antibody Ratio (DAR)—of heterobifunctional linkers is a critical quality attribute in biotherapeutics and proteomics. Methyl 4-(2-azidoacetyl)benzoate (Molecular Weight: ~219.20 g/mol ) is a versatile reagent typically utilized to introduce an azide handle onto biomolecules for downstream click chemistry (e.g., CuAAC or SPAAC) or photoaffinity labeling.
However, quantifying its conjugation presents a distinct analytical challenge. The molecule imparts a relatively small mass shift (
This guide objectively compares three field-proven analytical modalities to determine the stoichiometry of methyl 4-(2-azidoacetyl)benzoate conjugation, providing the mechanistic causality behind each method and self-validating protocols to ensure absolute data integrity.
Methodological Comparison: Selecting the Right Analytical Pathway
To accurately quantify the azide-bearing benzoate moieties on a target biomolecule, scientists must choose between top-down intact mass analysis, bottom-up peptide mapping, or indirect spectroscopic titration.
A. Intact Mass Spectrometry (LC-ESI-TOF MS)
The Causality: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry measures the absolute mass of the intact conjugate. Because the mass shift of a single methyl 4-(2-azidoacetyl)benzoate tag is small relative to large proteins (e.g., a 150 kDa monoclonal antibody), standard MALDI-TOF lacks the resolution required. High-resolution ESI-TOF resolves the multiple charge states of the protein, allowing for precise deconvolution. This method does not just yield an average stoichiometry; it provides the exact statistical distribution of unconjugated, singly, doubly, and multiply conjugated species [1].
B. Spectroscopic Titration via SPAAC (UV-Vis/Fluorometry)
The Causality: Since the native azide and benzoate groups lack visible absorbance, we can exploit the bioorthogonal reactivity of the azide. By reacting the conjugate with an excess of a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reagent containing a distinct chromophore (e.g., DBCO-Sulfo-Cy5, Absorbance Max: 646 nm), we covalently tag every azide. Following the removal of unreacted dye, the DoL is calculated using the Beer-Lambert law. This shifts the analytical window away from the crowded 280 nm region into the visible/near-IR spectrum, eliminating background interference [2].
C. Reversed-Phase LC-MS/MS (Peptide Mapping)
The Causality: When site-specific occupancy is required (e.g., identifying exactly which lysine or cysteine residues were modified), intact MS is insufficient. By enzymatically digesting the conjugate and analyzing the fragments via LC-MS/MS, the modified peptides are selectively enriched or directly identified by their specific mass additions and diagnostic fragmentation ions. This method is indispensable for structural characterization and mapping interaction interfaces [3].
Quantitative Data Comparison
The following table summarizes the performance metrics of each analytical alternative to guide your experimental design.
| Analytical Modality | Primary Output | Resolution | Accuracy / Error Margin | Sample Requirement | Throughput | Equipment Cost |
| Intact ESI-TOF MS | Exact Mass & Species Distribution | High (Exact DAR 0, 1, 2...) | ± 1-2 Da (Highly Accurate) | 5–10 µg | Medium (15-30 min/run) | |
| SPAAC UV-Vis Titration | Average Degree of Labeling (DoL) | Low (Bulk Average) | ± 5-10% (Dependent on SEC) | 20–50 µg | High (5 min/read) | $ |
| RP-LC-MS/MS | Site-Specific Occupancy | Ultra-High (Residue Level) | Semi-quantitative | 10–20 µg | Low (Hours/run) |
Experimental Workflows & Logical Architecture
Caption: Decision matrix and workflow for determining the stoichiometry of azide-tagged bioconjugates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to prevent false positives (e.g., unreacted dye in UV-Vis) or spectral artifacts (e.g., adducts in MS).
Protocol 1: Intact Mass Spectrometry (LC-ESI-TOF)
Objective: Determine the exact species distribution of the conjugate.
-
Sample Preparation & Desalting: Causality: Non-volatile salts (e.g., PBS) cause severe ion suppression and adduct formation in ESI. Step: Dilute the conjugated sample to 1 µM in 0.1% Formic Acid. Inject 5 µL onto a reverse-phase desalting column (e.g., C4 for proteins) connected inline to the ESI-TOF MS.
-
Chromatographic Elution: Elute using a steep gradient of Acetonitrile (20% to 80% over 5 minutes) to ensure the protein elutes as a sharp, concentrated peak.
-
Data Acquisition: Acquire data in positive ion mode (m/z 500–3000). Ensure the capillary voltage and cone voltage are optimized to maintain the integrity of the covalent bonds while fully desolvating the ions [1].
-
Deconvolution & Validation: Step: Use Maximum Entropy algorithms (e.g., MaxEnt1) to deconvolute the m/z charge envelope into a zero-charge intact mass spectrum. Self-Validation: Always run an unconjugated wild-type biomolecule control in parallel. The mass difference (
) between the control peak and the conjugate peaks must perfectly match the theoretical mass addition of the methyl 4-(2-azidoacetyl)benzoate moiety (accounting for the loss of leaving groups during your specific conjugation chemistry).
Protocol 2: SPAAC UV-Vis Titration
Objective: Determine the average DoL using a bioorthogonal click-dye.
Caption: Self-validating logical sequence for SPAAC-based UV-Vis DoL quantification.
-
Click Reaction (SPAAC): Causality: SPAAC requires no copper catalyst, preventing protein precipitation or degradation. Step: Add a 10-fold molar excess of DBCO-Sulfo-Cy5 to the azide-conjugated biomolecule. Incubate at room temperature for 2 hours in the dark.
-
Purification (Crucial Step): Causality: Any unreacted DBCO-dye will artificially inflate the absorbance reading, leading to an overestimated DoL. Step: Pass the reaction mixture through a calibrated Size Exclusion Chromatography (SEC) column (e.g., Zeba Spin Desalting Column) to separate the large conjugate from the small unreacted dye. Self-Validation: Perform a second, sequential SEC pass on a small aliquot of the eluate. If the DoL calculation drops after the second pass, free dye was still present. Repeat purification until the DoL remains constant across passes.
-
Spectroscopic Measurement: Measure the absorbance of the purified conjugate at 280 nm (
) and at the dye's maximum absorbance ( , e.g., 646 nm for Cy5). -
DoL Calculation: Calculate the DoL using the following formula, which corrects for the dye's inherent absorbance at 280 nm (Correction Factor,
):
Conclusion
For rapid, routine batch-to-batch consistency checks of methyl 4-(2-azidoacetyl)benzoate conjugation, the SPAAC UV-Vis Titration provides a cost-effective and high-throughput solution, provided rigorous purification controls are implemented [2]. However, for IND-enabling studies, structural characterization, or when conjugating to complex biotherapeutics like ADCs, Intact ESI-TOF MS remains the gold standard. It uniquely provides the absolute stoichiometric distribution, ensuring that the causality of your bioconjugation chemistry translates into predictable downstream efficacy [1][3].
References
- Determining the stoichiometry and interactions of macromolecular assemblies from mass spectrometry N
- Quantification of Azides on the Surface of Nanoparticles: Toward Precise Bioconjugation ResearchG
- Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry NIH PubMed Central (PMC)
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 4-(2-azidoacetyl)benzoate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through to the final step of disposal. Methyl 4-(2-azidoacetyl)benzoate, an organic azide, is a potent tool in chemical synthesis, but its azide functional group classifies it as an energetic material requiring specialized handling and disposal protocols. This guide provides a detailed, experience-driven framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Foundational Hazard Assessment: Understanding the Inherent Risks
Before any handling or disposal is attempted, a thorough understanding of the risks associated with methyl 4-(2-azidoacetyl)benzoate is paramount. The primary hazards stem from the organic azide functional group (-N₃).
Organic azides are energetic compounds that can be sensitive to external stimuli, leading to rapid decomposition and the release of nitrogen gas. This decomposition can be explosive.[1][2][3] The azide ion also exhibits high acute toxicity, comparable to that of cyanide.[4]
Key Incompatibilities and Hazardous Reactions:
-
Acids: Contact with acids can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance.[5][6][7]
-
Heavy Metals: Azides react with heavy metals such as copper, lead, silver, and mercury to form extremely shock-sensitive and explosive metal azides.[5][7][8][9] This is a critical consideration for avoiding metal tools and drain disposal, as plumbing often contains copper or lead.[8][9]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can react to form dangerously explosive di- and tri-azidomethanes.[1][6]
-
External Energy: Be aware of sensitivity to heat, shock, friction, and even static discharge, which can initiate violent decomposition.[1][2][7]
| Hazard Category | Description | Key Precautions |
| Explosion Hazard | Potentially explosive, sensitive to shock, friction, and heat.[1][3] Low molecular weight organic azides pose a greater risk.[1] | Handle gently. Avoid grinding or scratching solids.[5][6] Use blast shields.[8] Store away from heat and light.[1][5] |
| High Acute Toxicity | The azide functional group is highly toxic if inhaled, ingested, or absorbed through the skin.[8][10] | Always handle in a chemical fume hood.[7][11] Wear appropriate personal protective equipment (PPE).[7] |
| Reactive Hazard | Forms highly explosive compounds with heavy metals and toxic/explosive gas with acids.[5][6][9] | Use non-metal spatulas (plastic/ceramic).[7][11] Segregate waste from acids and metals.[1][4] NEVER pour down the drain.[9][11] |
Disposal Pathway Decision Framework
The correct disposal procedure depends on the concentration and quantity of the azide waste. This decision workflow must be followed to determine the appropriate path.
Caption: Disposal decision workflow for methyl 4-(2-azidoacetyl)benzoate.
Protocol 1: Chemical Deactivation (Quenching) of Dilute Solutions
This procedure is ONLY for dilute aqueous waste streams (<5% azide) and must be performed by trained personnel within a certified chemical fume hood.[6][7][12] The underlying principle is the conversion of the azide to harmless nitrogen gas using nitrous acid, which is generated in situ.
Materials Required:
-
Three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood.[7][13]
-
Sodium nitrite (NaNO₂) solution (20% w/v in water).
-
Sulfuric acid (H₂SO₄) solution (20% v/v in water).
-
Starch-iodide indicator paper.
-
Appropriate PPE: lab coat, chemical splash goggles, face shield, and heavy-duty nitrile gloves.[8]
Step-by-Step Methodology:
-
Setup and Dilution:
-
Addition of Nitrite:
-
For each gram of methyl 4-(2-azidoacetyl)benzoate (or other azide) estimated to be in the waste, add a volume of 20% sodium nitrite solution equivalent to approximately 1.5 grams of NaNO₂.[12][14] This ensures a safe excess of the quenching agent.
-
Add the sodium nitrite solution to the stirring azide solution.
-
-
Controlled Acidification:
-
Fill the dropping funnel with the 20% sulfuric acid solution.
-
CRITICAL STEP: Slowly and carefully add the sulfuric acid dropwise to the stirring mixture.[14] Vigorous gas evolution (N₂) will occur. The rate of addition must be controlled to prevent excessive foaming and splashing.
-
Causality: The acid must be added after the nitrite. Adding acid first would generate highly toxic and explosive hydrazoic acid (HN₃).[12][14] The in situ generation of nitrous acid (HNO₂) immediately consumes the azide.
-
The reactions are:
-
2NaNO₂ + H₂SO₄ → 2HNO₂ + Na₂SO₄
-
2R-N₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2ROH (simplified representation)
-
-
-
Verification of Completion:
-
Continue adding acid dropwise until gas evolution ceases.
-
Test the solution for the presence of excess nitrite by touching a drop of the reaction mixture to starch-iodide paper. An immediate dark blue color indicates that the quench is complete.[6][12]
-
If the test is negative, add a small amount of additional sodium nitrite solution, stir for a few minutes, and re-test.
-
-
Final Neutralization and Disposal:
Protocol 2: Segregation and Collection for Hazardous Waste Disposal
This is the mandatory procedure for solid, neat, or concentrated forms of methyl 4-(2-azidoacetyl)benzoate, as well as for laboratories not equipped or trained for the quenching protocol.
Step-by-Step Methodology:
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the azide waste into the designated container using only plastic or ceramic spatulas.[7][11]
-
Do not add any other type of waste to this container. It must be a dedicated waste stream for azides.[3][4]
-
Specifically, ensure no acidic waste is ever added to the azide container.[1][4]
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste: Organic Azide."[11]
-
The label must include the full chemical name: "methyl 4-(2-azidoacetyl)benzoate," the approximate quantity, and any other relevant hazard warnings (e.g., "Acutely Toxic," "Explosion Risk").[15]
-
Include the date of accumulation and the name of the principal investigator or laboratory.[16]
-
-
Storage and Disposal:
-
Keep the waste container securely closed except when adding waste.[17]
-
Store the container in a cool, dry, designated satellite accumulation area away from heat, light, and incompatible materials.[1][5][10]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[17]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.[7]
-
Emergency Procedures: Spills and Exposures
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material.[5]
-
Carefully sweep up the absorbed material and solid waste using a plastic scoop and place it into a designated azide waste container.[8] Avoid creating dust.[8]
-
Decontaminate the spill area thoroughly with a basic solution (pH > 9) followed by soap and water.[11]
-
All cleanup materials must be disposed of as hazardous azide waste.[11][17]
Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the area immediately.[11]
-
Alert others and secure the area to prevent entry.[11]
-
Contact your institution's emergency response line or EHS office immediately.[5][11] Do not attempt to clean it up yourself.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[8][11] Seek immediate medical attention.
-
Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention.[8]
References
-
Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. (2021, February 16). University of New Mexico. Available at: [Link]
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. University of California, Berkeley. Available at: [Link]
-
Sodium Azide - Chemistry LibreTexts. (2021, August 16). LibreTexts. Available at: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. Labor Security System. Available at: [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Available at: [Link]
-
Azides - University of Victoria. (2022, May 18). University of Victoria. Available at: [Link]
-
How to quench azide : r/Chempros - Reddit. (2021, March 2). Reddit. Available at: [Link]
-
8 - Safety data sheet. (2023, December 14). CPAchem. Available at: [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). University of Pittsburgh. Available at: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available at: [Link]
- US7338540B1 - Decomposition of organic azides - Google Patents. (2008, March 4). Google Patents.
-
Quenching of singlet molecular oxygen (1O2) by azide anion in solvent mixtures - PubMed. (2001, December 15). PubMed. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Daniels Health. Available at: [Link]
-
Azides. Wayne State University. Available at: [Link]
-
SAFETY DATA SHEET - ThermoFisher. (2009, September 18). Thermo Fisher Scientific. Available at: [Link]
-
2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Laboratory Waste Disposal Safety Protocols | NSTA. (2024, August 16). National Science Teaching Association. Available at: [Link]
-
LABORATORY WASTE MANAGEMENT GUIDELINES - WASH in Health Care Facilities. Ministry of Health, Zambia. Available at: [Link]
-
Methyl 4-(2-bromoacetyl)benzoate | C10H9BrO3 | CID 13612771 - PubChem. PubChem. Available at: [Link]
-
Laboratory Chemical Waste Guidelines - Stanford Environmental Health & Safety. Stanford University. Available at: [Link]
-
Methyl 4-(azetidine-1-carbonyl)benzoate - Hazard. U.S. Environmental Protection Agency. Available at: [Link]
-
Reactivity and transport safety of substituted methyl benzoates - Chemistry Stack Exchange. (2016, August 18). Chemistry Stack Exchange. Available at: [Link]
-
Methyl 4-[2-(acetylamino)ethoxy]benzoate | C12H15NO4 | CID 3104610 - PubChem. PubChem. Available at: [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. uvic.ca [uvic.ca]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. danielshealth.com [danielshealth.com]
- 17. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling methyl 4-(2-azidoacetyl)benzoate
Comprehensive Safety and Operational Guide for Handling Methyl 4-(2-azidoacetyl)benzoate
As a Senior Application Scientist, I cannot overstate the importance of respecting the energetic potential of organic azides. While methyl 4-(2-azidoacetyl)benzoate is an invaluable reagent for photoaffinity labeling and click chemistry, its α-azido carbonyl moiety demands strict adherence to specialized handling protocols. This guide provides the causality behind every safety measure, ensuring your laboratory operations are not just compliant, but fundamentally secure.
Part 1: Chemical Stability Profile
Before handling any organic azide, we must quantitatively assess its explosive potential. We utilize two primary metrics: the "Rule of Six" and Smith's Ratio.
| Parameter | Value | Safety Implication & Causality |
| Chemical Formula | C10H9N3O3 | Contains one energetic azido (-N3) explosophore. |
| Carbon-to-Nitrogen Ratio | 10:3 | Satisfies the "Rule of Six" (≥6 carbons per energetic group). The carbon backbone provides sufficient dilution of the energetic group, rendering the compound relatively safe to handle under standard conditions 1. |
| Smith's Ratio ((Nc+No)/Nn) | 4.33 | Values ≥ 3 indicate the azide can be synthesized, isolated, and stored in its pure form without spontaneous decomposition 2. |
| Functional Group | α-azido carbonyl | The adjacent electron-withdrawing carbonyl group increases the reactivity of the azide. Strict avoidance of heat, shock, and incompatible chemicals is mandatory. |
Part 2: Personal Protective Equipment (PPE) Matrix
Safety is not about blindly wearing gear; it is about understanding the specific failure modes of your experiment.
| PPE Component | Specification | Operational Causality |
| Eye/Face | Splash goggles + Full face shield | Azides can decompose explosively. This combination protects against both chemical splashes and high-velocity shrapnel from potential glassware failure. |
| Body | Flame-resistant (FR) lab coat | Synthetic fibers melt to the skin during a flash fire. FR coats provide a critical thermal barrier against sudden energetic decomposition. |
| Hands | Double-gloved heavy-duty Nitrile | Nitrile provides excellent resistance to the organic solvents typically used in azide chemistry. Double gloving allows for immediate removal if the outer layer is contaminated. |
| Respirator | Certified Chemical Fume Hood | Prevents inhalation of toxic azide dust and provides a physical barrier against volatile, highly toxic hydrazoic acid (HN3) if the compound is accidentally exposed to trace acids 3. |
| Tools | Plastic or ceramic spatulas ONLY | Metal spatulas (especially those containing copper, brass, or lead) can react with azides via friction to form highly shock-sensitive metal azides 1. |
Part 3: Operational Safety & Handling Protocol
-
Environmental Preparation : Ensure the fume hood is clear of all incompatible materials. Critical Causality : You must strictly avoid halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form highly explosive diazidomethane 2. Furthermore, absolutely no Brønsted acids should be present to prevent the formation of volatile, lethal hydrazoic acid 3.
-
Transfer and Weighing : Use anti-static plastic weigh boats and plastic spatulas. Avoid ground glass joints when storing or transferring the material, as the friction generated can initiate explosive decomposition 1.
-
Reaction Setup : Dissolve the compound in an appropriate, non-halogenated organic solvent (e.g., DMSO, DMF, or THF) under an inert atmosphere (Argon or Nitrogen) to prevent unwanted oxidative side reactions.
Part 4: Emergency & Disposal Plan (Self-Validating Quenching Protocol)
Never dispose of azides down the drain, as they will accumulate in metal plumbing and form explosive heavy metal azides. We utilize a self-validating Nitrous Acid Quenching method 4.
-
Preparation : Transfer all azide-containing waste to a 3-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, entirely within a certified fume hood.
-
Nitrite Addition : Add a 20% aqueous solution of sodium nitrite (NaNO2) to the waste. Causality: You must use at least 1.5 grams of NaNO2 per gram of azide waste. The nitrite must be thoroughly mixed into the solution before any acid is introduced. This ensures that the moment hydrazoic acid is formed in the next step, it is immediately destroyed by the nitrite 4.
-
Acidification : Slowly add a 20% sulfuric acid (H2SO4) solution dropwise via the funnel. Causality: This generates nitrous acid in situ, which reacts rapidly with the azide to safely evolve inert nitrogen gas (N2) and nitrogen oxides (NOx). Ensure the fume hood is actively venting these gases.
-
Validation (Ferric Chloride Spot Test) : Place one drop of the treated reaction mixture onto a ceramic spot plate and add a single crystal of ferric chloride (FeCl3). Causality: If the mixture turns red, unreacted hydrazoic acid is still present, meaning the quench is incomplete. This makes the protocol self-validating. If a red color appears, add more sodium nitrite and acid to the bulk solution and re-test 4.
-
Neutralization : Once the spot test is negative (no red color), neutralize the bulk solution to pH 6-9 using dilute sodium hydroxide (NaOH). The neutralized, azide-free solution can now be safely transferred to a standard hazardous waste container [[4]]().
Part 5: Workflow Visualization
Operational and disposal workflow for methyl 4-(2-azidoacetyl)benzoate.
References
- Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide. MDPI.
- How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry.
- Information on Azide Compounds. Stanford Environmental Health & Safety.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Lithium Azide. Benchchem.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
